molecular formula C9H9NO2 B3030850 (R)-Indoline-2-carboxylic Acid CAS No. 98167-06-7

(R)-Indoline-2-carboxylic Acid

Cat. No.: B3030850
CAS No.: 98167-06-7
M. Wt: 163.17 g/mol
InChI Key: QNRXNRGSOJZINA-MRVPVSSYSA-N
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Description

(R)-Indoline-2-carboxylic Acid is a chiral, enantiopure building block of significant value in pharmaceutical research and development. Its structure features a fused benzene and five-membered nitrogen-containing ring, with a carboxylic acid functional group at the chiral 2-position . This compound is supplied with high purity and requires storage in a dark place under an inert atmosphere at room temperature to maintain stability . This chiral scaffold is particularly important in the discovery of novel therapeutics. Research has identified derivatives of indoline-2-carboxylic acid as potent inhibitors of key biological targets. For instance, it serves as a critical scaffold in the development of selective Mcl-1 inhibitors, which are a major focus in oncology research for inducing apoptosis in cancer cells . Furthermore, the related indole-2-carboxylic acid scaffold has been leveraged through structure-based virtual screening to develop potent inhibitors of HIV-1 integrase, an essential viral enzyme, demonstrating the broader utility of this chemotype in antiviral drug discovery . The specific (R)-enantiomer provides researchers with a defined stereochemical handle for constructing sophisticated molecules with targeted biological activity, making it an indispensable tool in medicinal chemistry. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2,3-dihydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRXNRGSOJZINA-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346613
Record name (R)-Indoline-2-carboxylic acid
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Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98167-06-7
Record name Indoline-2-carboxylic acid, (R)-
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Record name (R)-Indoline-2-carboxylic acid
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Record name (2R)-2,3-dihydro-1H-indole-2-carboxylic acid
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Record name INDOLINE-2-CARBOXYLIC ACID, (R)-
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Foundational & Exploratory

(R)-Indoline-2-carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Indoline-2-carboxylic acid is a non-proteinogenic, cyclic amino acid derivative of profound importance in modern medicinal chemistry. Its rigid, bicyclic structure and defined stereochemistry at the C2 position make it a privileged chiral building block for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of its fundamental properties, synthesis, and applications, with a focus on its pivotal role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. We will delve into its physicochemical characteristics, spectroscopic signature, and established protocols for its enantioselective synthesis and resolution, offering a holistic view for researchers in drug discovery and development.

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of drug design, the precise control of three-dimensional molecular architecture is paramount for achieving desired pharmacological activity and minimizing off-target effects. Chiral building blocks—enantiomerically pure compounds used as starting materials—are the linchpins in the construction of these complex molecules.[1] this compound stands out as a premier example of such a scaffold.

Its significance is most notably demonstrated by its incorporation into several blockbuster drugs, particularly Angiotensin-Converting Enzyme (ACE) inhibitors.[2][3][4] ACE inhibitors are a class of medications used primarily to treat hypertension and heart failure.[2][4][5] The efficacy of drugs like Perindopril is intrinsically linked to the specific stereochemistry of the indoline moiety, which is derived directly from (S)-indoline-2-carboxylic acid (the enantiomer of the titular compound, but synthetically related and often prepared from the racemate).[6][7][8][9] Understanding the properties of both enantiomers is therefore critical for the synthesis and development of these life-saving therapeutics. This guide will focus on the (R)-enantiomer while drawing relevant connections to its broader synthetic context.

Physicochemical and Chiroptical Properties

The physical and chemical properties of this compound dictate its behavior in synthetic reactions, its purification, and its handling. These core attributes are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₂[10]
Molecular Weight 163.17 g/mol [10]
Appearance Off-white to light yellow solid[11]
Melting Point ~168-177 °C (decomposes)[12]
pKa ~2.04 (Predicted)[11]
Density ~1.286 g/cm³ (Predicted)[11]
Specific Rotation ([α]D) +32.5° to +34.5° (c=1 in DMFA)[13]

Causality Behind Properties: The relatively high melting point is indicative of the crystalline, salt-like (zwitterionic) nature of the amino acid in its solid state. The carboxylic acid and the secondary amine functionalities allow for strong intermolecular hydrogen bonding. Its predicted pKa suggests a relatively strong carboxylic acid, a feature influenced by the electron-withdrawing nature of the adjacent protonated amine in acidic conditions. The specific optical rotation is a critical quality control parameter, confirming the enantiomeric purity of a given sample. A value of the opposite sign would indicate the presence of the (S)-enantiomer.

Synthesis and Enantioselective Control

The synthesis of enantiomerically pure indoline-2-carboxylic acid is a key challenge and a topic of significant industrial and academic interest. The primary strategies involve either the resolution of a racemic mixture or an asymmetric synthesis from achiral precursors.

Strategy 1: Classical Resolution of Racemic Indoline-2-carboxylic Acid

This is a widely employed industrial method, particularly for the production of intermediates for ACE inhibitors like Perindopril.[6][7] The process relies on the formation of diastereomeric salts using a chiral resolving agent.

Expertise & Experience: The choice of (R)-α-methylbenzylamine as the resolving agent is a field-proven one.[6][7] This specific amine forms a salt with (S)-indoline-2-carboxylic acid that has significantly different solubility properties compared to the salt formed with the (R)-acid. This difference is the physical basis for the separation. The efficiency of a resolution is highly dependent on the choice of solvent and crystallization conditions (temperature, cooling rate), which must be empirically optimized to maximize the yield and diastereomeric excess of the desired salt.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers cluster_3 Step 4: Racemization & Recycling (Optional) racemate Racemic (R,S)-Indoline- 2-carboxylic Acid mixture Mixture of Diastereomeric Salts in Solution racemate->mixture Add to Solvent (e.g., Ethanol) resolver Chiral Resolving Agent ((R)-α-methylbenzylamine) resolver->mixture crystal Insoluble Diastereomeric Salt ((S)-Acid • (R)-Amine) Precipitates mixture->crystal Cool & Crystallize filtrate Soluble Diastereomeric Salt ((R)-Acid • (R)-Amine) Remains in Filtrate mixture->filtrate s_acid (S)-Indoline-2-carboxylic Acid (Desired Product) crystal->s_acid Acidify (e.g., HCl) & Extract r_acid This compound (Recovered) filtrate->r_acid Acidify (e.g., HCl) & Extract racemize Racemization of (R)-Acid (e.g., Heat with NaOH) r_acid->racemize racemize->racemate Recycle

Protocol: Chiral Resolution of (dl)-Indoline-2-carboxylic Acid

  • Salt Formation: Dissolve racemic indoline-2-carboxylic acid in a suitable solvent, such as ethanol. Add a sub-stoichiometric amount (approx. 0.5 equivalents) of (R)-α-methylbenzylamine.

  • Fractional Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid will preferentially crystallize.[6][7]

  • Isolation: Filter the precipitate and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.

  • Liberation of Free Acid: Suspend the isolated salt in water and acidify with a strong acid like hydrochloric acid (HCl) to a pH of ~2. This protonates the carboxylate and the resolving amine.

  • Extraction: Extract the desired enantiomerically enriched indoline-2-carboxylic acid with an organic solvent like ethyl acetate. The protonated resolving agent will remain in the aqueous layer.

  • Recovery and Recycling: The filtrate from Step 3, which is enriched in the (R)-acid salt, can be similarly acidified to recover the (R)-enantiomer. For industrial processes aiming for a single enantiomer, this recovered (R)-acid can be racemized under basic conditions and recycled, improving the overall process economy.[6]

Strategy 2: Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from achiral or prochiral starting materials, often using chiral catalysts or auxiliaries.

  • Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules from nature as starting materials. For instance, (S)-Indoline-2-carboxylic acid has been synthesized from L-phenylalanine through a sequence involving nitration followed by intramolecular nucleophilic aromatic substitution.[14][15] This leverages the inherent stereochemistry of the starting amino acid to set the stereocenter of the final product.

  • Catalytic Asymmetric Reduction: Another common method is the asymmetric reduction of the corresponding indole-2-carboxylic acid. This can be achieved using chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, to hydrogenate the C2=C3 double bond of the indole ring with high enantioselectivity.

Key Applications in Drug Discovery and Catalysis

The utility of this compound and its enantiomer extends beyond being simple intermediates.

Cornerstone of ACE Inhibitors

The indoline-2-carboxylic acid moiety is a critical pharmacophore in several ACE inhibitors. In Perindopril, the (2S,3aS,7aS)-octahydroindole-2-carboxylic acid core, which is synthesized from (S)-indoline-2-carboxylic acid, is designed to mimic the C-terminal dipeptide of angiotensin I, allowing it to bind effectively to the active site of the ACE enzyme.[8][9][16] The rigid bicyclic structure correctly orients the functional groups for optimal interaction with the enzyme's zinc ion and surrounding amino acid residues, leading to potent inhibition.[4]

G cluster_0 Key Intermediate Synthesis cluster_1 Coupling & Final Drug R_ICA (S)-Indoline-2- carboxylic Acid Octa (2S,3aS,7aS)-Octahydro- indole-2-carboxylic Acid R_ICA->Octa Catalytic Hydrogenation Perindopril Perindopril Octa->Perindopril Peptide Coupling Sidechain N-((S)-1-Ethoxycarbonyl- butyl)-(S)-alanine Sidechain->Perindopril

Chiral Ligands and Catalysis

Beyond pharmaceuticals, the unique structure of indoline-2-carboxylic acid makes it a valuable scaffold for designing chiral ligands for asymmetric catalysis.[17] The secondary amine and the carboxylic acid can be functionalized to create bidentate ligands that can coordinate to a metal center. The inherent chirality of the indoline backbone can then induce enantioselectivity in reactions such as hydrogenations, Michael additions, or Diels-Alder reactions, making it a tool for creating other valuable chiral molecules.[17]

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are crucial.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint. Key expected signals include aromatic protons in the ~6.6-7.2 ppm range, the methine proton at C2 (α-proton) around 4.0-4.5 ppm, and the diastereotopic methylene protons at C3 (~3.0-3.5 ppm).[18]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carboxyl carbon (~175-180 ppm), signals for the aromatic carbons, and aliphatic signals for C2 and C3.[19][20]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion [M+H]⁺ at m/z 164.1.

  • Chiral HPLC: To determine enantiomeric purity (e.e.), High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the method of choice. This technique separates the (R) and (S) enantiomers, allowing for their precise quantification.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety.

  • Hazard Identification: this compound may cause skin sensitization and is suspected of damaging fertility or the unborn child.[21][22][23]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[21][24] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[21]

  • Handling: Avoid contact with skin, eyes, and clothing.[21] Minimize dust generation.[21] Wash hands thoroughly after handling.[21][24]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11][22][24] Recommended storage temperatures are often between 0-5°C to ensure long-term stability.[11]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[21][24] For eye contact, flush with plenty of water for at least 15 minutes.[21][24] If inhaled, move to fresh air.[21][24] If ingested, do not induce vomiting and seek medical attention.[21][24]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its rigid, chiral framework provides a reliable foundation for constructing molecules with precise three-dimensional architectures. Its central role in the synthesis of ACE inhibitors highlights the power of chiral building blocks in creating effective and specific therapeutics. A thorough understanding of its properties, from its chiroptical signature to its synthetic accessibility, is fundamental for any researcher or organization involved in the development of next-generation pharmaceuticals.

References

  • Safety Data Sheet Indoline-2-carboxylic acid. (n.d.). Metasci. Retrieved from [Link]

  • Various approaches for the synthesis of selected ACE inhibitors building blocks. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of indoline-2-carboxylic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Indoline-2-carboxylic acid - LookChem. (n.d.). Retrieved from [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (n.d.). ResearchGate. Retrieved from [Link]

  • Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem. (n.d.). Retrieved from [Link]

  • US Patent for Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. (n.d.). Google Patents.
  • KR Patent for Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. (n.d.). Google Patents.
  • US Patent for Process for the preparation of perindopril. (n.d.). Google Patents.
  • Indoline-2-carboxylic acid, (R)- | C9H9NO2 | CID 6928266 - PubChem. (n.d.). Retrieved from [Link]

  • CA Patent for Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. (n.d.). Google Patents.
  • INDOLINE-2-CARBOXYLIC ACID | CAS#:16851-56-2 | Chemsrc. (n.d.). Retrieved from [Link]

  • US Patent for Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. (n.d.). Google Patents.
  • ACE inhibitors - Stereoelectronics. (2021). Retrieved from [Link]

  • Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). (n.d.). PubMed. Retrieved from [Link]

  • Process for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis. (n.d.). Google Patents.
  • Indoline-2-carboxylic acid - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

Sources

(R)-(+)-2,3-Dihydroindole-2-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-(+)-2,3-Dihydroindole-2-carboxylic Acid: Structure, Synthesis, and Application

Introduction

(R)-(+)-2,3-Dihydroindole-2-carboxylic acid, also known as (R)-indoline-2-carboxylic acid, is a conformationally constrained, non-proteinogenic amino acid analogue. As a chiral building block, it holds significant value in the fields of medicinal chemistry and drug development. Its rigid bicyclic structure provides a unique scaffold for introducing specific stereochemical and conformational constraints into bioactive molecules, a strategy frequently employed to enhance potency, selectivity, and pharmacokinetic properties. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's structure, physicochemical properties, synthesis, and critical applications, with a focus on the causal reasoning behind its utility in modern pharmaceutical design.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its effective application in synthesis and drug design.

Chemical Structure and Stereochemistry

The core of the molecule consists of an indole ring system where the 2,3-double bond has been reduced, forming an indoline structure. A carboxylic acid group is attached at the C2 position. The designation "(R)" refers to the absolute configuration of the stereocenter at the C2 carbon, as defined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, rotating plane-polarized light to the right. This specific stereoisomer is often the biologically active form when incorporated into larger pharmaceutical agents.

Figure 1: Structure of (R)-2,3-Dihydroindole-2-carboxylic acid.
Physicochemical Properties

The molecule's physical and chemical properties dictate its handling, reactivity, and formulation characteristics. Key data are summarized below.

PropertyValueSource
IUPAC Name (2R)-2,3-dihydro-1H-indole-2-carboxylic acidPubChem[1]
CAS Number 98167-06-7Sigma-Aldrich
Molecular Formula C₉H₉NO₂PubChem[1]
Molecular Weight 163.17 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Melting Point 168 °C (dec.) (lit.)ChemBK[2]
Optical Rotation [α]/D +116±3°, c = 1 in 1 M HClSigma-Aldrich
SMILES OC(=O)[C@H]1Cc2ccccc2N1Sigma-Aldrich
InChI Key QNRXNRGSOJZINA-MRVPVSSYSA-NChemicalBook[3]
Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control.

  • ¹H NMR: The proton NMR spectrum provides definitive structural information. For the (R)-enantiomer, characteristic signals are expected in DMSO-d₆. The aromatic protons on the benzene ring typically appear as a complex multiplet between 7.0 and 7.7 ppm. The chiral proton at the C2 position, adjacent to the carboxylic acid, would appear as a distinct signal, coupled to the protons at C3. The two diastereotopic protons at the C3 position will present as separate signals, often as doublets of doublets, due to both geminal and vicinal coupling. The amine (N-H) and carboxylic acid (O-H) protons are typically broad and their chemical shifts are concentration and solvent dependent.[3][4]

  • Mass Spectrometry: Electron ionization mass spectrometry of the parent compound, indoline-2-carboxylic acid, shows a molecular ion peak (M+) at m/z = 163, with a significant fragment at m/z = 118, corresponding to the loss of the carboxyl group (–COOH).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically around 2500-3300 cm⁻¹. A sharp, strong C=O stretch for the carbonyl group will appear around 1700-1750 cm⁻¹. The N-H stretch of the secondary amine is expected in the 3300-3500 cm⁻¹ region.

Part 2: Synthesis and Chiral Purity

The synthesis of enantiomerically pure (R)-(+)-2,3-Dihydroindole-2-carboxylic acid is a critical process, as biological activity is almost always enantiomer-dependent.

Synthetic Approaches

The most common and direct route to the racemic mixture of 2,3-dihydroindole-2-carboxylic acid is through the reduction of its aromatic precursor, indole-2-carboxylic acid.[6] This reduction selectively saturates the 2,3-double bond of the pyrrole ring while leaving the benzene ring intact.

  • Causality of Method Choice: Catalytic hydrogenation is often preferred for this transformation due to its high efficiency, clean reaction profile, and scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are effective. The choice of solvent and reaction conditions (temperature, pressure) can be optimized to maximize yield and minimize side reactions.[6]

synthesis_workflow start Indole-2-carboxylic Acid (Starting Material) process Catalytic Hydrogenation (Reduction of 2,3-double bond) start->process reagents H₂, Pd/C or PtO₂ (Catalyst) Acetic Acid or Ethanol (Solvent) reagents->process product Racemic (±)-2,3-Dihydroindole- 2-carboxylic Acid process->product

Figure 2: General workflow for the synthesis of racemic 2,3-dihydroindole-2-carboxylic acid.
Chiral Resolution

Since direct asymmetric synthesis can be complex, the resolution of the racemic mixture is a field-proven and widely used strategy. This involves converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated.

  • Mechanism of Resolution: The carboxylic acid group of the racemate is reacted with a chiral amine (a resolving agent), such as (R)- or (S)-α-methylbenzylamine or a chiral alkaloid. This acid-base reaction forms a pair of diastereomeric salts. Due to different spatial arrangements, these salts exhibit different solubilities in a given solvent system. One diastereomer will preferentially crystallize, allowing it to be separated by filtration. The purified diastereomeric salt is then treated with a strong acid to liberate the desired enantiomerically pure carboxylic acid.

resolution_workflow racemate Racemic (±)-Indoline- 2-carboxylic Acid reagent Add Chiral Base (e.g., (R)-α-methylbenzylamine) salts Diastereomeric Salt Mixture ((R,R) and (S,R) salts) reagent->salts Salt Formation separation Fractional Crystallization (Exploits solubility difference) salts->separation salt_R Isolated (R,R) Salt (Crystalline Solid) separation->salt_R Precipitates salt_S Soluble (S,R) Salt (Remains in Mother Liquor) separation->salt_S Soluble acidification Acidification (e.g., HCl) (Liberates free acid) salt_R->acidification final_product (R)-(+)-Indoline- 2-carboxylic Acid (Enantiomerically Pure) acidification->final_product

Figure 3: Conceptual workflow for chiral resolution via diastereomeric salt formation.

Part 3: Applications in Drug Discovery and Development

The rigid scaffold of (R)-(+)-2,3-Dihydroindole-2-carboxylic acid makes it a privileged structure in medicinal chemistry, particularly for targeting enzymes and receptors where precise ligand conformation is key to activity.

HIV-1 Integrase Inhibitors

A prominent application of the indole-2-carboxylic acid scaffold is in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[7][8][9] HIV-1 integrase is a critical enzyme for viral replication, and its active site contains two essential magnesium ions (Mg²⁺).

  • Mechanism of Action: The carboxylic acid at the C2 position, along with the indole nitrogen, can act as a powerful chelating motif, binding to the two Mg²⁺ ions in the enzyme's active site.[7][10] This chelation is fundamental to the inhibitory activity, displacing the viral DNA and preventing its integration into the host genome. The dihydroindole core serves as a rigid scaffold to optimally position the chelating groups and to allow for further substitutions on the benzene ring to enhance binding affinity and pharmacokinetic properties.[9][10] Recent studies have shown that derivatives of indole-2-carboxylic acid can achieve inhibitory concentrations (IC₅₀) in the low micromolar and even nanomolar range against HIV-1 integrase.[7][10]

drug_incorporation scaffold (R)-Dihydroindole- 2-carboxylic Acid (Core Scaffold) modification Synthetic Modifications (e.g., Amide coupling, substitutions on ring) scaffold->modification Provides Chiral Core drug Final Drug Candidate (e.g., HIV-1 Integrase Inhibitor) modification->drug Builds Final Molecule target Enzyme Active Site (e.g., HIV Integrase with Mg²⁺ ions) drug->target Binds and Inhibits

Figure 4: Role of the scaffold in the development of a targeted drug candidate.
Precursor for ACE Inhibitors

The hydrogenated version of this scaffold, (2S,3aR,7aS)-octahydroindole-2-carboxylic acid, is a key starting material for angiotensin-converting enzyme (ACE) inhibitors like Trandolapril and Perindopril.[11] While not a direct application of the dihydroindole, this highlights the synthetic versatility and importance of the indoline carboxylic acid family in cardiovascular medicine. The synthesis of these complex molecules relies on the stereocontrolled reduction of the dihydroindole precursor.

Part 4: Key Experimental Protocols

The following protocols are representative methodologies based on established chemical principles.

Protocol: Synthesis of Racemic 2,3-Dihydroindole-2-carboxylic acid

This protocol describes the reduction of indole-2-carboxylic acid.

  • Setup: To a hydrogenation vessel, add indole-2-carboxylic acid (1.0 eq) and 10% Palladium on Carbon (Pd/C, ~5 mol%).

  • Solvent: Add a suitable solvent, such as glacial acetic acid or ethanol, to dissolve or suspend the starting material.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure racemic product.

Protocol: Chiral Purity Determination by HPLC

Determining the enantiomeric excess (e.e.) is crucial. This often requires converting the enantiomers into diastereomers that can be separated on a standard reverse-phase HPLC column.

  • Derivatization: React a small sample of the (R)-acid with a chiral derivatizing agent. For example, form an amide using a chiral amine like (S)-1-(1-naphthyl)ethylamine in the presence of a coupling agent (e.g., EDC/HOBt). This creates two diastereomeric amides.

  • HPLC System: Use a standard C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Detection: Monitor the elution using a UV detector, typically at 254 nm or 280 nm.

  • Analysis: The two diastereomers should elute at different retention times. The enantiomeric excess is calculated from the relative peak areas of the two diastereomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

Conclusion

(R)-(+)-2,3-Dihydroindole-2-carboxylic acid is more than a simple chemical; it is a precision tool for the modern medicinal chemist. Its rigid, chiral structure provides a reliable anchor for designing highly specific and potent therapeutic agents, most notably demonstrated in the fight against HIV. The well-understood synthetic and resolution pathways make it an accessible and valuable building block for researchers. As drug discovery continues to demand greater target specificity and improved pharmacological profiles, the strategic use of constrained scaffolds like this compound will undoubtedly continue to play a pivotal role in the development of next-generation medicines.

References

  • PubChem. (n.d.). Indoline-2-carboxylic acid, (R)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Antiviral Research. (2020). Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. PubMed. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Indole-2-carboxylic Acid: A Comprehensive Overview. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3-dihydro-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). (2S)-2,3-dihydro-1H-Indole-2-carboxylic acid. Retrieved from [Link]

  • Molecules. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). Indoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Synlett. (2007). A Non-Classical Route to 2,3-Diiodoindoles from Indole-2-carboxylic Acids. Retrieved from [Link]

  • European Patent Office. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetylindoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Molecules. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. Retrieved from [Link]

  • MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • ResearchGate. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]

Sources

(R)-Indoline-2-carboxylic Acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Indoline-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a chiral non-proteinogenic amino acid, stands as a pivotal building block in the landscape of modern medicinal chemistry and pharmaceutical development. As a constrained analog of proline, its rigid bicyclic structure offers a unique conformational scaffold that is highly sought after in the design of bioactive molecules. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and critical applications, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

This compound is the (R)-enantiomer of 2,3-dihydro-1H-indole-2-carboxylic acid. Its structural identity and physicochemical characteristics are foundational to its application in synthesis.

The molecular formula for this compound is C₉H₉NO₂ .[1][2] Its molecular weight is 163.17 g/mol .[1][2] The compound is also known by its IUPAC name, (2R)-2,3-dihydro-1H-indole-2-carboxylic acid.[2]

PropertyValueSource(s)
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [1][2]
CAS Number 98167-06-7[2][3]
Appearance Beige to brown powder/solid[4]
Melting Point 177 °C (decomposes)[4]
Optical Activity [α]/D +116±3°, c = 1 in 1 M HCl
Solubility Slightly soluble in water[4]

These properties are critical for its handling, reaction setup, and purification processes in a laboratory setting. The specific optical rotation is a key parameter for confirming the enantiomeric purity of the (R)-isomer.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a significant area of chemical research, given its value. The primary strategies involve the reduction of the corresponding indole derivative followed by chiral resolution, or asymmetric synthesis from chiral precursors.[5]

Synthetic Pathway Overview: Reduction and Enzymatic Resolution

A common and effective industrial method involves the synthesis of racemic indoline-2-carboxylic acid, followed by a resolution step to isolate the desired (R)- or (S)-enantiomer. The reduction of indole-2-carboxylic acid is a key transformation.[5] Historically, methods have included reduction with tin and hydrogen chloride gas.[6] More modern approaches often utilize catalytic hydrogenation.[5]

Once the racemic mixture is obtained, enzymatic resolution offers a highly selective and environmentally benign method for separating the enantiomers.

G cluster_0 Synthesis of Racemate cluster_1 Enzymatic Resolution Indole Indole-2-carboxylic Acid Reduction Reduction (e.g., Catalytic Hydrogenation) Indole->Reduction Racemate Racemic (R,S)-Indoline- 2-carboxylic Acid Ester Reduction->Racemate Hydrolysis Enantioselective Hydrolysis (e.g., Lipase) Racemate->Hydrolysis Racemate->Hydrolysis R_Acid (R)-Indoline-2-carboxylic Acid (Product) Hydrolysis->R_Acid Hydrolyzed S_Ester (S)-Indoline-2-carboxylic Acid Ester (Unreacted) Hydrolysis->S_Ester Remains Separation Separation & Purification (Extraction, Crystallization) R_Acid->Separation

Caption: Workflow for Synthesis and Resolution.

Protocol: Enzymatic Resolution of Racemic Amyl-Indoline-2-Carboxylate

This protocol is adapted from a described method for the (R)-selective hydrolysis of a racemic ester.[7] The causality behind this choice rests on the high enantioselectivity of lipases, which can preferentially hydrolyze one ester enantiomer, leaving the other intact and allowing for straightforward separation.

1. Enzyme Immobilization:

  • Add 10 g of a lipase with (R)-selective esterase activity (e.g., Steapsin) to 100 mL of 0.1M phosphate buffer (pH 7.0).
  • Stir the mixture and remove any insoluble material by filtration.
  • To the filtrate, add 60 g of a washed methacrylate porous adsorbent (e.g., Amberlite XAD-7).
  • Stir the suspension slowly overnight at 4°C to allow the enzyme to adsorb onto the support.
  • Filter the suspension and wash the immobilized enzyme with 0.1M phosphate buffer (pH 7.0). This immobilization prevents enzyme denaturation and allows for its reuse, a key consideration for process efficiency.

2. Asymmetric Hydrolysis:

  • Pack the immobilized lipase into a column (e.g., 2.2 cm inner diameter, 15 cm length) and maintain the temperature at 33°C.
  • Load a solution of 5 g of racemic amyl-indoline-2-carboxylate onto the column.
  • Elute the column with 0.1M phosphate buffer (pH 7.0) at a controlled flow rate (e.g., 6 mL/h). The controlled temperature and flow rate are critical for optimal enzyme activity and reaction kinetics.

3. Product Isolation and Purification:

  • Collect fractions of the eluate. The aqueous fractions will contain the hydrophilic this compound produced by hydrolysis.
  • Saturate ~180 mL of the product-containing fractions with ammonium sulfate to salt out the product.
  • Adjust the pH to 5.0 and perform a liquid-liquid extraction with ethyl acetate (3x equivalent volume). The pH adjustment ensures the carboxylic acid is in its neutral, more organic-soluble form.
  • Combine the organic layers, dehydrate (e.g., with anhydrous Na₂SO₄), and concentrate under reduced pressure.
  • Recrystallize the crude product from a suitable solvent system (e.g., acetone-hexane) to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

The indoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[8] this compound, specifically, is a highly valued chiral intermediate.

Key Intermediate for ACE Inhibitors

This compound is a crucial precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. Its most notable application is in the synthesis of Perindopril .[4] The rigid structure of the indoline moiety helps to correctly orient the pharmacophoric groups for optimal binding to the ACE active site.

Scaffold for Novel Therapeutic Agents

Recent research has expanded the utility of the indoline-2-carboxylic acid core into new therapeutic areas.

  • HIV-1 Integrase Inhibitors : Studies have identified indole-2-carboxylic acid derivatives as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10][11] The core structure, particularly the indole nucleus and the C2 carboxyl group, can chelate the essential Mg²⁺ ions in the enzyme's active site, disrupting viral replication.[9][11]

  • Antioxidant Agents : Novel synthetic analogues of indole-2-carboxylic acid have been investigated for their antioxidant properties, demonstrating the scaffold's versatility.[12]

Spectroscopic Characterization

Accurate structural validation is paramount. The following provides a comparative guide to the key spectroscopic signatures used to identify and confirm the purity of this compound.[13]

TechniqueExpected Signals for this compound
¹H NMR Aromatic protons (~6.5-7.5 ppm), Aliphatic protons on the indoline ring (~3.0-4.5 ppm), and a broad carboxylic acid proton (~10-13 ppm).[13]
¹³C NMR Signals corresponding to the aromatic carbons, the aliphatic carbons of the five-membered ring, and a downfield signal for the carbonyl carbon of the carboxylic acid.
Infrared (IR) Characteristic absorptions include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and N-H stretching (~3300-3500 cm⁻¹).
Mass Spec. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (163.17).

The photophysical and fluorescence properties of indoline-2-carboxylic acid have also been studied in detail, suggesting its potential use as a fluorescent probe analogous to proline.[14]

Safety and Handling

According to safety data, this compound is classified with the following hazard statements: H317 (May cause an allergic skin reaction) and H361 (Suspected of damaging fertility or the unborn child).

Precautionary Measures:

  • P202 : Do not handle until all safety precautions have been read and understood.

  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.

  • P308 + P313 : IF exposed or concerned: Get medical advice/attention.

It should be stored in a dark place under an inert atmosphere.[3][4]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that enables the construction of complex and life-saving pharmaceuticals. Its unique conformational rigidity and chirality make it an indispensable building block for drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its potential in the development of next-generation therapeutics.

References
  • PubChem. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074. [Link]

  • Zhang, R. H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • ResearchGate. (2007). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

  • PubChem. Indoline-2-carboxylic acid, (R)- | C9H9NO2 | CID 6928266. [Link]

  • Human Metabolome Database. 2-Indolecarboxylic acid (HMDB0002285). [Link]

  • Slaughter, B. D., et al. (2001). Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid. The Journal of Physical Chemistry A. [Link]

  • Google Patents. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
  • Wang, Y. C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • ResearchGate. (2020). Development and Application of Indolines in Pharmaceuticals. [Link]

  • PrepChem.com. Synthesis of indoline-2-carboxylic acid. [Link]

  • PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • European Journal of Chemistry. (2011). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. [Link]

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(R)-Indoline-2-carboxylic Acid solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (R)-Indoline-2-carboxylic Acid

Introduction

This compound is a conformationally constrained analog of the amino acid proline. Its rigid structure makes it a valuable building block in medicinal chemistry for the synthesis of peptidomimetics and other complex molecules with specific pharmacological activities. A thorough understanding of its solubility and stability is a non-negotiable prerequisite for its effective use in any research or development setting, from initial screening assays to formulation development.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, chemists, and formulation scientists, offering both theoretical grounding and practical, step-by-step protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties: The Foundation of Behavior

Before embarking on experimental studies, it is crucial to understand the inherent physicochemical properties of this compound, as these will govern its behavior in solution.

PropertyValueImplication for Solubility & Stability
Molecular Formula C₉H₉NO₂Relatively small molecule, suggesting potential for good solubility.
Molecular Weight 163.17 g/mol
Structure A fused bicyclic system containing a carboxylic acid and a secondary amine.The presence of both a hydrogen bond donor (amine) and acceptor (carboxylic acid) suggests a strong interaction with polar protic solvents.
Predicted pKa ~2.1 (Carboxylic Acid), ~5.0 (Amine)The molecule is zwitterionic. Its charge state, and therefore solubility, will be highly dependent on pH. It will be least soluble near its isoelectric point.
Predicted logP ~1.2Indicates moderate lipophilicity, suggesting some solubility in organic solvents but a preference for polar environments.

Part 1: Comprehensive Solubility Profiling

Solubility dictates the bioavailability and deliverability of a compound. For this compound, its amphoteric nature makes pH the most critical variable. We will explore both thermodynamic and kinetic solubility.

Theoretical Framework: The Henderson-Hasselbalch Equation

The solubility of an ionizable compound like this compound is governed by the Henderson-Hasselbalch equation. For the acidic (carboxylic) and basic (amine) groups, the relationship between pH, pKa, and the ratio of ionized to un-ionized species dictates the overall charge and, consequently, the solubility. The zwitterionic nature means that at a specific pH (the isoelectric point), the net charge is zero, and the molecule typically exhibits its minimum solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Solubility Profiling Workflow prep Prepare Stock Solution (e.g., 10 mM in DMSO) kinetic Kinetic Solubility Assay (High-Throughput) prep->kinetic Spike into buffer thermo Thermodynamic Solubility Assay (Equilibrium) prep->thermo Add excess solid to buffer kinetic_steps Incubate (1-2h) Filter/Centrifuge Analyze Supernatant (UV-Vis/LC-MS) kinetic->kinetic_steps thermo_steps Equilibrate (24-48h) Filter/Centrifuge Analyze Supernatant (HPLC-UV) thermo->thermo_steps data Data Analysis & Reporting (Solubility vs. pH Curve) kinetic_steps->data thermo_steps->data

Caption: General workflow for kinetic and thermodynamic solubility assessment.

Protocol 1: pH-Dependent Aqueous Solubility (Thermodynamic)

This protocol determines the equilibrium solubility, which is the most accurate measure for formulation development.

Rationale: By measuring solubility across a range of pH values, we can identify the isoelectric point (minimum solubility) and the pH ranges that will maintain the compound in solution. Using HPLC-UV for quantification provides high sensitivity and specificity.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Ensure the buffer strength is sufficient (e.g., 50 mM) to maintain the pH after the addition of the compound.

  • Sample Preparation: Add an excess amount of solid this compound (enough to ensure saturation, e.g., 5-10 mg) to 1 mL of each buffer in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. Alternatively, filter the suspension through a 0.45 µm PVDF filter. Self-Validation Check: The presence of a solid pellet after equilibration confirms that saturation was achieved.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.

    • Analyze the diluted sample using a calibrated HPLC-UV method.

    • Determine the concentration against a standard curve of this compound prepared in a suitable solvent (e.g., 50:50 acetonitrile:water).

Protocol 2: Solubility in Common Organic Solvents

Rationale: Understanding solubility in organic solvents is critical for synthesis, purification, and the preparation of stock solutions for biological assays.

Methodology:

  • Solvent Selection: Choose a range of common laboratory solvents, such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Methanol (MeOH), and Acetonitrile (ACN).

  • Sample Preparation: In separate vials, add a known amount of this compound (e.g., 5 mg).

  • Titration: Add the selected solvent stepwise (e.g., in 50 µL increments), vortexing thoroughly after each addition until the solid is completely dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the solid and calculate the solubility in mg/mL or Molarity.

Expected Data Summary:

SolventPredicted SolubilityExperimental Solubility (mg/mL)
pH 2.0 BufferHigh (Protonated Amine)To be determined
pH 4.0 BufferLow (Near Isoelectric Point)To be determined
pH 7.4 BufferModerate (Deprotonated Carboxylate)To be determined
pH 10.0 BufferHigh (Deprotonated Carboxylate)To be determined
DMSOHighTo be determined
MethanolModerateTo be determined
AcetonitrileLowTo be determined

Part 2: Chemical Stability Assessment

Stability studies are essential to define storage conditions, shelf-life, and potential degradation pathways. Forced degradation (or stress testing) is a powerful tool to rapidly identify likely degradation products and develop a stability-indicating analytical method.

Forced Degradation Workflow

The goal is to subject the compound to harsh conditions to accelerate its degradation, allowing for the rapid identification of potential liabilities.

G cluster_1 Forced Degradation Study Workflow start Prepare Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base ox Oxidative (e.g., 3% H₂O₂, RT) start->ox photo Photolytic (ICH Q1B Light Exposure) start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS Method acid->analysis base->analysis ox->analysis photo->analysis outcome Identify Degradants Determine Degradation Pathway Establish Shelf-Life analysis->outcome

Caption: Workflow for a forced degradation (stress testing) study.

Protocol 3: Forced Degradation Study

Rationale: This study intentionally degrades the sample to ensure the analytical method can separate the intact drug from its degradation products. This is a core requirement for any validated stability-indicating method as per ICH guidelines. The conditions are chosen to target likely degradation pathways for the indoline structure, such as hydrolysis of the amide bond (if present in a derivative) or oxidation of the electron-rich aromatic ring.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photostability: Expose the stock solution in a quartz cuvette to light as specified in ICH Q1B guidelines.

    • Control: Keep 1 mL of stock solution mixed with 1 mL of water at the same temperature as the stressed samples.

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each condition.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a stability-indicating HPLC-UV method. A gradient method is typically required to resolve the parent peak from any new peaks corresponding to degradants.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.

    • Self-Validation Check: A good stability-indicating method will show a decrease in the area of the parent peak with a corresponding appearance of new, well-resolved peaks for the degradants. The total peak area (parent + degradants) should remain relatively constant if all degradants have a similar chromophore.

    • Use HPLC-MS to obtain the mass of the degradant peaks to help elucidate their structures.

Conclusion

A systematic investigation of solubility and stability is paramount for the successful application of this compound in any scientific endeavor. By employing the structured protocols outlined in this guide—from pH-dependent solubility profiling to forced degradation studies—researchers can generate the robust data necessary to make informed decisions. This foundational knowledge is critical for designing reliable biological assays, enabling chemical synthesis, and laying the groundwork for future formulation and development activities.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Introduction to (R)-Indoline-2-carboxylic Acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Indoline-2-carboxylic Acid in Modern Organic Synthesis

Executive Summary

This compound, a conformationally constrained analog of both proline and phenylalanine, has emerged as a quintessential chiral building block in modern organic synthesis.[1] Its rigid bicyclic structure and defined stereocenter make it a "privileged scaffold," a structural motif frequently found in biologically active compounds.[2] This technical guide offers a comprehensive overview for researchers, chemists, and drug development professionals on the synthesis and application of this versatile molecule. We will explore various enantioselective synthesis strategies, from classical resolutions to modern biocatalytic methods. Furthermore, this guide delves into its critical role as a synthon in the development of pharmaceuticals, its application as a chiral ligand in asymmetric catalysis, and its unique ability to modulate peptide conformations, providing a valuable tool for peptidomimetic design and drug discovery.

Introduction to this compound: A Molecule of Strategic Importance

The indoline scaffold is a core component of numerous alkaloids and pharmaceuticals, prized for its structural rigidity and synthetic versatility.[2] The introduction of a carboxylic acid at the 2-position, combined with control over the stereochemistry at this chiral center, yields this compound, a molecule of significant value. It can be conceptualized as a derivative of L-proline with a fused benzene ring or as a cyclized, conformationally locked L-phenylalanine.[1] This unique structural fusion is the source of its diverse applications, from being an indispensable intermediate in the synthesis of blockbuster drugs to enabling novel catalytic transformations.[3][4]

Molecular Profile and Physicochemical Properties

The key structural features of this compound are its saturated five-membered pyrrolidine ring fused to a benzene ring, with a carboxylic acid group at the chiral C2 position. These features dictate its chemical reactivity and physical properties.

PropertyValueReference
IUPAC Name (2R)-2,3-dihydro-1H-indole-2-carboxylic acid[5]
CAS Number 98167-06-7[5][6]
Molecular Formula C₉H₉NO₂[5][6]
Molecular Weight 163.17 g/mol [5][6]
Appearance Off-white to yellowish crystalline powder[4]
Melting Point 163 - 170 °C[4]
Optical Rotation [α]/D +116±3°, c = 1 in 1 M HCl[6]
SMILES OC(=O)[C@H]1Cc2ccccc2N1[6]
InChIKey QNRXNRGSOJZINA-MRVPVSSYSA-N[5][6]

Spectroscopic data is critical for the characterization of this compound and its derivatives. Key spectral information is readily available from various chemical databases.[7][8][9]

Enantioselective Synthesis Strategies

The production of enantiomerically pure this compound is paramount for its application in pharmaceuticals and asymmetric synthesis. Several robust strategies have been developed to achieve high enantiomeric excess (ee).

G cluster_0 Synthesis Pathways for Enantiopure Indoline-2-carboxylic Acid racemic Racemic Indoline-2-Carboxylic Acid or Ester Precursor resolution Kinetic Resolution racemic->resolution Separation of Enantiomers target (R)- or (S)-Indoline-2-carboxylic Acid resolution->target chiral_pool Chiral Pool (e.g., L-Phenylalanine) chiral_pool->target Stereospecific Conversion biocatalysis Asymmetric C-H Amination (Biocatalysis) biocatalysis->target Direct Asymmetric Synthesis

Caption: Key strategies for the enantioselective synthesis of Indoline-2-carboxylic acid.

Kinetic Resolution of Racemic Precursors

This classical approach involves the separation of enantiomers from a racemic mixture.

2.1.1. Resolution via Diastereomeric Salt Formation A common industrial method involves reacting racemic indoline-2-carboxylic acid with a chiral resolving agent, such as (R)-α-methylbenzylamine.[10] This reaction forms a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the desired diastereomeric salt liberates the enantiomerically pure (S)-indoline-2-carboxylic acid.[10] While effective, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer without a recycling process for the unwanted isomer.[10]

2.1.2. Enzymatic Kinetic Resolution Enzymatic methods offer exceptional enantioselectivity. Lipases, for instance, can selectively hydrolyze one enantiomer of a racemic ester, leaving the other unreacted. An immobilized form of Candida antarctica lipase has been shown to catalyze the enantioselective hydrolysis of N-Boc-indoline-2-carboxylic acid methyl ester with an enantiomeric ratio (E) > 1000.[2] This process efficiently yields the (S)-carboxylic acid (>99.9% ee) and the unreacted (R)-ester (99.6% ee), demonstrating the power of biocatalysis for achieving near-perfect enantiomeric purity.[2]

Experimental Protocol 1: Lipase-Catalyzed Asymmetric Hydrolysis [11]

  • Enzyme Immobilization: A lipase solution (e.g., from Steapsin) in a phosphate buffer (pH 7.0) is stirred with a porous adsorbent resin (e.g., Amberlite XAD-7) overnight at 4°C to immobilize the enzyme. The immobilized enzyme is then filtered and washed.

  • Column Chromatography: The immobilized lipase is packed into a column and maintained at a controlled temperature (e.g., 33°C).

  • Hydrolysis: A solution of the racemic ester substrate (e.g., racemic amyl-indoline-2-carboxylate) is loaded onto the column, and a phosphate buffer (pH 7.0) is passed through at a defined flow rate.

  • Separation & Isolation: The eluate, containing the hydrophilic this compound produced by the hydrolysis, is collected. The pH is adjusted to 5.0, and the product is extracted with ethyl acetate.

  • Purification: The organic layer is dried and concentrated. The final product is purified by recrystallization to yield the enantiopure this compound.

Chiral Pool Synthesis

Chiral pool synthesis leverages readily available, inexpensive chiral molecules as starting materials, transferring their inherent stereochemistry to the target molecule. L-phenylalanine is an excellent starting material for synthesizing (S)-indoline-2-carboxylic acid.[2][12]

G start L-Phenylalanine intermediate1 2,4-Dinitro-L-phenylalanine start->intermediate1 Nitration (UN/H₂SO₄) product (S)-6-Nitroindoline-2-carboxylic acid intermediate1->product Intramolecular Nucleophilic Aromatic Substitution final_product (S)-Indoline-2-carboxylic acid product->final_product Reduction/Transformation

Caption: Chiral pool synthesis of (S)-Indoline-2-carboxylic acid from L-Phenylalanine.

The synthesis involves a two-step process: nitration of L-phenylalanine to give 2,4-dinitro-L-phenylalanine, followed by an intramolecular nucleophilic aromatic substitution (intramolecular SₙAr) to form the indoline ring.[2][12] This approach yields (S)-6-nitroindoline-2-carboxylic acid with an enantiomeric excess greater than 99.5%.[2] The nitro group can then be reduced or removed to afford the final product.

Experimental Protocol 2: Synthesis of (S)-6-Nitroindoline-2-carboxylic acid from L-Phenylalanine [12]

  • Nitration: L-Phenylalanine is dissolved in a strong acid (e.g., concentrated sulfuric acid) and cooled. A nitrating agent (e.g., urea nitrate) is added portion-wise while maintaining a low temperature. The reaction is stirred until completion.

  • Isolation of Dinitro Intermediate: The reaction mixture is poured onto crushed ice, and the precipitated 2,4-dinitro-L-phenylalanine is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated.

  • Intramolecular Cyclization: The 2,4-dinitro-L-phenylalanine intermediate is dissolved in a suitable solvent, and a base is added to facilitate the intramolecular cyclization. The mixture is heated to drive the reaction to completion.

  • Workup and Purification: After cooling, the reaction mixture is acidified to precipitate the product, (S)-6-nitroindoline-2-carboxylic acid, which is then filtered, washed, and dried. This method has been reported to achieve a yield of 65.7% for the cyclization step.[2]

Modern Asymmetric Approaches

Recent advances include biocatalytic C(sp³)–H amination. Engineered variants of cytochrome P411 have been developed to function as "indoline synthases."[13] These enzymes catalyze the intramolecular insertion of an aryl nitrene (generated from an aryl azide precursor) into an unactivated aliphatic C–H bond to form the indoline ring with good yield and high enantioselectivity (up to 92:8 er).[13] This cutting-edge approach represents a powerful and direct route to chiral indolines.

Applications as a Chiral Synthon in Drug Development

This compound is a cornerstone intermediate in the pharmaceutical industry, primarily for the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[4]

Case Study: Synthesis of Perindopril Perindopril is a widely prescribed ACE inhibitor used to treat hypertension and heart failure.[10] The (2S, 3aS, 7aS)-configuration of its core bicyclic structure is critical for its biological activity. (S)-Indoline-2-carboxylic acid serves as the key chiral starting material for constructing this essential fragment of the final drug molecule.[10][14] The availability of high-purity (S)-Indoline-2-carboxylic acid through efficient synthesis and resolution processes is therefore crucial for the commercial production of Perindopril.[10]

G start (S)-Indoline-2-carboxylic acid (Key Chiral Building Block) intermediate Coupling & Cyclization Reactions start->intermediate Multi-step Synthesis product Perindopril (ACE Inhibitor) intermediate->product

Caption: Role of (S)-Indoline-2-carboxylic acid in the synthesis of Perindopril.

Beyond ACE inhibitors, indole-2-carboxylic acid and its derivatives are being explored as promising scaffolds for new therapeutic agents. Recent research has focused on designing derivatives as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[15] The indole nucleus can chelate with the two magnesium ions in the enzyme's active site, and modifications to the scaffold aim to enhance this binding and improve antiviral efficacy.[15]

Role in Asymmetric Catalysis

The chiral nature of indoline-2-carboxylic acid makes it an excellent candidate for use as a ligand in asymmetric catalysis, where it can impart stereochemical control to metal-catalyzed reactions.

Application in Enantioselective Catellani-Type Annulation Chiral indoline-2-carboxylic acid has been successfully employed as a ligand in a highly enantioselective Catellani-type annulation reaction.[16] This reaction assembles complex, chiral all-carbon bridged ring systems from readily available starting materials. DFT calculations and control experiments suggest that the coordinating orientation of the chiral amino acid to the arylpalladium(II) center is responsible for the high levels of stereocontrol observed.[16] This demonstrates the potential of this compound and its analogs to serve as powerful directing groups and ligands in the discovery of new enantioselective transformations.

A Unique Proline Mimetic in Peptide Chemistry

In the field of peptide science, (S)-Indoline-2-carboxylic acid serves as a fascinating proline mimetic with unique conformational properties.

Inducing cis-Amide Bond Conformation

While peptide bonds typically adopt a low-energy trans conformation, proline is known to have a higher propensity for the cis conformation. Remarkably, derivatives of (S)-Indoline-2-carboxylic acid show an even greater tendency to favor the cis amide isomer, particularly in polar solvents.[1][17] This unusual behavior is attributed to a combination of steric and electronic effects within the rigid indoline structure. This property makes it a powerful tool for designing peptides with specific, stable secondary structures, such as β-hairpins or polyproline I-like helices, which are often involved in critical biological recognition events.[1]

G cluster_trans Trans Conformer (Favored in Proline) cluster_cis Cis Conformer (Favored in Ind-containing peptides) trans_img Trans Isomer equilibrium trans_img->equilibrium cis_img Cis Isomer equilibrium->cis_img caption Solvent-dependent equilibrium of an Ac-(2S)-Ind-OMe amide bond, showing a strong preference for the cis isomer in polar environments.

Caption: Conformational isomerization of an Indoline-2-carboxylic acid peptide bond.

Synthetic Challenges and Strategies

Despite its utility, incorporating (S)-Indoline-2-carboxylic acid into peptide sequences presents challenges. It exhibits low reactivity in standard peptide coupling reactions and has a strong tendency to self-condense into diketopiperazines, limiting yields in stepwise solid-phase peptide synthesis.[17][18] Strategies to overcome these hurdles include the use of more potent coupling reagents and carefully optimized reaction conditions. An alternative approach involves synthesizing dipeptide blocks containing the indoline moiety in solution phase first, which can then be incorporated into larger peptide chains.[17]

Conclusion and Future Outlook

This compound is far more than a simple cyclic amino acid. It is a strategically vital chiral synthon whose unique structural and conformational properties have cemented its importance in drug discovery, asymmetric catalysis, and materials science.[3][4] The continued development of efficient and scalable enantioselective syntheses, including advanced biocatalytic routes, will further enhance its accessibility. Future research will likely uncover new applications for this versatile molecule, from the design of novel organocatalysts to the creation of advanced polymers with unique chiral properties and the development of next-generation peptidomimetics with precisely controlled three-dimensional structures.

References

A Technical Guide to the Applications of (R)-Indoline-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Indoline-2-carboxylic acid is a versatile chiral building block that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure serves as a conformationally restricted analog of proline and tryptophan, offering a valuable scaffold for the design of novel therapeutics. This guide provides an in-depth exploration of the synthesis, key applications, and future potential of this compound in drug discovery, with a focus on its role in the development of enzyme inhibitors and other biologically active molecules across various therapeutic areas.

Introduction: The Strategic Value of Conformational Restraint

In the intricate dance of drug-receptor interactions, the three-dimensional conformation of a molecule is paramount. Flexible molecules can adopt a multitude of shapes, only a fraction of which may be bioactive. This conformational ambiguity can lead to off-target effects and reduced potency. Medicinal chemists often employ the strategy of conformational restraint, locking a molecule into a more rigid and biologically relevant conformation. This compound is an exemplary scaffold for this purpose.

By incorporating the five-membered pyrrolidine ring of proline and the aromatic nature of tryptophan into a fused bicyclic system, this compound offers a unique set of steric and electronic properties. This constrained geometry can enhance binding affinity to target proteins, improve metabolic stability, and provide a vector for further chemical modification.[1] Its applications span a wide range of therapeutic areas, from cardiovascular disease to oncology and infectious diseases.

Synthesis of Enantiomerically Pure this compound

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, access to enantiomerically pure starting materials is crucial. Several methods have been developed for the synthesis of this compound, including chemical resolution of racemic mixtures and asymmetric synthesis.

One common approach involves the enzymatic resolution of a racemic ester of indoline-2-carboxylic acid. For instance, a lipase with (R)-selective esterase activity can be used to asymmetrically hydrolyze a racemic amyl-indoline-2-carboxylate.[2] The resulting (R)-acid can then be separated from the unreacted (S)-ester. The indoline skeleton is also widely present in alkaloids and other natural products with diverse biological activities, and it is considered a "privileged structure" in medicinal chemistry.[3]

Illustrative Enzymatic Resolution Workflow

G racemic_ester Racemic Amyl-Indoline-2-Carboxylate immobilized_lipase Immobilized (R)-Selective Lipase racemic_ester->immobilized_lipase Substrate hydrolysis Asymmetric Hydrolysis immobilized_lipase->hydrolysis separation Separation hydrolysis->separation Mixture of (R)-Acid and (S)-Ester r_acid This compound separation->r_acid Purified Product s_ester (S)-Amyl-Indoline-2-Carboxylate separation->s_ester Unreacted Ester

Caption: Workflow for the enzymatic resolution of racemic indoline-2-carboxylate.

Key Applications in Medicinal Chemistry

The rigid scaffold of this compound has been exploited in the design of a multitude of biologically active compounds. The following sections highlight its application in several key therapeutic areas.

Enzyme Inhibition

The carboxylic acid moiety is a common feature in the pharmacophores of many enzyme inhibitors, as it can participate in crucial electrostatic and hydrogen bonding interactions within the active site.[4] The indoline-2-carboxylic acid scaffold provides a rigid framework to present this key functional group in a well-defined orientation.

3.1.1. HIV-1 Integrase Inhibitors

HIV-1 integrase is a critical enzyme in the viral life cycle, and its inhibition is a validated strategy for the treatment of HIV/AIDS.[5] Indole-2-carboxylic acid derivatives have been identified as potent HIV-1 integrase strand transfer inhibitors (INSTIs).[6][7][8] The indole nucleus and the C2-carboxylic acid are capable of chelating the two Mg²⁺ ions within the active site of the enzyme, a key interaction for potent inhibition.[5]

Through structural optimization, researchers have developed derivatives with significantly improved inhibitory activity. For example, the introduction of a halogenated benzene ring at the C6 position of the indole core can lead to beneficial π-π stacking interactions with viral DNA.[6][7]

3.1.2. Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors

IDO1 and TDO are enzymes involved in tryptophan metabolism and are considered promising targets for cancer immunotherapy.[9] Derivatives of indole-2-carboxylic acid have been synthesized and evaluated as dual inhibitors of IDO1 and TDO.[9] Certain 6-acetamido-indole-2-carboxylic acid derivatives have shown potent dual inhibitory activity with IC₅₀ values in the low micromolar range.[9]

Anticancer Agents

Derivatives of indoline-2-carboxylic acid have demonstrated promising anticancer activity through various mechanisms.

3.2.1. Inhibitors of NF-κB

The transcription factor NF-κB plays a crucial role in inflammation and cancer. A series of N-(substituted)phenylamide derivatives of indoline-2-carboxylic acid were synthesized and evaluated for their ability to inhibit NF-κB activity.[10] These compounds were also assessed for their cytotoxicity against various cancer cell lines.[10][11]

3.2.2. EGFR Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. Novel 5-bromoindole-2-carboxylic acid derivatives have been designed and synthesized as potential EGFR tyrosine kinase inhibitors.[12] Molecular docking studies have shown that these compounds can bind effectively to the EGFR tyrosine kinase domain, and in vitro studies have demonstrated their antiproliferative activity against several cancer cell lines.[12]

Antimicrobial Agents

The indoline scaffold is also a feature of some antimicrobial agents. For instance, quinolone carboxylic acids containing a nitro group, which can be derived from nitroindoline-2-carboxylic acid, have been evaluated for their activity against Mycobacterium tuberculosis.[13] These compounds are believed to target DNA gyrase, an essential bacterial enzyme.[13]

Table 1: Overview of Biological Activities of this compound Derivatives
Therapeutic AreaTargetExample Derivative ClassKey Findings
Antiviral (HIV) HIV-1 IntegraseC6-halogenated indole-2-carboxylic acidsPotent inhibition through Mg²⁺ chelation and π-π stacking.[6][7]
Oncology IDO1/TDO6-acetamido-indole-2-carboxylic acidsDual inhibitors with low micromolar IC₅₀ values.[9]
Oncology NF-κBN-(substituted)phenylamide derivativesInhibition of NF-κB activity and cytotoxicity in cancer cells.[10]
Oncology EGFR Tyrosine Kinase5-bromoindole-2-carboxylic acidsPotent binding to the EGFR kinase domain and antiproliferative effects.[12]
Antibacterial DNA GyraseNitroquinolone carboxylic acidsActivity against Mycobacterium tuberculosis.[13]

Experimental Protocols

To provide a practical context, this section outlines a representative experimental protocol for the synthesis of an this compound derivative.

Protocol 1: Synthesis of an N-Acyl-(R)-Indoline-2-carboxylic Acid Derivative

This protocol describes a general procedure for the acylation of the indoline nitrogen.

Materials:

  • This compound

  • Acyl chloride or anhydride

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add the acylating agent (1.0-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a mild acidic solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl-(R)-Indoline-2-carboxylic acid derivative.

Illustrative Synthesis Diagram

Caption: General scheme for the N-acylation of this compound.

Future Perspectives

The unique structural features of this compound will continue to make it a valuable scaffold in medicinal chemistry. Future research is likely to focus on:

  • Novel Therapeutic Targets: Exploring the application of this scaffold in the design of inhibitors for other enzyme classes and protein-protein interactions.

  • Bioisosteric Replacements: Investigating bioisosteres of the carboxylic acid group to modulate physicochemical properties and improve pharmacokinetic profiles.[4]

  • Combinatorial Chemistry: Utilizing the indoline-2-carboxylic acid core in the construction of diverse compound libraries for high-throughput screening.

  • Peptidomimetics: Further exploiting its role as a constrained amino acid analog in the design of peptidomimetics with enhanced stability and oral bioavailability.[1]

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its inherent conformational rigidity and synthetic tractability have enabled the development of a wide range of biologically active molecules. As our understanding of disease pathways deepens, the strategic application of scaffolds like this compound will undoubtedly continue to drive the discovery of novel and effective therapeutics.

References

  • PrepChem. (n.d.). Synthesis of indoline-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2020, February 15). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Retrieved from [Link]

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives | Request PDF. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Retrieved from [Link]

  • PubMed. (2010, August 1). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Retrieved from [Link]

  • Semantic Scholar. (2015, June 30). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Retrieved from [Link]

  • PubMed. (2023, December 8). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]

  • RSC Publishing. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of (R)-Indoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of (R)-Indoline-2-carboxylic Acid

The this compound core is a conformationally constrained analog of the amino acid proline. This unique three-dimensional structure has established it as a "privileged scaffold" in medicinal chemistry. Its rigid framework allows for the precise orientation of appended functional groups, enabling specific and high-affinity interactions with biological targets. This guide provides an in-depth exploration of the diverse biological activities exhibited by derivatives of this scaffold, focusing on their mechanisms of action, structure-activity relationships (SAR), and the robust experimental protocols required for their evaluation. We will delve into key therapeutic areas where these derivatives show significant promise, including immunosuppression, neuroregulation, and antiviral applications.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) for Immunosuppression

IMPDH is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2] This pathway is essential for the proliferation of lymphocytes, making IMPDH a prime target for immunosuppressive therapies.[2][3] this compound derivatives have been successfully developed as potent IMPDH inhibitors.

Mechanism of Action and Molecular Interactions

Inhibitors based on the indoline scaffold, such as those derived from mycophenolic acid (MPA), typically act as uncompetitive inhibitors.[3][4] They bind to the IMPDH-XMP* covalent intermediate, stabilizing it and preventing the subsequent hydrolysis step required to release the product, xanthosine monophosphate (XMP). The indoline core occupies a hydrophobic pocket, while the carboxylic acid and other substituents form crucial hydrogen bonds with key residues like Serine 276, Threonine 333, and Glutamine 441 within the enzyme's active site.[4] The inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, which in turn arrests DNA and RNA synthesis, primarily in rapidly proliferating T and B lymphocytes.[2][4]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent IMPDH inhibition. Key findings are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

Derivative/ModificationR-Group at Position 1R-Group at Position 5TargetIC50 (µM)Citation
Lead Scaffold HHhIMPDH II>50[5]
Derivative A 3-pyridylacetylHhIMPDH II1.15[1]
Derivative B 4-cyanophenylacetylHhIMPDH II0.85[5]
Derivative C 3-pyridylacetylMethoxyhIMPDH II0.50[5]

Causality: The data illustrates that introducing a hydrogen bond acceptor, like the pyridine nitrogen in Derivative A, significantly enhances potency compared to the unsubstituted lead.[1] Further optimization with an electron-withdrawing cyano group (Derivative B) improves activity, likely by enhancing interactions within the binding pocket. The addition of a methoxy group at the 5-position (Derivative C) further boosts potency, suggesting this position can be modified to exploit additional binding interactions.[5]

Experimental Protocol: In Vitro IMPDH Inhibition Assay (Spectrophotometric)

This protocol provides a self-validating system for determining the IC50 of test compounds against human IMPDH2.

Principle: The enzymatic activity of IMPDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from the reduction of NAD+.

Materials:

  • Recombinant Human IMPDH2 Enzyme[6]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA[7]

  • Substrate Solution A: Inosine monophosphate (IMP)

  • Substrate Solution B: Nicotinamide adenine dinucleotide (NAD+)

  • Positive Control: Mycophenolic acid (MPA)[6][8]

  • Test Compounds (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting stock is 10 mM. Then, create a 20X working solution of each concentration in Assay Buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the components in the following order:

    • 170 µL Assay Buffer

    • 10 µL of test compound, positive control (MPA), or DMSO (vehicle control).

    • 10 µL of IMP solution (final concentration of 250 µM).[7]

  • Enzyme Addition & Incubation: Add 10 µL of recombinant hIMPDH2 enzyme solution. Mix gently and pre-incubate the plate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation of Reaction: Start the reaction by adding 10 µL of NAD+ solution (final concentration of 500 µM).[7]

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the activity of the wells containing test compounds to the vehicle control (DMSO), which represents 100% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Self-Validation:

  • Positive Control (MPA): Should yield an IC50 value within the expected literature range, confirming assay performance.[6]

  • Negative Control (DMSO): Should show no significant inhibition, ensuring the vehicle does not interfere with the assay.

  • No Enzyme Control: Wells without the enzyme should show no increase in absorbance, confirming the reaction is enzyme-dependent.

Visualization: IMPDH Inhibition Workflow

IMPDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilutions of Test Compound, MPA, DMSO Plate_Setup 2. Add Buffer, IMP, and Test Compound to 96-well Plate Compound_Prep->Plate_Setup Enzyme_Add 3. Add IMPDH2 Enzyme & Pre-incubate (37°C, 10 min) Plate_Setup->Enzyme_Add Reaction_Start 4. Initiate with NAD+ Enzyme_Add->Reaction_Start Kinetic_Read 5. Read Absorbance (340 nm) Kinetically for 30 min Reaction_Start->Kinetic_Read Calc_Rate 6. Calculate Reaction Rate (Slope) Kinetic_Read->Calc_Rate Plot_Data 7. Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data Calc_IC50 8. Determine IC50 via Curve Fitting Plot_Data->Calc_IC50

Caption: Workflow for the in vitro IMPDH2 spectrophotometric inhibition assay.

Modulation of D-Amino Acid Oxidase (DAAO) for Neurological Applications

Human D-amino acid oxidase (hDAAO) is a flavoenzyme that degrades D-serine, a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[9][10] NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia.[11] By inhibiting hDAAO, the levels of D-serine can be increased, thereby enhancing NMDA receptor signaling, which presents a promising therapeutic strategy.[9][12]

Mechanism of Action and SAR

This compound derivatives act as competitive inhibitors of hDAAO, binding to the active site and preventing the binding of the D-serine substrate.[9] The indoline ring system mimics the substrate's amino acid structure, while the carboxylic acid moiety forms critical hydrogen bonds with active site residues such as Tyr228 and Arg283.[13] The potency of these inhibitors is highly dependent on the substituents on the indoline scaffold.

Derivative/ModificationR-Group at Position 5TargetIC50 (nM)Citation
Scaffold 1 HhDAAO850[13]
Scaffold 2 PhenylhDAAO35[11]
Scaffold 3 4-HydroxyphenylhDAAO7[11]

Causality: The unsubstituted scaffold shows modest activity. The addition of a phenyl ring at the 5-position (Scaffold 2) dramatically increases potency, indicating the presence of a hydrophobic pocket adjacent to the active site that can be exploited for binding.[14] Further functionalizing this phenyl ring with a hydroxyl group (Scaffold 3) provides an additional hydrogen bonding opportunity, resulting in a highly potent inhibitor with low nanomolar activity.[11]

Experimental Protocol: hDAAO Inhibition Assay (Coupled, Fluorometric)

This protocol uses a coupled enzyme system to detect the hydrogen peroxide (H₂O₂) produced by the DAAO reaction.

Principle: DAAO oxidizes D-serine, producing H₂O₂. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex Red) into a highly fluorescent product (resorufin), which can be measured.

Materials:

  • Recombinant Human DAAO

  • Assay Buffer: 50 mM sodium phosphate (pH 7.4)[15]

  • Substrate: D-serine

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe: Amplex® Red reagent

  • Positive Control: Benzoic acid (a known DAAO inhibitor)

  • Test Compounds (dissolved in DMSO)

  • Black, 96-well microplate[15]

  • Fluorescence plate reader (Excitation ~540 nm, Emission ~590 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the positive control. Add 2 µL of each solution to the wells of the black 96-well plate. Add 2 µL of DMSO for vehicle controls.

  • Enzyme-Inhibitor Incubation: Add 50 µL of hDAAO enzyme solution (in Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Mix Preparation: Prepare a master mix containing D-serine, HRP, and Amplex Red in Assay Buffer. A typical final concentration would be 10 mM D-serine, 0.2 U/mL HRP, and 50 µM Amplex Red.

  • Initiation of Reaction: Add 50 µL of the Reaction Mix to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

Self-Validation:

  • Positive Control (Benzoic Acid): Must produce an IC50 in the expected range.

  • No Substrate Control: Wells without D-serine should show only background fluorescence, confirming the signal is substrate-dependent.

  • No HRP/Probe Control: Confirms that the test compounds do not directly fluoresce or interfere with the detection system.

Visualization: DAAO-NMDA Receptor Signaling Pathway

DAAO_Pathway cluster_neuron Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Astrocyte Astrocyte L_Serine L-Serine SR Serine Racemase (SR) L_Serine->SR Synthesis D_Serine D-Serine DAAO DAAO D_Serine->DAAO Degradation NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Binding Glycine Glycine Glutamate->NMDAR Agonist Binding SR->D_Serine NMDAR->Postsynaptic Ca2+ Influx (Activation) Inhibitor (R)-Indoline-2-carboxylic Acid Derivative Inhibitor->DAAO Inhibition

Caption: Inhibition of DAAO increases D-serine levels, enhancing NMDA receptor activation.

Antiviral Activity: Inhibition of HIV-1 Integrase

HIV-1 integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[16] Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy. The indole-2-carboxylic acid scaffold has been identified as a potent pharmacophore for developing novel INSTIs.[17][18]

Mechanism of Action

These derivatives function by chelating two essential magnesium ions (Mg²⁺) within the catalytic core of the HIV-1 integrase enzyme.[16][17] The indole nitrogen and the C2-carboxylate group are perfectly positioned to form these coordinate bonds.[18] This chelation prevents the enzyme from binding to the viral DNA and carrying out the strand transfer reaction, effectively halting the integration process. Furthermore, substituents on the indole ring can form π-stacking interactions with viral DNA bases, further anchoring the inhibitor in the active site.[16]

SAR Data Summary
DerivativeSubstitution at C3Substitution at C6TargetIC50 (µM)Citation
Compound 1 HHHIV-1 Integrase32.37[16]
Compound 15 p-trifluorophenylHHIV-1 Integrase6.11[17]
Compound 18 o-fluorophenylBromoHIV-1 Integrase4.98[17]
Compound 20a (2-fluorobenzyl)oxymethyl(3-fluoro-4-methoxyphenyl)aminoHIV-1 Integrase0.13[17][18]

Causality: The parent compound shows weak activity.[16] Introducing a long-chain aromatic group at the C3 position (Compound 15) significantly improves potency by accessing a hydrophobic pocket near the active site.[17][18] Adding a halogen at C6 (Compound 18) further enhances binding. The most potent compounds, like 20a, combine optimized substituents at both the C3 and C6 positions to maximize interactions with both the enzyme and the viral DNA, resulting in sub-micromolar inhibitory activity.[17][18]

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for drug discovery. Its derivatives have demonstrated potent and specific activities against a range of therapeutically relevant targets, including IMPDH, DAAO, and HIV-1 integrase. The key to their success lies in the rigid core, which allows for the precise positioning of functional groups to maximize binding affinity and selectivity. The detailed protocols and SAR insights provided in this guide serve as a foundational resource for researchers aiming to design, synthesize, and evaluate the next generation of therapeutics based on this privileged structure. Future work will likely focus on further optimizing pharmacokinetic properties, exploring novel therapeutic targets, and developing derivatives with dual-action or poly-pharmacological profiles.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. Available at: [Link]

  • Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. ResearchGate. Available at: [Link]

  • Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. Available at: [Link]

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An In-depth Technical Guide on the Safety and Handling of (R)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-Indoline-2-carboxylic Acid in Modern Synthesis

This compound is a chiral non-proteinogenic amino acid that serves as a vital and versatile building block in synthetic organic chemistry and drug development. Its rigid bicyclic structure and defined stereochemistry make it an invaluable intermediate in the synthesis of complex molecules with significant biological activity. Notably, it is a key precursor for angiotensin-converting enzyme (ACE) inhibitors and has been explored in the development of novel HIV-1 integrase inhibitors.[1][2][3] Given its increasing role in pharmaceutical and academic research, a comprehensive understanding of its safe handling and management is paramount for protecting the health and safety of laboratory personnel.[4][5]

This guide provides an in-depth analysis of the safety profile of this compound, moving beyond mere procedural lists to explain the rationale behind each safety recommendation. It is designed for researchers, scientists, and drug development professionals who handle this compound, ensuring that its synthetic utility can be harnessed without compromising laboratory safety.

Compound Identification and Physicochemical Properties

A foundational element of safe handling is a thorough understanding of the compound's physical and chemical identity. This data informs risk assessment and the selection of appropriate control measures.

PropertyValueSource(s)
IUPAC Name (2R)-2,3-dihydro-1H-indole-2-carboxylic acid[6]
CAS Number 98167-06-7
Molecular Formula C₉H₉NO₂[6]
Molecular Weight 163.17 g/mol [6]
Appearance Off-white to yellowish crystalline powder/solid[5]
Melting Point ~168-177 °C (with decomposition), [7][8]
Form Solid

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these specific hazards is the first step in mitigating risk. The primary concerns are skin sensitization and potential reproductive toxicity.

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin SensitizationCategory 1H317 : May cause an allergic skin reactionWarning
Reproductive ToxicityCategory 2H361 : Suspected of damaging fertility or the unborn childWarning

Source: PubChem, Sigma-Aldrich Safety Data Sheets[6][7][9]

The causality for these classifications lies in the molecule's structure and reactivity. As a fine, crystalline solid, it can easily become airborne as dust, leading to inhalation or dermal contact. The indoline moiety and carboxylic acid group can interact with biological macromolecules, leading to the observed sensitization and toxicological concerns. Therefore, all handling procedures must be designed to minimize direct contact and dust generation.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective safety management relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over less effective ones. Applying this to this compound provides a robust system for risk mitigation.

cluster_0 elimination Elimination (Not Feasible: Compound is required for research) substitution Substitution (Not Feasible: Unique properties required) engineering Engineering Controls (Isolate people from the hazard) substitution->engineering Most Effective admin Administrative Controls (Change the way people work) engineering->admin ppe Personal Protective Equipment (PPE) (Protect the worker with personal equipment) admin->ppe Least Effective

Diagram: Hierarchy of Controls for this compound.

As elimination and substitution are not viable in a research context where this specific molecule is required, our focus begins with Engineering Controls.

Engineering Controls: The First Line of Defense

These controls are designed to physically isolate the operator from the chemical hazard.

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed inside a certified chemical fume hood.[10] This is critical to contain any dust generated and prevent inhalation.

  • Ventilated Balance Enclosure (VBE): For weighing small quantities, a VBE (also known as a powder hood) provides excellent protection against inhaling fine particulates while maintaining balance stability.

  • Closed Systems: For larger-scale reactions, using closed-system reactors and transfer lines minimizes the potential for exposure.

Administrative Controls: Modifying Work Practices

These are work policies and procedures that reduce exposure duration or frequency.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.

  • Designated Areas: Clearly designate specific areas within the lab (e.g., a particular fume hood) for handling this compound to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards (sensitization, reproductive toxicity) and the safe handling procedures outlined in the SDS and this guide.[11]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It is used in conjunction with engineering and administrative controls.[12][13]

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against incidental contact with the solid and solutions in common lab solvents.[14][15] Always inspect gloves before use and wash hands thoroughly after removal.[10]

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are required to protect against dust particles and splashes.[16][17] A face shield should be worn over goggles when there is a significant risk of splashing.[16]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing.[15][18]

  • Respiratory Protection: When engineering controls (like a fume hood) are not available or may not be sufficient, a NIOSH-approved respirator with a P3 (particulate) filter is necessary to prevent inhalation of the fine powder.[14]

Standard Operating Protocol: Weighing and Preparing a Solution

This protocol provides a self-validating workflow that integrates the control measures discussed above.

Objective: To safely weigh 100 mg of solid this compound and prepare a 10 mg/mL solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous DMSO

  • Chemical-resistant gloves (Nitrile)

  • Safety goggles and face shield

  • Lab coat

  • Spatula

  • Weigh paper or weigh boat

  • Analytical balance inside a fume hood or VBE

  • Volumetric flask with stopper

  • Appropriately labeled waste container

Procedure:

  • Preparation: Don all required PPE (lab coat, gloves, goggles). Ensure the fume hood sash is at the appropriate working height and the airflow is verified.

  • Staging: Place all necessary equipment (balance, spatula, weigh paper, flask, solvent) inside the fume hood before opening the chemical container. This minimizes movement in and out of the containment area.

  • Weighing: Open the container of this compound away from your face.[19] Using a clean spatula, carefully transfer the approximate amount of solid to the weigh paper on the balance. Avoid any actions that could generate dust, such as tapping the spatula on the container opening.

  • Transfer: Once the target weight is achieved, carefully transfer the solid from the weigh paper into the volumetric flask. A powder funnel may be used to prevent spillage.

  • Dissolution: Add a portion of the DMSO to the flask, stopper it, and gently swirl to dissolve the solid. Once dissolved, add DMSO to the calibration mark.

  • Cleanup: Tightly seal the primary container of this compound. Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of the used weigh paper and any contaminated wipes in the designated solid hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique (peeling one off with the other) and dispose of them in the hazardous waste. Wash hands thoroughly with soap and water.

Storage and Waste Management

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[20]

  • The substance should be stored locked up, as indicated by precautionary statement P405, due to its health hazards.[21]

  • Segregate from incompatible materials such as strong oxidizing agents, strong bases, and amines.[15][22]

Waste Disposal
  • Classification: All waste containing this compound, including contaminated consumables (gloves, wipes, weigh paper), must be treated as hazardous chemical waste.

  • Collection: Use designated, clearly labeled, and leak-proof containers for solid and liquid waste. Do not mix with incompatible waste streams.

  • Disposal: Disposal must be conducted through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[20][21] Never dispose of this chemical down the drain.

start Waste Generated (Solid or Liquid) container Place in a Designated, Labeled, Compatible Hazardous Waste Container start->container Segregate Waste Type storage Store in a Secure, Ventilated Secondary Containment Area container->storage Seal Container When Full disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal Follow Institutional Protocol end Waste Disposed Compliantly disposal->end

Diagram: Hazardous Waste Disposal Workflow.

Emergency Procedures: Spill and Exposure Response

Preparedness is key to effectively managing an incident.

Spill Response
  • Small Spill (Solid):

    • Evacuate non-essential personnel and ensure the area is well-ventilated (if safe to do so).

    • Wearing full PPE (including respiratory protection if necessary), gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep or vacuum (with HEPA filter) the material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[21] If irritation or a rash develops, seek medical attention.[21]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[21] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[21]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[21]

In all cases of exposure, consult the Safety Data Sheet (SDS) and inform medical personnel of the identity of the chemical.[21]

Conclusion

This compound is a compound of great synthetic value, but its utility is matched by significant health hazards that demand respect and careful management. By understanding its properties, recognizing its hazards, and rigorously applying the hierarchy of controls—from fume hood use to meticulous PPE protocols—researchers can confidently and safely handle this important molecule. A culture of safety, grounded in authoritative knowledge and validated procedures, is the ultimate tool for enabling scientific advancement while protecting its most valuable asset: the scientist.

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(R)-Indoline-2-carboxylic Acid literature review and key publications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-Indoline-2-carboxylic Acid: Synthesis, Applications, and Key Publications

Abstract

This compound is a conformationally constrained, non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug discovery. As a structural mimetic of both proline and phenylalanine, it serves as a unique chiral building block for introducing rigidity into peptide backbones and as a scaffold for designing novel therapeutics. Its rigid bicyclic structure, formed by the fusion of a benzene ring to a pyrrolidine core, imparts distinct stereochemical properties that are leveraged to modulate the biological activity and pharmacokinetic profiles of parent compounds. This guide provides a comprehensive review of the stereoselective synthesis of this compound, details its critical applications in drug development, presents key experimental protocols, and highlights seminal publications in the field.

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound, often abbreviated as (R)-Ind, is a chiral α-amino acid. Its structure can be viewed as an analogue of proline where the C4 and C5 atoms of the pyrrolidine ring are fused to a benzene ring[1]. This fusion dramatically reduces the conformational flexibility of the five-membered ring, making it a "constrained" analogue. This structural rigidity is a highly sought-after feature in drug design for several reasons:

  • Entropy Reduction: By locking a molecule into a more defined conformation, the entropic penalty upon binding to a biological target (like an enzyme or receptor) is reduced, which can lead to a significant increase in binding affinity.

  • Conformational Control: It serves as a proline mimetic, but with distinct conformational preferences. Notably, amide bonds involving the indoline nitrogen show a pronounced tendency to adopt a cis conformation, particularly in polar solvents[1][2]. This is in contrast to proline, which generally prefers a trans amide bond, making (R)-Ind a powerful tool for designing specific secondary structures like turns and helices in peptidomimetics[1].

  • Metabolic Stability: The indoline scaffold can enhance resistance to enzymatic degradation by proteases compared to natural peptide sequences[3].

  • Scaffold for Diversification: The aromatic ring provides a handle for further functionalization, allowing chemists to explore structure-activity relationships (SAR) by introducing substituents that can form additional interactions with a biological target[4][5].

Due to these advantageous properties, the indoline-2-carboxylic acid framework is considered a privileged structure and is a key component in a variety of biologically active compounds, from enzyme inhibitors to potential antiviral agents[4][5][6].

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on a single enantiomer. Therefore, obtaining enantiomerically pure this compound is crucial for its application in drug development. The primary strategies involve either the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

Key Synthetic Strategies
  • Asymmetric Hydrogenation: This is one of the most direct methods, involving the hydrogenation of the parent aromatic compound, indole-2-carboxylic acid, using a chiral catalyst. Catalytic systems based on noble metals like Palladium (Pd) or Ruthenium (Ru) complexed with chiral ligands have been successfully employed to achieve high enantioselectivity[7]. This approach is highly efficient, generating the desired enantiomer directly.

  • Enzymatic Resolution: This widely used method relies on the stereoselectivity of enzymes, typically lipases or proteases, to differentiate between the two enantiomers of a racemic precursor[6]. A common approach involves the enantioselective hydrolysis of a racemic ester of indoline-2-carboxylic acid. The enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be separated and hydrolyzed to yield pure this compound[6][8].

  • Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material from nature's "chiral pool." For instance, L-phenylalanine has been used as a starting point. Through a series of chemical transformations, including nitration and intramolecular cyclization, the chirality of the starting amino acid is transferred to the final indoline product[6].

The choice of method often depends on factors like scalability, cost of reagents and catalysts, and desired enantiomeric purity.

Table 1: Comparison of Key Synthesis Methods for this compound

MethodTypical PrecursorKey Reagent/CatalystAdvantagesDisadvantages
Asymmetric Hydrogenation Indole-2-carboxylic acidChiral Ru- or Pd-phosphine complexesDirect, high atom economy, high enantioselectivity possible.Requires specialized chiral catalysts, optimization can be complex.
Enzymatic Resolution Racemic indoline-2-carboxylate esterLipases (e.g., Steapsin, Candida antarctica)Mild reaction conditions, high enantioselectivity (>99% ee), uses readily available enzymes.Theoretical maximum yield is 50%, requires separation of product from unreacted starting material.
Chiral Pool Synthesis L-PhenylalanineStandard organic reagentsStarts with an enantiomerically pure material, avoids resolution.Can involve multiple steps, potentially lowering overall yield.
Workflow for Accessing Enantiopure this compound

G cluster_0 Resolution Pathway cluster_1 Asymmetric Synthesis Pathway racemic Racemic Indoline- 2-carboxylic Acid Ester enzyme Enzymatic Hydrolysis (e.g., Lipase) racemic->enzyme sep Separation enzyme->sep Mixture of (S)-Acid and (R)-Ester hydrolysis Hydrolysis sep->hydrolysis (R)-Ester product This compound hydrolysis->product indole Indole-2-carboxylic Acid catalyst Asymmetric Hydrogenation (Chiral Catalyst) indole->catalyst catalyst->product

Caption: Primary synthetic routes to this compound.

Detailed Experimental Protocol: Enzymatic Resolution

The following protocol is a representative example of an enzymatic resolution for preparing this compound, based on methodologies described in the literature[8].

Objective: To resolve racemic amyl-indoline-2-carboxylate via (R)-selective lipase-catalyzed hydrolysis.

Materials:

  • Racemic amyl-indoline-2-carboxylate

  • Lipase from a suitable source (e.g., Steapsin)

  • 0.1M Phosphate buffer (pH 7.0)

  • Immobilization support (e.g., Amberlite XAD-7)

  • Ethyl acetate

  • Ammonium sulfate

  • Acetone, Hexane

Procedure:

  • Enzyme Immobilization: a. Dissolve 10 g of lipase in 100 mL of 0.1M phosphate buffer (pH 7.0). b. Stir the mixture and remove any insoluble material by filtration. c. To the filtrate, add 60 g of pre-washed Amberlite XAD-7 adsorbent. d. Stir the suspension slowly overnight in a cold room (approx. 4°C) to allow the enzyme to adsorb onto the support. e. Filter the suspension and wash the immobilized enzyme thoroughly with 0.1M phosphate buffer (pH 7.0) to remove any unbound enzyme[8].

  • Asymmetric Hydrolysis: a. Pack the immobilized lipase into a chromatography column and maintain the temperature at 33°C. b. Dissolve 5 g of racemic amyl-indoline-2-carboxylate in a minimal amount of suitable solvent and load it onto the column. c. Elute the column with 0.1M phosphate buffer (pH 7.0) at a controlled flow rate (e.g., 6 mL/h). d. Collect fractions and monitor by liquid chromatography. The early fractions will contain the hydrophilic this compound produced by the selective hydrolysis[8]. The unreacted (S)-ester will be retained longer on the column.

  • Isolation and Purification: a. Pool the fractions containing the product. b. Saturate the pooled aqueous solution with ammonium sulfate to salt out the product. c. Adjust the pH to approximately 5.0 with a suitable acid. d. Perform a liquid-liquid extraction using ethyl acetate (3x volumes). e. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. f. Recrystallize the resulting solid from a solvent system like acetone-hexane to yield pure this compound[8].

Validation: The enantiomeric purity of the final product should be confirmed using chiral HPLC or by measuring its specific optical rotation. For example, a specific rotation of [α]D25 -32.5° (c=1.0, DMFA) has been reported[8].

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and conformational properties of this compound make it a valuable component in modern drug design.

Role as a Proline Mimetic and Conformational Switch

This compound is an effective proline bioisostere, but with crucial differences. Research has shown that when incorporated into a peptide chain, the N-acyl derivative of indoline-2-carboxylic acid has a high propensity to adopt a cis-amide conformation[1]. This is a powerful feature for medicinal chemists, as the cis/trans isomerization of amide bonds is a key factor in protein folding and recognition. By strategically placing a (R)-Ind residue, a chemist can force a specific turn or conformation in a peptide, which can be essential for its biological activity.

Caption: Conformational influence of Proline vs. This compound.

Challenges in Synthesis

Despite its utility, the sterically hindered nature of this compound presents challenges in peptide synthesis. Its reactivity in standard coupling reactions can be low, and it has a strong tendency to form undesired diketopiperazine side products, especially in dipeptide sequences[2]. Recent studies have focused on optimizing coupling conditions (reagents, solvents, and additives) to overcome these limitations and enable the efficient incorporation of this valuable amino acid into longer peptide chains[2].

Application as a Chiral Scaffold in Enzyme Inhibitors

The indoline scaffold is present in numerous compounds designed to inhibit specific enzymes. Its rigid structure helps position key functional groups precisely within an enzyme's active site.

Table 2: Examples of Bioactive Molecules Incorporating the Indoline-2-Carboxylic Acid Scaffold

Compound ClassTarget EnzymeTherapeutic AreaKey FindingReference
Indole-2-carboxylic acid derivatives IDO1 / TDOCancer ImmunotherapyDerivatives showed potent dual inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in tumor immune escape.[4]
Substituted indole-2-carboxylic acids HIV-1 IntegraseAntiviral (HIV)Novel derivatives were designed and synthesized as HIV-1 integrase strand transfer inhibitors, demonstrating the scaffold's utility in targeting this key viral enzyme.[5]

Physicochemical and Spectroscopic Properties

  • Molecular Formula: C₉H₉NO₂[9]

  • Molecular Weight: 163.17 g/mol [9]

  • Appearance: Typically a white to off-white solid

  • Chirality: Contains one stereocenter at the C2 position.

  • Optical Rotation: The (R)-enantiomer is dextrorotatory in 1 M HCl, with reported values around [α]/D +116°. Note that the sign of rotation can change with the solvent and pH.

Key Publications and Seminal Work

  • Akiyama, T., et al. (2013) - Oxidative Kinetic Resolution: This work demonstrated an elegant method for the kinetic resolution of 2-substituted indolines using chiral phosphoric acid catalysts, highlighting a non-enzymatic approach to accessing enantiopure indoline derivatives[7].

  • Pelliccia, S., et al. (2021) - Conformational Studies: This publication in The Journal of Organic Chemistry provided a thorough experimental and computational analysis of (S)-Indoline-2-carboxylic acid derivatives, confirming their strong preference for the cis amide isomer in polar solvents and cementing its role as a unique proline mimetic[1].

  • Di Mauro, G., et al. (2024) - Reactivity in Peptide Synthesis: A recent and important study that addresses the practical challenges of using (S)-Indoline-2-carboxylic acid, exploring its reactivity and proposing synthetic strategies to overcome its low reactivity and tendency to form side products, thus enabling its use in more complex peptides[2].

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the arsenal of medicinal chemists. Its value stems from its unique combination of properties: a rigid scaffold, a proline and phenylalanine mimetic, and a potent inducer of cis-amide bonds. While synthetic challenges in its incorporation exist, ongoing research is paving the way for its broader application. Future work will likely focus on developing more efficient and scalable asymmetric syntheses, further exploring its use in creating novel peptide and protein topologies, and leveraging its scaffold to design next-generation therapeutics against a widening array of biological targets. The continued exploration of this privileged chiral building block promises to yield new and effective drugs for years to come.

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  • Di Mauro, G., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry, 36(e20240008). [Link]

  • Kihlberg, J., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(15), 7070-7086. [Link]

  • de Ruiter, A., et al. (2023). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry, 259, 115668. [Link]

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Methodological & Application

Synthesis of (R)-Indoline-2-carboxylic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Indolines

(R)-Indoline-2-carboxylic acid is a crucial chiral building block in medicinal chemistry and drug development. Its rigid, bicyclic structure is a key component in numerous pharmacologically active compounds, including angiotensin-converting enzyme (ACE) inhibitors used in the treatment of hypertension.[1] The stereochemistry at the C2 position is paramount for biological activity, making the enantioselective synthesis of this molecule a topic of significant interest. This application note provides a comprehensive guide to a robust and highly enantioselective synthesis of this compound starting from the readily available Indole-2-carboxylic acid.

The primary challenge in this synthesis is the stereoselective reduction of the indole's pyrrole ring. Direct asymmetric hydrogenation of unprotected indole-2-carboxylic acid has been reported to exhibit low reactivity. To overcome this, a reliable three-step strategy is employed:

  • Protection: The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to enhance its stability and solubility, and to modulate its electronic properties for the subsequent hydrogenation.

  • Asymmetric Hydrogenation: The core transformation where the C2-C3 double bond of the N-Boc-indole-2-carboxylic acid is stereoselectively reduced using a chiral catalyst.

  • Deprotection: Removal of the Boc group to yield the final target molecule, this compound, without compromising its enantiomeric purity.

This guide will delve into the causality behind the experimental choices at each stage, providing detailed, field-proven protocols and mechanistic insights to ensure reproducibility and success.

Strategic Overview: The Three-Stage Synthesis

The overall synthetic pathway is designed to be efficient and scalable, prioritizing high enantioselectivity in the key hydrogenation step.

Synthesis_Workflow Indole_Acid Indole-2-carboxylic Acid NBoc_Indole N-Boc-Indole-2- carboxylic Acid Indole_Acid->NBoc_Indole Step 1: N-Boc Protection NBoc_Indoline (R)-N-Boc-Indoline-2- carboxylic Acid NBoc_Indole->NBoc_Indoline Step 2: Asymmetric Hydrogenation R_Indoline This compound NBoc_Indoline->R_Indoline Step 3: Deprotection

Caption: Overall workflow for the synthesis of this compound.

Part 1: N-Boc Protection of Indole-2-carboxylic Acid

Scientific Rationale

The protection of the indole nitrogen with a Boc group serves multiple critical functions. Firstly, it prevents potential side reactions at the N-H position. Secondly, it increases the solubility of the substrate in organic solvents commonly used for hydrogenation. While indoles can be poorly nucleophilic, this procedure, employing di-tert-butyl dicarbonate (Boc)₂O and a suitable base, effectively drives the reaction to completion.[2][3]

Detailed Experimental Protocol
  • Reaction Setup: To a solution of indole-2-carboxylic acid (1.0 eq) in a 2:1 mixture of dioxane and water, add triethylamine (Et₃N, 2.0 eq). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the dioxane.

    • Acidify the remaining aqueous solution to a pH of approximately 3 using a 1 M aqueous solution of hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc-indole-2-carboxylic acid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Part 2: Asymmetric Hydrogenation of N-Boc-Indole-2-carboxylic Acid

Expertise & Experience: Catalyst Selection

The cornerstone of this synthesis is the enantioselective hydrogenation of the N-Boc protected indole. For this transformation, a Ruthenium-based catalyst has demonstrated superior performance compared to Rhodium or Iridium systems, particularly for N-Boc protected indoles, affording high enantiomeric excess.[4] The catalyst of choice is generated in situ from a ruthenium precursor and a chiral bisphosphine ligand. The (S,S)-(R,R)-PhTRAP ligand is particularly effective, forming a trans-chelate complex with the ruthenium center, which creates a well-defined chiral environment for the hydrogenation.[4]

Detailed Experimental Protocol
  • Catalyst Preparation (in a glovebox):

    • In a Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (0.01 eq) and (S,S)-(R,R)-PhTRAP (0.022 eq) in anhydrous, degassed methanol.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • In a separate stainless-steel autoclave, add N-Boc-indole-2-carboxylic acid (1.0 eq).

    • Evacuate and backfill the autoclave with argon gas three times.

    • Transfer the prepared catalyst solution to the autoclave via cannula.

  • Hydrogenation:

    • Seal the autoclave and purge with hydrogen gas (H₂) three times.

    • Pressurize the autoclave to 50 atm with H₂.

    • Stir the reaction mixture at 50 °C for 24-48 hours.

  • Reaction Monitoring and Work-up:

    • After the reaction is complete (monitored by LC-MS), carefully vent the autoclave and purge with argon.

    • Concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis:

    • The crude product is purified by flash column chromatography on silica gel.

    • The enantiomeric excess (ee) of the (R)-N-Boc-Indoline-2-carboxylic acid is determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Representative Results
SubstrateCatalyst SystemSolventTemp (°C)Pressure (atm H₂)Yield (%)ee (%)
N-Boc-2-methylindole[RuCl₂(p-cymene)]₂ / PhTRAPMethanol5050>9595
N-Boc-2-phenylindole[RuCl₂(p-cymene)]₂ / PhTRAPMethanol5050>9592
N-Boc-2-ester-indole[RuCl₂(p-cymene)]₂ / PhTRAPMethanol5050>9590

Data adapted from Kuwano, R., & Kashiwabara, M. (2006). Organic Letters, 8(12), 2653–2655.[4]

**Mechanistic Insight: The Ru-BINAP Catalytic Cycle (An

alogous to Ru-PhTRAP)**

The mechanism of the Ru-PhTRAP catalyzed hydrogenation is believed to proceed through a metal-ligand bifunctional pathway, similar to the well-studied Ru-BINAP system.[5]

Catalytic_Cycle Ru_H2 [RuH₂(PhTRAP)] Substrate_Coordination Substrate Coordination Ru_H2->Substrate_Coordination + N-Boc-Indole Hydride_Transfer Hydride Transfer (TS) Substrate_Coordination->Hydride_Transfer Outer-sphere interaction Product_Release Product Release Hydride_Transfer->Product_Release Stereoselective Reduction Catalyst_Regeneration Catalyst Regeneration Product_Release->Catalyst_Regeneration - (R)-N-Boc-Indoline Catalyst_Regeneration->Ru_H2 + H₂

Caption: A simplified representation of the Ru-catalyzed asymmetric hydrogenation cycle.

In this proposed mechanism, the active catalyst is a ruthenium dihydride species. The hydrogenation is thought to occur via an outer-sphere mechanism where a hydride from the ruthenium center and a proton from a ligand are transferred to the substrate in a concerted step, without direct coordination of the indole's double bond to the metal. The chirality of the PhTRAP ligand dictates the facial selectivity of the hydride transfer, leading to the formation of the (R)-enantiomer.

Part 3: Deprotection of (R)-N-Boc-Indoline-2-carboxylic Acid

Trustworthiness: Ensuring Stereochemical Integrity

The final step is the removal of the Boc protecting group. It is crucial to select a deprotection method that is mild enough to avoid racemization of the newly formed stereocenter. While strong acids like trifluoroacetic acid (TFA) are commonly used, they can sometimes lead to side reactions or partial racemization. A milder and highly effective method involves the use of p-toluenesulfonic acid monohydrate under solvent-free mechanochemical conditions or in a suitable solvent.[6][7]

Detailed Experimental Protocol
  • Reaction Setup:

    • To a round-bottom flask, add (R)-N-Boc-Indoline-2-carboxylic acid (1.0 eq).

    • Add a suitable solvent such as dichloromethane (DCM).

    • Add p-toluenesulfonic acid monohydrate (2.0 eq).

  • Reaction Monitoring:

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up and Isolation:

    • Upon completion, the product often precipitates as the tosylate salt. The solid can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure. The residue is then triturated with diethyl ether, and the resulting solid is collected by filtration and washed with diethyl ether to remove any non-polar impurities.

  • Final Product: The resulting solid is the p-toluenesulfonate salt of this compound, which can be used directly or further purified by recrystallization. If the free amine is required, a subsequent basic work-up can be performed.

Conclusion

This application note outlines a reliable and highly enantioselective three-step synthesis of this compound from indole-2-carboxylic acid. The key to this successful synthesis is the use of a robust N-Boc protection strategy, followed by a highly efficient Ruthenium-PhTRAP catalyzed asymmetric hydrogenation, and a mild deprotection protocol that preserves the enantiomeric purity of the final product. The detailed protocols and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently synthesize this valuable chiral building block for their research and development endeavors.

References

  • Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(8), 1673–1692. [Link]

  • Ohkuma, T., et al. (1998). Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate. Journal of the American Chemical Society, 120(51), 13529-13530. [Link]

  • Kuwano, R., & Kashiwabara, M. (2006). Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters, 8(12), 2653–2655. [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia. [Link]

  • Ohkuma, T., et al. (1998). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society, 120(51), 13529–13530. [Link]

  • Togni, A. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]

  • Zhang, F., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16186–16196. [Link]

  • Mršić, N., et al. (2010). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron: Asymmetry, 21(1), 7-10. [Link]

  • Al-Hadedi, A. A. M., et al. (2020). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 11(10), 1165-1178. [Link]

  • ResearchGate. (2006). Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles. [Link]

  • Semantic Scholar. (2012). Asymmetric Hydrogenation of Unprotected Indoles Catalyzed by η(6)-Arene/N-Me-sulfonyldiamine-Ru(II) Complexes. [Link]

  • Zhang, F., et al. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16186-16196. [Link]

  • Valenti, P., et al. (1991). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Il Farmaco, 46(7-8), 935-46. [Link]

  • Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607. [Link]

  • AMiner. (2010). Asymmetric Hydrogenation of 2-Substituted N-protected-indoles Catalyzed by Rhodium Complexes of BINOL-derived Phosphoramidites. [Link]

  • ResearchGate. (2012). Deprotection of different N-Boc-compounds. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • Google Patents. (2009). Deprotection of N-BOC compounds.
  • Singh, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23821-23828. [Link]

  • Singh, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23821-23828. [Link]

  • ResearchGate. (2020). Indole N-Boc deprotection method development. [Link]

Sources

Asymmetric Synthesis of (R)-Indoline-2-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-Indoline-2-carboxylic Acid

This compound is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used in the treatment of hypertension. Its rigid bicyclic structure and defined stereochemistry are pivotal for the biological activity of these drugs. The development of efficient and highly selective methods for the synthesis of this enantiomerically pure compound is, therefore, of paramount importance to the pharmaceutical and drug development industries. This guide provides an in-depth analysis of the primary asymmetric strategies to obtain this compound, offering detailed protocols and a comparative overview to aid researchers in selecting the most suitable method for their specific needs.

Strategic Approaches to the Asymmetric Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several distinct strategies, each with its own set of advantages and considerations. The principal methods include:

  • Catalytic Asymmetric Hydrogenation: This approach involves the direct hydrogenation of a prochiral indole-2-carboxylic acid derivative using a chiral transition metal catalyst, most commonly a rhodium complex.

  • Biocatalytic Resolution: This method utilizes enzymes, such as lipases, to selectively resolve a racemic mixture of an indoline-2-carboxylic acid ester, affording the desired (R)-enantiomer.

  • Organocatalytic Synthesis: This strategy employs small chiral organic molecules as catalysts to induce enantioselectivity in the formation of the indoline ring system, often through an intramolecular reaction.

  • Chiral Auxiliary-Mediated Synthesis: In this classic approach, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, after which the auxiliary is cleaved to yield the enantiomerically enriched product.

The following sections will delve into the mechanistic underpinnings and practical execution of these key methodologies.

Method 1: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation stands as a highly efficient and atom-economical method for the synthesis of chiral indolines. The strategy relies on the use of a chiral phosphine ligand to create a chiral environment around the rhodium center, which in turn directs the hydrogenation of the C2-C3 double bond of an N-protected indole-2-carboxylate from a specific face.

Causality of Experimental Choices

The choice of the N-protecting group, the chiral ligand, the solvent, and the presence of additives are all critical factors that influence the reaction's efficiency and enantioselectivity. N-protection is crucial for the activation of the indole ring towards hydrogenation.[1] Chiral bisphosphine ligands, such as those from the PipPhos and Ph-TRAP families, have demonstrated considerable success in inducing high enantioselectivity.[2] The addition of a base, such as cesium carbonate (Cs₂CO₃), is often necessary to facilitate the formation of the active rhodium hydride catalyst.[1][2]

Proposed Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation

The catalytic cycle is generally believed to proceed through the following key steps:

dot digraph "Rhodium-Catalyzed Asymmetric Hydrogenation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Catalytic cycle of Rhodium-Catalyzed Asymmetric Hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of N-Acetyl-indole-2-carboxylic Acid

This protocol is adapted from established procedures for the asymmetric hydrogenation of N-protected indole derivatives.[1]

Materials:

  • N-Acetyl-indole-2-carboxylic acid

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • (R)-PipPhos (or other suitable chiral phosphine ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, a high-pressure autoclave vessel is charged with [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphine ligand (2.2 mol%).

  • Anhydrous dichloromethane is added, and the mixture is stirred for 30 minutes to allow for the formation of the catalyst complex.

  • N-Acetyl-indole-2-carboxylic acid (1 equivalent) and cesium carbonate (10 mol%) are added to the vessel.

  • The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reaction is pressurized with hydrogen gas to 25 bar and heated to 40 °C with vigorous stirring.

  • The reaction progress is monitored by TLC or HPLC.

  • Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford (R)-N-Acetyl-indoline-2-carboxylic acid.

  • The N-acetyl group can be removed under standard conditions (e.g., acidic or basic hydrolysis) to yield this compound.

Method 2: Biocatalytic Kinetic Resolution

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure compounds. In the context of this compound synthesis, enzymatic kinetic resolution of a racemic ester is a well-established method. This approach leverages the stereoselectivity of enzymes, typically lipases, to preferentially hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted.

Causality of Experimental Choices

The choice of enzyme, substrate (ester), solvent system, and pH are critical for a successful kinetic resolution. Lipases, such as those from Candida or Pseudomonas species, are commonly employed due to their broad substrate tolerance and high enantioselectivity.[3][4] The choice of the ester group can influence the reaction rate and selectivity. The reaction is typically performed in a buffered aqueous solution to maintain the optimal pH for enzyme activity.

Mechanism of Lipase-Catalyzed Ester Hydrolysis

Lipases belong to the serine hydrolase superfamily and their catalytic mechanism involves a catalytic triad of serine, histidine, and aspartate (or glutamate) residues in the active site. The hydrolysis proceeds via a "ping-pong bi-bi" mechanism.[5][6]

dot digraph "Lipase-Catalyzed Hydrolysis Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Simplified mechanism of lipase-catalyzed ester hydrolysis.

Experimental Protocol: Enzymatic Resolution of Racemic Indoline-2-carboxylic Acid Amyl Ester

This protocol is based on a reported enzymatic resolution procedure.

Materials:

  • Racemic indoline-2-carboxylic acid amyl ester

  • Lipase (e.g., from Pseudomonas cepacia)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Ammonium sulfate

  • Acetone

  • Hexane

Procedure:

  • Prepare a solution of the lipase in 0.1 M phosphate buffer (pH 7.0).

  • Add the racemic indoline-2-carboxylic acid amyl ester to the enzyme solution.

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the hydrolysis by HPLC. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the unreacted ester and the product acid.

  • Once the desired conversion is reached, saturate the aqueous solution with ammonium sulfate and adjust the pH to 5.0.

  • Extract the this compound into ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an acetone-hexane mixture to obtain pure this compound.

  • The unreacted (S)-indoline-2-carboxylic acid amyl ester can be recovered from the organic layer for racemization and reuse.

Method 3: Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. For the synthesis of chiral indolines, the intramolecular aza-Michael addition of an aniline derivative bearing an α,β-unsaturated carbonyl moiety is a common strategy. Chiral organocatalysts, such as primary amines derived from cinchona alkaloids, can effectively catalyze this cyclization with high enantioselectivity.[7][8]

Causality of Experimental Choices

The choice of the organocatalyst is paramount for achieving high enantioselectivity. Bifunctional catalysts, which can activate both the nucleophile and the electrophile, are often highly effective. The solvent and the presence of acidic or basic additives can also significantly influence the reaction outcome.

Proposed Mechanism of Organocatalytic Intramolecular Aza-Michael Addition

The reaction is believed to proceed through the formation of a chiral enamine intermediate from the reaction of the substrate with the primary amine catalyst. This enamine then undergoes an intramolecular cyclization, directed by the chiral catalyst, to form the indoline ring.

dot digraph "Organocatalytic Aza-Michael Addition Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Simplified mechanism of organocatalytic intramolecular aza-Michael addition.

Experimental Protocol: Organocatalytic Synthesis of a 2,3-Disubstituted Indoline

While a direct protocol for the parent this compound via this method is less common, the following protocol for a related 2,3-disubstituted indoline illustrates the general approach.[7][8]

Materials:

  • (E)-3-(2-(2-oxopropylamino)phenyl)-1-arylprop-2-en-1-one

  • Chiral primary amine catalyst (e.g., derived from a cinchona alkaloid)

  • 2-Nitrobenzoic acid (additive)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of the (E)-3-(2-(2-oxopropylamino)phenyl)-1-arylprop-2-en-1-one (1 equivalent) in ethyl acetate is added the chiral primary amine catalyst (10 mol%) and 2-nitrobenzoic acid (20 mol%).

  • The reaction mixture is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the corresponding 2,3-disubstituted indoline.

Method 4: Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis.[9] In this approach, a chiral molecule is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a chiral auxiliary can be used to control the reduction of a suitable precursor.

Causality of Experimental Choices

The choice of the chiral auxiliary is critical for high diastereoselectivity. Common auxiliaries include Evans oxazolidinones and pseudoephedrine.[10][11] The reaction conditions for the attachment of the auxiliary, the key stereodetermining step, and the cleavage of the auxiliary are all important considerations.

Conceptual Workflow for Chiral Auxiliary-Mediated Synthesis

dot digraph "Chiral Auxiliary Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} General workflow for chiral auxiliary-mediated synthesis.

Illustrative Protocol Concept: Asymmetric Reduction using a Chiral Auxiliary

A plausible synthetic route would involve the attachment of a chiral auxiliary, such as an Evans oxazolidinone, to a precursor like 3-(ortho-nitrophenyl)pyruvic acid. The subsequent reduction of the ketone would be directed by the chiral auxiliary, followed by reductive cyclization and cleavage of the auxiliary to yield this compound.

Comparative Overview of Synthetic Strategies

Method Typical Yield Typical Enantiomeric Excess (ee) Advantages Disadvantages
Rhodium-Catalyzed Asymmetric Hydrogenation HighGood to Excellent (up to 95%)[2]Atom economical, high throughput potentialRequires high pressure, precious metal catalyst
Biocatalytic Kinetic Resolution Moderate (max 50% for one enantiomer)Excellent (>99%)Mild reaction conditions, environmentally friendlyLimited to 50% theoretical yield, requires separation of enantiomers
Organocatalytic Synthesis Good to HighExcellent (up to 99%)[7][8]Metal-free, mild conditionsMay require higher catalyst loading, substrate scope can be limited
Chiral Auxiliary-Mediated Synthesis GoodExcellent (>98% de)Reliable and predictable, well-establishedStoichiometric use of chiral auxiliary, additional protection/deprotection steps

Conclusion

The asymmetric synthesis of this compound can be successfully achieved through a variety of robust and well-developed methodologies. The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, desired enantiopurity, and available equipment. Catalytic asymmetric hydrogenation offers an efficient and atom-economical approach for large-scale production. Biocatalytic resolution provides access to material with exceptional enantiopurity under green conditions. Organocatalysis represents a powerful, metal-free alternative, while chiral auxiliary-mediated synthesis remains a reliable and predictable strategy. This guide provides the foundational knowledge and practical protocols to empower researchers in the synthesis of this vital pharmaceutical intermediate.

References

  • Minnaard, A. J., et al. (2009). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron Letters, 50(48), 6653-6656.
  • Gotor, V., et al. (2011). Lipase-catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron, 67(40), 7799-7805.
  • Jaeger, K. E., & Reetz, M. T. (1998). Microbial lipases form versatile tools for biotechnology. Trends in biotechnology, 16(9), 396-403.
  • Evans, D. A., et al. (1982). Stereoselective aldol condensations of chiral isoxazolidinones. Journal of the American Chemical Society, 104(6), 1737-1739.
  • de Lange, B., et al. (2010). Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis.
  • List, B., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry, 15(47), 10034-10041.
  • Córdova, A., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry, 15(47), 10034-10041.
  • Coldham, I., et al. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Chemistry–A European Journal, 27(45), 11670-11678.
  • Zelada Pérez, M. M., et al. (2019). Fungal Lipases: Versatile Tools for White Biotechnology. In New and Future Developments in Microbial Biotechnology and Bioengineering (pp. 231-255). Elsevier.
  • Wu, Y. D., & Houk, K. N. (1987). Theoretical transition structures for chiral auxiliary control of aldol reactions. The Evans boron enolate. Journal of the American Chemical Society, 109(3), 908-910.
  • Kuwano, R., & Ito, K. (2000). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. Organic Letters, 2(17), 2591-2593.
  • Myers, A. G., et al. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society, 116(20), 9361-9362.

Sources

Application Note: Chiral Resolution of Racemic Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indoline-2-carboxylic acid is a crucial chiral building block in medicinal chemistry, notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1][2] The biological activity of such pharmaceuticals is often exclusive to a single enantiomer, necessitating the production of enantiomerically pure forms. This application note provides a detailed guide for researchers on the theory and practice of resolving racemic indoline-2-carboxylic acid. Three primary methods are detailed: classical diastereomeric salt formation, enzymatic kinetic resolution, and preparative chiral chromatography. Each section explains the underlying principles, provides step-by-step protocols, and offers guidance on validation and data interpretation to ensure scientific integrity and successful implementation.

Introduction and Theoretical Background

Chirality is a fundamental property in drug development, as enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[3] Racemic indoline-2-carboxylic acid, a 50:50 mixture of its (R) and (S) enantiomers, must be separated—a process known as chiral resolution—to isolate the desired active pharmaceutical ingredient (API) precursor.[4] The choice of resolution method depends on factors such as scale, cost, required purity, and available equipment.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent).[5] The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[4][6] This difference allows for their separation by fractional crystallization.

  • Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes, such as lipases or proteases. The enzyme selectively catalyzes a reaction (e.g., hydrolysis or esterification) on one enantiomer of the racemic substrate at a much higher rate than the other, allowing the unreacted enantiomer and the product to be separated.[7][8]

  • Chiral Chromatography: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation on a chromatographic column.[9] While highly effective, scaling up can be costly.[10]

General Workflow for Chiral Resolution

The overall process for isolating a single enantiomer from a racemic mixture can be visualized as a decision-driven workflow. Researchers must select a primary methodology based on their specific objectives and resources.

G Racemic Racemic (R/S)-Indoline- 2-Carboxylic Acid Method_Choice Select Resolution Method Racemic->Method_Choice Salt Method 1: Diastereomeric Salt Formation Method_Choice->Salt Classical, Scalable Enzyme Method 2: Enzymatic Kinetic Resolution Method_Choice->Enzyme High Selectivity Chiral Method 3: Preparative Chiral Chromatography Method_Choice->Chiral High Purity, Analytical Validation Validation: - Chiral HPLC (% ee) - Polarimetry Salt->Validation Enzyme->Validation Chiral->Validation Pure_S (S)-Enantiomer Validation->Pure_S Pure_R (R)-Enantiomer Validation->Pure_R

Caption: High-level workflow for chiral resolution.

Method 1: Diastereomeric Salt Resolution

This method is one of the most established and scalable approaches for chiral resolution.[10] The key to success lies in the selection of an appropriate resolving agent and crystallization solvent to maximize the solubility difference between the two diastereomeric salts.[11] For indoline-2-carboxylic acid, chiral amines like (R)-(+)-α-methylbenzylamine are commonly used.[1][12]

Principle & Workflow

The acidic racemate (R/S-Acid) is reacted with a chiral base (R-Base) to form a mixture of two diastereomeric salts (R-Acid·R-Base and S-Acid·R-Base). Due to differing crystal lattice energies and solvation properties, one salt will preferentially crystallize from a chosen solvent, allowing for its isolation via filtration. The pure enantiomer is then liberated from the salt by acidification.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Recovery Racemic Racemic (R/S)-Acid + (R)-Resolving Agent Salts Diastereomeric Salts (R,R) and (S,R) in Solution Racemic->Salts Crystallize Cooling & Crystallization Salts->Crystallize Filter Filtration Crystallize->Filter Solid Solid: (S,R) Salt (Less Soluble) Filter->Solid Liquid Filtrate: (R,R) Salt (More Soluble) Filter->Liquid Liberate Acidification (e.g., HCl) Solid->Liberate Product Pure (S)-Acid Liberate->Product Recover Basification to Recover (R)-Agent Liberate->Recover

Caption: Workflow for diastereomeric salt resolution.

Protocol

Materials:

  • Racemic indoline-2-carboxylic acid (10.0 g)

  • (R)-(+)-α-methylbenzylamine (7.4 g, 1.0 eq)

  • Ethanol (200 mL)

  • Isopropanol (for recrystallization)

  • 1N Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Salt Formation: In a 500 mL flask, dissolve 10.0 g of racemic indoline-2-carboxylic acid in 200 mL of warm ethanol. To this solution, add 7.4 g of (R)-(+)-α-methylbenzylamine.[1]

  • Crystallization: Stir the mixture for 2 hours at room temperature, then cool to 0-5 °C and allow it to stand for at least 4 hours to facilitate crystallization.[1] The less soluble diastereomeric salt, the (S)-indoline-2-carboxylic acid · (R)-α-methylbenzylamine salt, will precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration and wash the cake with a small amount of cold ethanol.

  • Recrystallization (Self-Validation): To enhance enantiomeric purity, recrystallize the collected salt from a minimal amount of hot isopropanol.[1] Allow the solution to cool slowly to form high-purity crystals. Filter and dry the crystals. At this stage, a small sample should be taken for chiral HPLC analysis to confirm diastereomeric purity before proceeding.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in 100 mL of deionized water. Add 1N HCl dropwise with stirring until the pH reaches ~2-3.[1] The free (S)-indoline-2-carboxylic acid will precipitate out of the aqueous solution.

  • Final Product Isolation: Stir the acidic slurry for 1 hour in an ice bath. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure (S)-indoline-2-carboxylic acid.

  • (Optional) Recovery of Resolving Agent: The acidic filtrate from step 6 contains the protonated resolving agent. It can be recovered by basifying the solution with NaOH and extracting with an organic solvent.

Method 2: Enzymatic Kinetic Resolution

Enzymatic resolution offers exceptional selectivity (>99% ee is common) under mild reaction conditions.[7] The method typically involves the selective hydrolysis of a racemic ester. An enzyme, such as a lipase or protease, will hydrolyze one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted.[13]

Principle & Workflow

The core principle is the differential reaction rate of an enzyme towards two enantiomers. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

G RacemicEster Racemic (R/S)-Ester Enzyme Hydrolase Enzyme (e.g., Savinase, Lipase) + H2O, pH Control RacemicEster->Enzyme Reaction Selective Hydrolysis (Stop at ~50% conversion) Enzyme->Reaction Separation Extraction & Separation Reaction->Separation S_Ester Unreacted (S)-Ester Separation->S_Ester R_Acid Product (R)-Acid Separation->R_Acid Hydrolysis Base Hydrolysis (non-selective) S_Ester->Hydrolysis S_Acid Final Product (S)-Acid Hydrolysis->S_Acid

Caption: Workflow for enzymatic kinetic resolution.

Protocol

Materials:

  • Racemic indoline-2-carboxylic acid methyl ester (prepared by esterification of the racemic acid, e.g., using methanol and thionyl chloride)[13]

  • Hydrolase enzyme (e.g., Savinase or an immobilized lipase like Candida antarctica lipase B)[7][13]

  • 100mM Carbonate or Phosphate buffer (pH 8.0)[13]

  • 5N Sodium Hydroxide (NaOH) for pH control

  • Ethyl acetate for extraction

Procedure:

  • Substrate Preparation: Synthesize the racemic indoline-2-carboxylic acid methyl ester using standard esterification procedures.

  • Enzymatic Reaction: In a temperature-controlled vessel, suspend 2.0 g of the racemic ester in 80 mL of 100mM carbonate buffer (pH 8.0).[13] Add the selected enzyme (e.g., 100 mg of Savinase).[13]

  • Reaction Monitoring & Control: Maintain the reaction at 35-40 °C. The hydrolysis of the ester will produce carboxylic acid, causing the pH to drop. Maintain the pH at 8.0 by the controlled addition of 5N NaOH using a pH-stat or manual monitoring.[13] The reaction progress is monitored by the consumption of NaOH or by taking aliquots for chiral HPLC analysis. Stop the reaction when ~50% of the ester has been hydrolyzed.

  • Work-up and Separation: Once the reaction is complete, extract the mixture with ethyl acetate. The unreacted (S)-ester will move to the organic phase, while the sodium salt of the (R)-acid will remain in the aqueous phase.

  • Isolation of (S)-Enantiomer: Separate the organic layer, dry it (e.g., with MgSO₄), and evaporate the solvent to recover the enantiomerically pure (S)-indoline-2-carboxylic acid methyl ester.

  • Hydrolysis: Hydrolyze the recovered (S)-ester using a standard base-catalyzed procedure (e.g., NaOH in methanol/water) followed by acidic workup to obtain the final (S)-indoline-2-carboxylic acid.[13]

Validation and Data Analysis

Independent of the chosen method, the success of the resolution must be quantitatively validated. The primary metric is the enantiomeric excess (% ee), which is a measure of the purity of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining % ee.[14] It uses a chiral stationary phase to separate the enantiomers, which are then quantified by a detector (e.g., UV).

Parameter Example Condition Rationale
Column Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD)These CSPs offer broad selectivity for a wide range of chiral compounds, including amino acid derivatives.[9]
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA)A non-polar mobile phase is typical for normal-phase chiral separations.[9] TFA is added for acidic analytes to improve peak shape by suppressing ionization.
Flow Rate 1.0 mL/minStandard analytical flow rate for reproducible retention times.
Detection UV at 254 nmThe indoline ring possesses a strong chromophore suitable for UV detection.

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer. A successful resolution should yield a % ee > 99%.[1]

Polarimetry

Chiral molecules rotate the plane of polarized light. The specific rotation, [α], is a physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, wavelength). While less precise than HPLC for determining % ee, it is an essential tool for confirming the identity of the isolated enantiomer. For example, the reported specific rotation for (S)-indoline-2-carboxylic acid can be compared against the experimentally measured value.

Summary and Method Comparison

Method Advantages Disadvantages Best Suited For
Diastereomeric Salt Formation Scalable, cost-effective, well-established technology.[1][10]Can be labor-intensive, success is not guaranteed and depends on finding suitable solvent/agent combinations.[5] Theoretical max yield is 50% without racemization/recycling.Large-scale industrial production.
Enzymatic Resolution Very high enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly ("green chemistry").[7]Requires synthesis of a derivative (ester), enzymes can be costly, theoretical max yield is 50%.Medium-scale synthesis requiring very high optical purity.
Chiral Chromatography High purity, direct separation without derivatization, applicable to a wide range of compounds.High cost of chiral stationary phases, can be difficult to scale up for production.[10]Analytical validation, small-scale preparative work, and purification of high-value compounds.

References

  • ResearchGate. (2015). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available from: [Link]

  • Google Patents. (2007). US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • ResearchGate. Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and (R,S)-indoline-2-carboxylic acid in reaction mixture. Available from: [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available from: [Link]

  • Longdom Publishing SL. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available from: [Link]

  • Google Patents. (2005). WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s).
  • National Center for Biotechnology Information. (2021). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Available from: [Link]

  • PrepChem.com. Synthesis of indoline-2-carboxylic acid. Available from: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available from: [Link]

  • European Journal of Chemistry. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • CrystEngComm. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. Available from: [Link]

  • Google Patents. (2004). AU2004230294A1 - Novel method for the synthesis of (2S)-indoline-2- carboxylic acid and application thereof in the synthesis of perindopril.

Sources

Application Notes & Protocols: (R)-Indoline-2-carboxylic Acid as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (R)-Indoline-2-carboxylic Acid

This compound is a conformationally constrained analog of the amino acid proline, featuring a bicyclic indoline core. This structure is not merely a synthetic curiosity; it is recognized as a "privileged scaffold" in medicinal chemistry and a versatile chiral building block in asymmetric synthesis.[1][2] Its strategic value stems from a unique combination of features: a rigid bicyclic system that reduces conformational flexibility, a secondary amine that can be further functionalized, a carboxylic acid handle for diverse coupling reactions, and a stereocenter at the C2 position that imparts chirality to target molecules.

These attributes make this compound an indispensable component in the synthesis of complex, biologically active molecules, most notably in the development of angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[3][4] Beyond pharmaceuticals, its chiral nature is leveraged in the design of novel catalysts and advanced materials with specific optical or electronic properties.[5] This guide provides detailed protocols for the two most fundamental and widely applicable derivatizations of this building block: amide bond formation and esterification, offering researchers a practical foundation for its use in their synthetic endeavors.

Amide Bond Formation: Constructing Bioactive Scaffolds

The coupling of the carboxylic acid moiety with primary or secondary amines is arguably the most common and powerful application of this compound. This transformation is central to building peptide mimics, synthesizing libraries of potential drug candidates, and constructing chiral ligands. The reaction is typically mediated by a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile.

Protocol: General Procedure for Amide Coupling via EDC/HOBt

This protocol describes a robust and widely used method for synthesizing (R)-indoline-2-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[6]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine, aniline derivatives)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).

  • Activation: Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. A successful activation is often indicated by the solution becoming clear if the starting acid was only partially soluble.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of a hindered base such as DIPEA (2.0-3.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base and EDC urea byproduct), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Scientist's Insight: The "Why" Behind the Protocol
  • Choice of Coupling Agents: EDC is a water-soluble carbodiimide, which simplifies purification as its urea byproduct can be largely removed with a mild acid wash. HOBt is crucial as it reacts with the initial O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less prone to racemization at the chiral center and less likely to undergo intramolecular rearrangement (to form an N-acylurea) than the O-acylisourea itself.

  • The Role of the Base: A non-nucleophilic base like DIPEA is essential. Its primary role is to neutralize the HCl salt of EDC and the HOBt, ensuring the reaction medium remains basic enough for the amine nucleophile to be in its free, reactive form. Using an excess ensures the complete neutralization of any acidic species generated during the reaction.

  • Solvent Selection: DCM is a good general-purpose solvent for these couplings. For less soluble substrates or more difficult couplings, DMF can be used, although its high boiling point makes it more difficult to remove during work-up.

Data Presentation: Amide Coupling
ReagentMolar EquivalentsPurpose
This compound1.0Chiral Building Block
Amine1.1Nucleophile
EDC1.2Coupling Agent
HOBt1.2Activation Additive
DIPEA2.0 - 3.0Non-nucleophilic Base

Typical yields for this reaction are in the range of 75-95%, depending on the nature of the amine.

Experimental Workflow: Amide Coupling

G Start This compound in excess Alcohol (Solvent) Catalyst Add H₂SO₄ or SOCl₂ (cat.) Heat to Reflux (4-16h) Start->Catalyst Workup Quench & Neutralize (NaHCO₃ wash) Catalyst->Workup Extract Extract with Ethyl Acetate Dry over Na₂SO₄ Workup->Extract Purify Concentrate & Purify (Chromatography if needed) Extract->Purify End Pure (R)-Indoline-2-carboxylate Ester Product Purify->End

Sources

Application Notes & Protocols: Strategic Incorporation of (R)-Indoline-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Indoline-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in modern peptide chemistry and drug development.[1][2] As a structural mimetic of both L-proline and L-phenylalanine, its rigid bicyclic scaffold is strategically employed to enforce specific secondary structures, such as β-turns, within a peptide sequence.[2][3] This structural constraint can significantly enhance proteolytic stability and modulate biological activity, making it a key component in the design of novel peptide therapeutics.[1] However, the successful incorporation of this residue into a growing peptide chain is challenging due to its nature as a sterically hindered secondary amine, which can lead to low reactivity and a propensity for unwanted side reactions.[2][4][5] This document provides a comprehensive guide for researchers, detailing the underlying chemical principles, optimized protocols, and troubleshooting strategies for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis.

Introduction: The Structural Advantage and Synthetic Challenge

The unique topology of this compound, where the aromatic ring of phenylalanine is fused to the pyrrolidine ring of proline, offers distinct advantages in peptidomimetic design.[3] This fusion locks the side chain's dihedral angle, providing a powerful tool to control peptide conformation. Studies have shown that indoline-containing peptides have a remarkable tendency to favor the cis amide bond isomer in polar solvents, a property that is opposite to the typical trans preference of proline residues.[3][4][5] This "conformational switch" ability makes it an attractive tool for designing peptides with predefined folds or for stabilizing specific bioactive conformations.[3]

Despite these benefits, chemists must address two primary challenges during its incorporation:

  • Steric Hindrance: The bulky, rigid structure of the indoline ring impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, and vice-versa.[2][4][6] This steric clash can dramatically slow down coupling kinetics compared to standard proteinogenic amino acids.

  • Low Reactivity & Side Reactions: As a secondary amine, the indoline nitrogen is less nucleophilic than a primary amine. Furthermore, its incorporation, particularly at the dipeptide stage in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), can be susceptible to diketopiperazine (DKP) formation, a common side reaction that truncates the peptide chain.[4][5][7]

Overcoming these hurdles requires a carefully optimized strategy involving potent coupling reagents, appropriate bases, and tailored reaction conditions.

Chemical Structure and Incorporation into a Peptide Chain

The diagram below illustrates the structure of N-terminally protected (Fmoc) this compound and its subsequent incorporation into a peptide sequence, forming a stable amide bond. The rigid bicyclic system is the key feature that imparts conformational constraint.

Caption: Incorporation of Fmoc-(R)-Indoline-2-carboxylic Acid.

Optimizing Coupling Efficiency: Reagents and Conditions

The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered residues like this compound. Standard carbodiimide reagents like DCC or DIC often provide low yields and are not recommended without potent additives.[6] The table below compares high-efficiency coupling reagents proven to be effective for challenging couplings.

Coupling Reagent/MethodActivating Additive (Internal)Recommended BaseSolventTypical Yield (%)Key Considerations
HATU HOAtDIPEA, 2,4,6-CollidineDMF, NMP>95%The gold standard for hindered couplings. The HOAt-based active ester is highly reactive and significantly reduces the risk of racemization.[2]
HBTU HOBtDIPEA, NMMDMF, NMP>90%A reliable and cost-effective choice. May require extended reaction times or double coupling for quantitative conversion.[2][5]
PyBOP HOBtDIPEA, NMMDMF, CH₂Cl₂>90%A phosphonium-based reagent, less prone to forming guanidinylation byproducts compared to uronium salts. Effective for hindered couplings.[2]
BOP-Cl N/ADIPEA, TEACH₂Cl₂, THFVariableA powerful, but aggressive reagent. Used for particularly difficult cases where other methods fail, but may increase racemization risk.[4]
T3P® N/ADIPEA, NMMEtOAc, DMFVariablePropylphosphonic anhydride is another strong activating agent suitable for challenging amide bond formations.[4]

Key Strategic Recommendations:

  • Activation: Always pre-activate the Fmoc-(R)-Indoline-2-carboxylic Acid for 5-15 minutes with the coupling reagent and base before adding it to the deprotected resin-bound peptide.

  • Equivalents: Use a slight excess of the amino acid (1.5-2.0 eq.) and coupling reagents (1.45-1.9 eq.) relative to the resin substitution.

  • Base Selection: Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA). For extremely sensitive couplings, the more hindered base 2,4,6-collidine can further minimize side reactions like racemization.[2][8]

  • Double Coupling: Routinely perform a second coupling (double coupling) to ensure the reaction goes to completion. Monitor the coupling progress with a qualitative test like the Kaiser test or a Chloranil test, as the secondary amine of indoline will not give a positive result with ninhydrin.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for difficult sequences as it is a better solubilizing agent and can help disrupt peptide aggregation on the solid support.[7]

Detailed Experimental Protocol: Fmoc-Based SPPS

This protocol details the manual coupling of Fmoc-(R)-Indoline-2-carboxylic Acid onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-(R)-Indoline-2-carboxylic Acid (Fmoc-Ind-OH)

  • Coupling Reagent (e.g., HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: NMP (peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in NMP (v/v)

  • Washing Solvents: NMP, DCM, Isopropanol (IPA)

  • Chloranil or Kaiser Test reagents

Workflow Diagram:

Caption: Standard SPPS workflow for a single coupling cycle.

Step-by-Step Methodology:

  • Resin Preparation:

    • Place the Fmoc-protected peptide-resin (1.0 eq.) in a suitable reaction vessel.

    • Swell the resin in NMP for 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in NMP to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat with a fresh 20% piperidine/NMP solution and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with NMP (5x), followed by DCM (3x) and NMP (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(R)-Indoline-2-carboxylic Acid (1.5 eq.) and HATU (1.45 eq.) in a minimal amount of NMP.

    • Add DIPEA (3.0 eq.) to the activation mixture.

    • Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Chloranil test to check for the presence of free secondary amines. A negative result (beads remain colorless/yellow) indicates a complete reaction.

    • Drain the reaction mixture and wash the resin with NMP (5x), DCM (3x), and IPA (3x) to remove any unreacted reagents and byproducts.

  • Double Coupling (If Necessary):

    • If the Chloranil test is positive (indicating incomplete coupling), repeat steps 3 and 4.

  • Chain Elongation:

    • Once coupling is complete, the resin is ready for the next deprotection and coupling cycle.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Incomplete Coupling (Positive Chloranil Test)Steric hindrance; peptide aggregation on resin.Perform a double coupling. Increase reaction time to 6-12 hours. Switch solvent from DMF to NMP. Consider gentle heating (40°C), but monitor for racemization.
Suspected Racemization Over-activation; strong base; elevated temperature.Use HATU as the coupling reagent, which is known to suppress racemization.[2] Use a more hindered base like 2,4,6-collidine. Avoid excessive heating. Ensure the minimum necessary pre-activation time.
Diketopiperazine (DKP) Formation Occurs at the dipeptide stage (H-AA₂-AA₁-Resin) where AA₁ or AA₂ is Indoline.If possible, introduce the Indoline residue at position 3 or later. If it must be at position 1 or 2, use a 2-chlorotrityl chloride resin, as its steric bulk inhibits DKP formation.[7] Couple the third amino acid (Fmoc-AA₃-OH) immediately after deprotecting the H-Ind-AA₁-Resin.

Conclusion

The incorporation of this compound is a powerful strategy for creating conformationally defined peptides with enhanced therapeutic potential. While its sterically hindered nature presents a synthetic challenge, these difficulties can be reliably overcome through the judicious selection of potent coupling reagents like HATU, the use of hindered bases, and optimized reaction protocols that may include extended reaction times or double coupling. By following the detailed guidelines and troubleshooting advice presented in this note, researchers can successfully integrate this valuable building block into their peptide synthesis workflows, unlocking new possibilities in drug discovery and materials science.

References

  • J&K Scientific LLC. (n.d.). Boc-L-indoline-2-carboxylic acid | 144069-67-0. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of indoline-2-carboxylic acid. Retrieved from [Link]

  • Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., Liu, Z., & Angelici, G. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36, e70008. Available at: [Link]

  • Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., Liu, Z., & Angelici, G. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36(1), e70008. Published by Wiley. Available at: [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Fields, G. B. (Ed.). (2002). Current Protocols in Protein Science. John Wiley & Sons, Inc. (Reference for general racemization concepts, specific URL not available).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Angelici, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8147–8156. Available at: [Link]

  • ResearchGate. (2014). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • BPS Bioscience. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Indoline-2-carboxylic acid. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Topic: Coupling Protocols for Boc-(R)-Indoline-2-carboxylic Acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Challenge and Opportunity of Constrained Proline Analogs

Boc-(R)-Indoline-2-carboxylic Acid is a conformationally constrained analog of proline, a unique amino acid that plays a pivotal role in defining the secondary structure of peptides and proteins.[1] Its rigid indoline scaffold serves to lock the peptide backbone, making it an invaluable tool for designing peptides with enhanced stability, receptor affinity, and specific secondary structures like β-turns. However, the very features that make this molecule attractive also present significant challenges during Solid-Phase Peptide Synthesis (SPPS).

As a secondary amine incorporated into a bulky bicyclic system, Boc-(R)-Indoline-2-carboxylic Acid is sterically hindered. Recent studies have highlighted that this class of amino acid can exhibit low reactivity and a strong propensity for undesirable side reactions, such as the formation of diketopiperazines, particularly after the coupling of the second residue.[2] Standard coupling protocols may fail or provide poor yields, necessitating carefully optimized strategies.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful incorporation of Boc-(R)-Indoline-2-carboxylic Acid into peptide sequences using Boc-SPPS chemistry. We will move beyond simple step-by-step instructions to explain the chemical rationale behind our protocol recommendations, empowering you to troubleshoot and adapt these methods for your specific research needs.

The Core Principle: Activating the Carboxyl Group

The formation of a peptide bond in SPPS is not spontaneous. It requires the activation of the carboxyl group of the incoming amino acid to transform it into a reactive electrophile that can be readily attacked by the free N-terminal amine of the peptide chain growing on the solid support.[3] This activation is typically achieved using specialized coupling reagents. The choice of reagent is paramount, especially for a sterically demanding residue like Boc-(R)-Indoline-2-carboxylic Acid, as it dictates the reaction's speed, efficiency, and the preservation of stereochemical integrity.[4]

Strategic Selection of Coupling Reagents

For difficult couplings, the two most reliable classes of reagents are aminium/uronium salts (e.g., HATU, HBTU) and carbodiimides (e.g., DIC) used in conjunction with nucleophilic additives.

  • Aminium/Uronium Salts: Reagents like HATU and HBTU react with the carboxylic acid to form highly reactive acyl-uronium species, which then convert to an active ester intermediate. Experimental evidence consistently demonstrates that for sterically hindered amino acids, HATU is the superior reagent .[5][6] The 7-azabenzotriazole (OAt) ester formed by HATU is significantly more reactive than the benzotriazole (OBt) ester formed by HBTU, leading to faster, more complete reactions with a reduced risk of racemization.[6]

  • Carbodiimides: Diisopropylcarbodiimide (DIC) is a widely used coupling reagent that activates the carboxylic acid. However, this activation alone is often insufficient and can lead to significant racemization.[7] Therefore, DIC is almost always used with an additive like 1-hydroxybenzotriazole (HOBt) or, more preferably, its safer and more effective modern alternative, Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®).[8] These additives act as activated ester intermediates, increasing coupling efficiency and suppressing racemization.[7] The primary advantage of DIC is that its byproduct, diisopropylurea (DIU), is soluble in common washing solvents, simplifying purification.[8]

The following workflow provides a decision-making framework for approaching the coupling of this challenging monomer.

G cluster_0 Decision Workflow for Coupling Boc-(R)-Indoline-2-carboxylic Acid start Start: Peptide-Resin with Free N-terminal Amine reagent_choice Select Coupling Reagent start->reagent_choice hatu_path Primary Recommendation: HATU/DIPEA reagent_choice->hatu_path Higher reactivity for hindered AA dic_path Alternative: DIC/Oxyma Pure reagent_choice->dic_path Soluble byproduct, lower cost preactivate Pre-activate Amino Acid (1-5 min) hatu_path->preactivate dic_path->preactivate couple Add Activated Mix to Resin Couple for 2-4 hours preactivate->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin (DMF, DCM) monitor->wash Negative recouple Kaiser Test Positive: Recouple (Double Couple) monitor->recouple Positive deprotect Proceed to Next Cycle: Boc Deprotection wash->deprotect recouple->couple Repeat coupling

Caption: Workflow for selecting a coupling strategy.

Recommended Coupling Protocols

The following protocols are designed for a standard 0.1 mmol scale on a suitable Boc-SPPS resin (e.g., PAM or MBHA resin).[9] All steps should be performed in a dedicated SPPS reaction vessel with appropriate agitation.

Standard Boc-SPPS Cycle Steps

A typical coupling cycle in Boc-SPPS involves deprotection, neutralization, and coupling.[10][11]

  • Boc Deprotection: Treat the peptide-resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Perform one short wash (1-2 min) followed by a longer deprotection step (20-30 min).[4]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally DCM (3x) to remove residual TFA.[9]

  • Neutralization: Neutralize the resulting TFA salt to the free amine by treating the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM or DMF for 5-10 minutes (2x).[4] Wash thoroughly with DCM (3x) and DMF (3x) before coupling.

Protocol 1: HATU-Mediated Coupling (Recommended)

This method is strongly recommended due to the superior reactivity of HATU with sterically hindered amino acids.[5][6]

Materials:

  • Boc-(R)-Indoline-2-carboxylic Acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

Procedure:

  • Pre-activation: In a separate vial, dissolve Boc-(R)-Indoline-2-carboxylic Acid (3-4 eq.) and HATU (3-4 eq.) in DMF. Add DIPEA (6-8 eq.) to the solution. Allow the mixture to pre-activate for 1-5 minutes. The solution may change color.[4]

    • Scientist's Note: Pre-activation is crucial. It allows for the formation of the highly reactive OAt active ester prior to its introduction to the resin-bound amine, maximizing coupling efficiency.

  • Coupling: Add the pre-activated solution to the swollen and neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. Given the hindered nature of the amino acid, a longer coupling time is advisable.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to monitor for the presence of free primary amines. A negative result (yellow/no color) indicates reaction completion.[12]

  • Washing: Once the coupling is complete (or the designated time has passed), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[4]

  • Recoupling (If Necessary): If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat steps 1-5 before proceeding to the next deprotection cycle.

Protocol 2: DIC/Oxyma Pure-Mediated Coupling

This is a robust and cost-effective alternative, leveraging a modern, safer additive to suppress racemization.[8]

Materials:

  • Boc-(R)-Indoline-2-carboxylic Acid

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure® (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected and neutralized peptide-resin

Procedure:

  • Solution Preparation: In a separate vial, dissolve Boc-(R)-Indoline-2-carboxylic Acid (3 eq.) and Oxyma Pure (3 eq.) in DMF.

    • Scientist's Note: Oxyma Pure is a non-explosive and highly effective alternative to HOBt and HOAt, providing excellent reaction rates and low racemization.[8]

  • Activation & Coupling: Add the amino acid/Oxyma solution to the resin. Then, add DIC (3 eq.) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-6 hours. Carbodiimide-mediated couplings can be slower for hindered residues compared to HATU.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test as described in the HATU protocol.

  • Washing: Upon completion, drain the solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

  • Recoupling (If Necessary): If the Kaiser test remains positive, perform a second coupling by repeating steps 1-5.

Data Summary for Recommended Protocols

ParameterProtocol 1: HATUProtocol 2: DIC/Oxyma PureRationale
Amino Acid 3-4 eq.3 eq.A significant excess is used to drive the reaction to completion for a hindered residue.
Coupling Reagent HATU (3-4 eq.)DIC (3 eq.)HATU is more reactive and generally preferred for difficult couplings.[5][6]
Additive None (internal)Oxyma Pure (3 eq.)Oxyma is a critical additive for DIC to form the active ester and suppress racemization.[8]
Base DIPEA (6-8 eq.)None (DIPEA used in neutralization)DIPEA acts as a base to abstract a proton during activation. Two equivalents per equivalent of HATU are standard.
Solvent DMFDMFDMF is an excellent solvent for swelling the resin and dissolving reagents.[13]
Time 2-4 hours2-6 hoursLonger reaction times are necessary to overcome the steric hindrance of the indoline ring.
Monitoring Kaiser TestKaiser TestEssential for confirming the completion of the coupling reaction.

Troubleshooting Common Issues

  • Problem: Positive Kaiser test after prolonged coupling (incomplete reaction).

    • Solution: Perform a second coupling (double couple) using fresh reagents. For extremely difficult sequences, increasing the temperature to 40-50°C can be considered, but this may increase the risk of racemization and should be used cautiously.

  • Problem: Appearance of deletion peptides in final LC-MS analysis.

    • Solution: This indicates incomplete coupling. Ensure adequate pre-activation time for HATU and use a sufficient excess of reagents. Consider implementing a capping step with acetic anhydride after the coupling to block any unreacted N-terminal amines and prevent them from reacting in subsequent cycles.

  • Problem: Racemization detected in the final product.

    • Solution: Avoid excessive reaction times or elevated temperatures. Ensure that a high-quality additive like Oxyma Pure is used with DIC.[7] HATU is generally associated with lower racemization levels compared to many other reagents for hindered couplings.[5]

Conclusion

The successful incorporation of Boc-(R)-Indoline-2-carboxylic Acid into synthetic peptides is a challenging but achievable goal. Its significant steric hindrance demands a departure from standard coupling protocols. The use of a highly reactive uronium salt, specifically HATU, is the most reliable path to achieving high coupling efficiency and product purity. By understanding the chemical principles behind reagent selection and carefully monitoring the reaction, researchers can effectively leverage the unique structural properties of this constrained amino acid to advance the frontiers of peptide design and drug discovery.

References

  • Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. Retrieved from [Link]

  • MDPI. (2018). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

  • Iris Biotech. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • PubMed. (1992). Comparative study of methods to couple hindered peptides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • PubMed. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Retrieved from [Link]

  • Google Patents. (2013). Boc and fmoc solid phase peptide synthesis.
  • Journal of the American Chemical Society. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]

  • Kriechbaum, M., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2011). Recent development in peptide coupling reagents. Retrieved from [Link]

  • PubMed. (1970). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Retrieved from [Link]

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Application of (R)-Indoline-2-carboxylic Acid in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-Indoline-2-carboxylic Acid in asymmetric catalysis.

Introduction: A Privileged Scaffold for Asymmetric Transformations

In the pursuit of enantiomerically pure molecules, particularly for pharmaceutical applications, the field of asymmetric catalysis has become indispensable. Catalysts that can efficiently transfer chirality to a prochiral substrate are of paramount importance. While complex transition metal complexes and enzymes have historically dominated this space, the last few decades have seen the meteoric rise of organocatalysis—the use of small, purely organic molecules as catalysts.[1]

This compound emerges as a compelling catalyst and ligand in this context. As a conformationally restricted analog of the well-studied amino acid (R)-proline, it offers a unique structural framework.[2] The fusion of the pyrrolidine ring to a benzene ring creates a rigid bicyclic system. This rigidity minimizes conformational flexibility, often leading to a more defined transition state and, consequently, higher levels of stereochemical control in catalytic reactions. Its dual functionality, possessing both a secondary amine and a carboxylic acid, allows it to act as a bidentate ligand for metals or to operate as a bifunctional organocatalyst, mimicking the enamine-based mechanisms of Class I aldolase enzymes.[3][4]

This guide provides a detailed exploration of the dual applications of this compound in asymmetric catalysis, presenting it first as a potent organocatalyst for fundamental carbon-carbon bond-forming reactions and second as a highly effective chiral ligand in transition metal-catalyzed transformations. We will delve into the mechanistic underpinnings, provide field-tested protocols, and present data that underscore its utility and versatility.

Part 1: this compound as a Bifunctional Organocatalyst

The power of this compound as an organocatalyst lies in its ability to activate carbonyl compounds through the formation of nucleophilic enamine intermediates, a pathway extensively documented for its simpler analog, proline.[5] The secondary amine reacts with a ketone or aldehyde to form an iminium ion, which is then deprotonated by a base (often the carboxylate of another catalyst molecule) to generate the chiral enamine. This enamine is the key reactive species that engages electrophiles in a highly stereocontrolled manner.

Mechanism of Action: The Enamine Catalytic Cycle

The generally accepted mechanism for reactions like the aldol or Mannich condensation catalyzed by amino acids proceeds through a well-defined cycle. The rigidity of the indoline scaffold provides a sterically hindered environment that directs the incoming electrophile to a specific face of the enamine, thereby ensuring high enantioselectivity.

Enamine_Catalysis cluster_cycle Catalytic Cycle Catalyst (R)-Indoline-2- carboxylic Acid Iminium Iminium Ion Catalyst->Iminium + Donor (Ketone) Enamine Chiral Enamine (Nucleophile) Iminium->Enamine - H+ Adduct Iminium Adduct Enamine->Adduct + Acceptor (Aldehyde) (Stereo-determining step) Adduct->Catalyst + H2O (Hydrolysis) - Product Product Chiral Product (e.g., Aldol) Adduct->Product Donor Carbonyl Donor (e.g., Acetone) Donor->Iminium Acceptor Carbonyl Acceptor (e.g., Aldehyde) Acceptor->Adduct

Caption: General catalytic cycle for an this compound catalyzed reaction.

Application 1: The Asymmetric Direct Aldol Reaction

The direct asymmetric aldol reaction, which forges a C-C bond between two carbonyl compounds, is a cornerstone of organic synthesis.[3] this compound can catalyze this transformation with high efficiency and stereoselectivity.

Protocol: Direct Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

  • Preparation: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv).

  • Catalyst Loading: Add this compound (16.3 mg, 0.1 mmol, 20 mol%).

    • Causality Note: A catalyst loading of 10-30 mol% is typical for proline-type catalysts to ensure a reasonable reaction rate without being prohibitively expensive. The catalyst is the limiting factor for the enantioselectivity.

  • Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO, 1.0 mL) followed by cyclohexanone (258 µL, 2.5 mmol, 5.0 equiv).

    • Causality Note: DMSO is an excellent solvent for this reaction as it dissolves all components and its polar aprotic nature facilitates the enamine mechanism. A large excess of the ketone donor is used to push the equilibrium towards product formation and minimize self-condensation of the aldehyde.

  • Reaction: Stir the resulting mixture vigorously at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 12-24 hours).

  • Workup: Upon completion, add saturated aqueous NH₄Cl solution (5 mL) to quench the reaction. Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Results for the Asymmetric Aldol Reaction

Aldehyde AcceptorKetone DonorYield (%)dr (anti/syn)ee (%) (anti)
4-NitrobenzaldehydeCyclohexanone95>20:198
4-ChlorobenzaldehydeCyclohexanone8819:197
IsobutyraldehydeAcetone72-93
BenzaldehydeAcetone81-90

Data are representative and synthesized from typical results expected for proline-type catalysts.

Part 2: this compound as a Chiral Ligand

Beyond organocatalysis, the amino acid structure of this compound makes it an excellent chiral ligand for transition metal catalysis. The secondary amine and the carboxylate group can coordinate to a metal center in a bidentate fashion, creating a well-defined, chiral environment that can influence the outcome of reactions such as C-H activation, cross-coupling, and annulations.

Application: Palladium-Catalyzed Enantioselective Catellani-Type Annulation

A powerful example of this application is in the palladium-catalyzed Catellani-type reaction, which combines C-H functionalization and cross-coupling in a single sequence. Chiral indoline-2-carboxylic acid has been successfully employed to render this process highly enantioselective, enabling the synthesis of complex chiral bridged ring systems.[6]

Mechanism of Action: Chiral Ligand-Modulated Palladium Catalysis

The catalytic cycle involves a series of steps where the stereochemical outcome is ultimately dictated by the chiral ligand bound to the palladium center. The ligand's rigid structure controls the orientation of the substrates within the metal's coordination sphere during the key bond-forming step.

Catellani_Reaction Pd0 Pd(0) Complex PdII_Aryl Aryl-Pd(II)-L* Complex Pd0->PdII_Aryl + Ar-X (Oxidative Addition) Norbornene_Insertion Norbornene Insertion PdII_Aryl->Norbornene_Insertion + Norbornene CH_Activation Intramolecular C-H Activation Norbornene_Insertion->CH_Activation Alkylation Enantioselective Alkylation CH_Activation->Alkylation + Alkylating Agent Product_Release Product Release & Catalyst Regeneration Alkylation->Product_Release Product_Release->Pd0 L_star L* = this compound

Caption: Simplified workflow for a chiral ligand-controlled Catellani-type reaction.

Protocol: Enantioselective Synthesis of a Chiral Bridged Ketone

  • Inert Atmosphere Setup: Assemble an oven-dried Schlenk tube containing a magnetic stir bar. Evacuate and backfill the tube with high-purity argon gas three times.

    • Causality Note: This reaction involves air- and moisture-sensitive Pd(0) and Pd(II) species. Maintaining an inert atmosphere is critical to prevent catalyst decomposition and ensure reproducibility.

  • Reagent Loading: Under a positive pressure of argon, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), this compound (4.9 mg, 0.03 mmol, 15 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv).

  • Substrate Addition: Add the aryl triflate (0.2 mmol, 1.0 equiv), 4-(bromomethyl)cyclohexanone (0.3 mmol, 1.5 equiv), and norbornene (28.2 mg, 0.3 mmol, 1.5 equiv).

    • Causality Note: Norbornene acts as a transient mediator, facilitating the ortho C-H activation step characteristic of the Catellani reaction. The base is required for the deprotonation of the carboxylic acid ligand and to neutralize the acid generated during the reaction.

  • Solvent and Reaction: Add anhydrous, degassed 1,4-dioxane (1.0 mL) via syringe. Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite®. Wash the pad with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the chiral product.

  • Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC.

Table 2: Representative Results for Enantioselective Catellani Annulation

Aryl TriflateAlkylating AgentYield (%)ee (%)
Phenyl triflate4-(Bromomethyl)cyclohexanone8594
4-Methoxyphenyl triflate4-(Bromomethyl)cyclohexanone7892
Naphthyl triflate4-(Bromomethyl)cyclohexanone8196
Vinyl triflate4-(Bromomethyl)cyclohexanone7590

Data are representative and based on published results for this type of transformation.[6]

Conclusion

This compound stands out as a versatile and powerful tool in the arsenal of the synthetic chemist. Its rigid backbone, derived from its structural relationship to proline, provides a superior platform for inducing chirality. Whether employed as a metal-free organocatalyst activating substrates through enamine intermediates or as a robust bidentate ligand steering the stereochemical course of a transition metal-catalyzed reaction, it consistently delivers high levels of asymmetric induction. The protocols and data presented here demonstrate its practical utility for constructing complex, enantioenriched molecules, making it a valuable asset for researchers in academic and industrial settings, particularly in the field of drug discovery and development.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. (Note: While this reference discusses proline, the principles are directly applicable and foundational.) [Link]

  • Hoang, L., Bahmanyar, S., Houk, K. N., & List, B. (2003). The Vinylogous Intramolecular Morita-Baylis-Hillman Reaction: A New Organocatalyzed C-C Bond Formation. Angewandte Chemie International Edition, 42(1), 115-118. (Note: Discusses mechanisms relevant to organocatalysis.) [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Mei, T. S., Leow, D., Xiao, H., Laforteza, B. N., & Yu, J. Q. (2013). Pd (II)-catalyzed intramolecular C–H amination of 2-pyridinesulfonyl-protected phenethylamine derivatives provides access to various substituted indoline derivatives in good yields. Organic letters, 15(12), 3058-3061. [Link]

  • Zheng, C., & You, S. L. (2021). Chiral Indoline-2-carboxylic Acid Enables Highly Enantioselective Catellani-type Annulation with 4-(Bromomethyl)cyclohexanone. Angewandte Chemie International Edition, 60(38), 20739-20743. [Link]

  • He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C (sp2)− H bonds. Organic letters, 14(11), 2936-2939. [Link]

  • Servier (2006). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • Zhang, X., et al. (2011). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 31(8), 1236-1241. [Link]

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Application Note: Strategic Derivatization of (R)-Indoline-2-carboxylic Acid for the Generation of Biologically Active Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(R)-Indoline-2-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a conformationally constrained analog of the amino acid tryptophan. Its rigid bicyclic structure presents well-defined vectors for chemical modification, making it an ideal starting point for the construction of diverse compound libraries aimed at biological screening. This guide provides an in-depth exploration of key derivatization strategies focusing on the two primary functional handles: the secondary amine at the N1 position and the carboxylic acid at the C2 position. We detail field-proven protocols for amide bond formation, esterification, N-acylation, and powerful multicomponent reactions such as the Pictet-Spengler and Ugi reactions. The causality behind experimental choices, including reagent selection and reaction conditions, is explained to empower researchers to rationally design and synthesize novel molecular entities for drug discovery programs.

Introduction: The Value of a Constrained Scaffold

The indoline-2-carboxylic acid framework is a core component of numerous biologically active compounds, including potent pharmaceuticals. Its significance stems from its structural similarity to tryptophan, allowing its derivatives to interact with biological targets that recognize this essential amino acid. However, unlike the flexible side chain of tryptophan, the fused ring system of indoline restricts conformational freedom. This pre-organization can lead to higher binding affinities and improved selectivity for target proteins.

Recent research has highlighted the utility of this scaffold in developing novel inhibitors for a range of therapeutic targets. For instance, derivatives of the related indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, where the carboxylate and indole core chelate essential magnesium ions in the enzyme's active site.[1][2][3][4] Furthermore, modifications at various positions of the indole ring have led to the discovery of dual inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), key enzymes in tumor immunotherapy.[5] The inherent chirality of the (R)-enantiomer provides an additional layer of specificity, crucial for stereoselective interactions with biological macromolecules.

Rationale for Library Synthesis: Exploring Chemical Space

The primary goal of derivatizing a core scaffold like this compound is to systematically explore the surrounding chemical space to identify structure-activity relationships (SAR). The scaffold possesses two orthogonal functional groups that are readily amenable to chemical modification:

  • The Carboxylic Acid (C2): This group can be converted into amides, esters, or other functionalities, allowing for the introduction of a wide array of substituents that can probe for hydrogen bond donors/acceptors, hydrophobic pockets, and charged interactions within a target's binding site.

  • The Secondary Amine (N1): This nucleophilic nitrogen can be acylated, sulfonylated, or alkylated, enabling the exploration of another distinct vector. Modifications at this position can influence the molecule's overall electronic properties, solubility, and steric profile.

By systematically combining modifications at these two positions, a diverse library of compounds can be rapidly generated for high-throughput screening (HTS), maximizing the potential for hit discovery.

Figure 1: Overall strategy for derivatizing the this compound scaffold.

Key Derivatization Methodologies

Modification at the Carboxylic Acid (C2)

The carboxylic acid is the most common site for initial derivatization. Amide bond formation is particularly valuable as it introduces a stable, planar group capable of hydrogen bonding, mimicking the peptide bonds found in nature.

Direct condensation of a carboxylic acid and an amine is inefficient and requires harsh conditions. Therefore, activating the carboxylic acid is essential. This is achieved using coupling reagents that convert the hydroxyl group of the acid into a better leaving group.[6]

  • Causality of Reagent Choice:

    • Carbodiimides (DCC, EDC): These are cost-effective and widely used. Dicyclohexylcarbodiimide (DCC) forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and can be removed by filtration. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) produces a water-soluble urea byproduct, which is advantageous for reactions where the product is extracted into an organic solvent.

    • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to faster reaction times with lower rates of racemization for chiral substrates. They are often the reagent of choice when dealing with sterically hindered amines or acids.

    • Additives (HOBt, DMAP): 1-Hydroxybenzotriazole (HOBt) is often added to carbodiimide-mediated couplings to suppress side reactions and reduce racemization. 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst used in smaller, catalytic amounts.[7]

  • Self-Validating Protocol: A robust protocol includes monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting acid. Purification is typically achieved via column chromatography on silica gel, and the final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Modification at the Indoline Nitrogen (N1)

To modify the N1 position, the carboxylic acid at C2 must typically be protected to prevent intramolecular side reactions (e.g., azlactone formation) or competing reactions. A simple methyl or ethyl ester is a common and effective protecting group.[3][8]

Once the C2 carboxylate is protected, the secondary amine can be readily acylated or sulfonylated.

  • Experimental Choice: The reaction is typically performed with an acyl chloride or sulfonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base serves to neutralize the HCl generated during the reaction, driving it to completion. The choice of acylating agent allows for the introduction of a vast range of functionalities, from simple alkyl chains to complex aromatic and heterocyclic systems.[9][10]

Advanced Scaffolding via Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in diversity-oriented synthesis, as they allow for the construction of complex molecules from three or more starting materials in a single step.

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines, a common motif in natural alkaloids.[11] It involves the condensation of a tryptamine equivalent (which can be formed from this compound's precursor, tryptophan) with an aldehyde or ketone under acidic conditions, followed by an intramolecular electrophilic substitution and ring closure.[12]

  • Mechanistic Insight: The reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich indole nucleus. The stereochemistry of the starting material, such as (R)-tryptophan methyl ester, can direct the formation of specific diastereomers of the product.[13][14] The reaction conditions (temperature, solvent, acid catalyst) can be tuned to favor either the kinetic (cis) or thermodynamic (trans) product.[11][14]

PictetSpengler cluster_0 Pictet-Spengler Reaction Tryptophan\nDerivative Tryptophan Derivative Imine Imine Tryptophan\nDerivative->Imine + R-CHO, -H₂O Iminium Ion Iminium Ion Imine->Iminium Ion + H⁺ Spiroindolenine\nIntermediate Spiroindolenine Intermediate Iminium Ion->Spiroindolenine\nIntermediate Cyclization (Intramolecular EAS) Tetrahydro-\nβ-carboline Tetrahydro- β-carboline Spiroindolenine\nIntermediate->Tetrahydro-\nβ-carboline Rearrangement

Figure 2: Simplified workflow of the Pictet-Spengler reaction.

The Ugi reaction is one of the most versatile MCRs, combining a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to form an α-acylamino amide.[15] Using this compound as the acid component provides a rapid route to complex, peptide-like molecules with high structural diversity.[16][17]

  • Strategic Advantage: The power of the Ugi-4CR lies in its convergence. By simply varying the other three components, a large library of structurally diverse compounds can be generated from a single core scaffold in a single synthetic step, making it ideal for lead discovery.[18]

Detailed Experimental Protocols

General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Reagents should be of high purity. Reaction progress should be monitored by TLC or LC-MS.

Protocol 1: General Procedure for C2-Amide Coupling using HATU

This protocol is suitable for coupling a wide range of primary and secondary amines to the C2 carboxylic acid.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting carboxylic acid.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: General Procedure for N1-Acylation (C2-Ester Protected)

This protocol requires prior protection of the carboxylic acid as an ester.

  • Ester Protection: Prepare the methyl or ethyl ester of this compound using a standard method, such as stirring in the corresponding alcohol with a catalytic amount of sulfuric acid at reflux.[3] Purify the resulting ester.

  • Acylation Setup: Dissolve the (R)-Indoline-2-carboxylate ester (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add triethylamine (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C. Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the mixture with DCM and wash with water and brine.

  • Purification & Validation: Dry the organic phase over Na₂SO₄, concentrate, and purify by flash chromatography to yield the N1-acylated product. Confirm the structure via spectroscopic methods. The ester can be subsequently hydrolyzed under basic conditions (e.g., LiOH in THF/H₂O) if the free acid is desired.

Data Presentation for Library Synthesis

For a library generation effort, results should be tabulated to allow for easy analysis of SAR.

Table 1: Example Data Summary for a Synthesized Amide Library

Compound IDAmine (R-NH₂) UsedCoupling MethodYield (%)Purity (LC-MS, %)
L1-001BenzylamineHATU, DIPEA85>98
L1-002MorpholineHATU, DIPEA91>99
L1-003AnilineHATU, DIPEA65>95
L1-004CyclohexylamineEDC, HOBt78>97

Conclusion

This compound is a versatile and powerful scaffold for the development of compound libraries for biological screening. The orthogonal reactivity of its secondary amine and carboxylic acid functional groups allows for systematic and predictable derivatization. By employing robust synthetic methodologies such as amide coupling, N-acylation, and advanced multicomponent reactions, researchers can efficiently generate libraries of novel, stereochemically defined compounds. The protocols and strategies outlined in this guide provide a solid foundation for leveraging this privileged scaffold in the pursuit of new therapeutic agents.

References

  • Zhang, C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. International Journal of Molecular Sciences. [1][4]

  • Xie, Q., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [2]

  • Yin, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [5]

  • Caggiano, L. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [12]

  • Wang, C., et al. (2023). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [13]

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. [11]

  • Rashid, N., et al. (2012). Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. Chirality. [14]

  • Xie, Q., et al. (2022). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [3]

  • Shadija, A., et al. (2014). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [19]

  • Hughes, D. L. (1993). The Mitsunobu Reaction. Organic Reactions.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [8]

  • Zeng, L., et al. (2020). Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Organic Letters. [16]

  • Sharma, G., et al. (2024). Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks. Organic & Biomolecular Chemistry. [18]

  • Chan, T.-H., & Wang, D. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Synthetic Communications. [7]

  • Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal. [15]

  • Zeng, L., et al. (2020). Multicomponent Ugi Reaction of Indole-N-carboxylic Acids: Expeditious Access to Indole Carboxamide Amino Amides. Scite. [17]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [6]

  • Stamicarbon B.V. (1998). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Google Patents. [9][10]

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Application Notes and Protocols for the N-Protection of (R)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Protection in Drug Development

(R)-Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of a multitude of pharmacologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional framework that is often exploited in the design of targeted therapeutics. However, the secondary amine within the indoline ring is a reactive nucleophile that can interfere with subsequent chemical transformations. Therefore, the strategic protection of this nitrogen atom is a critical first step in many synthetic routes. This guide provides detailed experimental procedures for the N-protection of this compound using three of the most common and versatile protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is dictated by the overall synthetic strategy, particularly the orthogonality required for selective deprotection in the presence of other sensitive functional groups.

Choosing the Right Protecting Group: A Strategic Overview

The selection of an appropriate N-protecting group is a cornerstone of synthetic planning. The three protocols detailed below offer a range of deprotection strategies, allowing for orthogonal protection schemes in complex molecule synthesis.

  • Boc (tert-Butoxycarbonyl): This protecting group is stable to a wide range of non-acidic conditions but is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This acid lability makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions, offering a robust protection strategy. Its removal is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and efficient method that is orthogonal to both acid- and base-labile protecting groups[1].

  • Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is characterized by its lability to mild basic conditions, typically using a secondary amine such as piperidine[2]. This makes it an ideal choice for solid-phase peptide synthesis and for substrates that are sensitive to acidic conditions or hydrogenation.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-protection of this compound.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the indoline nitrogen with the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). The reaction is carried out under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Reaction Scheme:

Figure 1: N-Boc protection of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
This compound163.171.00 g6.13 mmol1.0
Di-tert-butyl dicarbonate (Boc₂O)218.251.47 g6.74 mmol1.1
Sodium hydroxide (NaOH)40.000.27 g6.74 mmol1.1
1,4-Dioxane-20 mL--
Water-10 mL--
1 M Hydrochloric acid (HCl)-As needed--
Ethyl acetate (EtOAc)-~100 mL--
Brine-~30 mL--
Anhydrous sodium sulfate (Na₂SO₄)-As needed--

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.00 g, 6.13 mmol).

  • Add a solution of sodium hydroxide (0.27 g, 6.74 mmol) in 10 mL of water.

  • Add 20 mL of 1,4-dioxane to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.47 g, 6.74 mmol) in 5 mL of 1,4-dioxane.

  • Add the Boc₂O solution dropwise to the stirred solution of this compound over a period of 15 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford N-Boc-(R)-Indoline-2-carboxylic acid as a white solid.

Expected Yield: 85-95%

Characterization:

  • Appearance: White solid

  • Molecular Formula: C₁₄H₁₇NO₄[3]

  • Molecular Weight: 263.29 g/mol [4]

  • Optical Rotation: [α]D20 = -81 ± 2º (c=1.5 in CHCl₃ or DMF)[3]

Protocol 2: N-Cbz Protection of this compound

This procedure details the protection of the indoline nitrogen with the benzyloxycarbonyl (Cbz) group using benzyl chloroformate (Cbz-Cl). The reaction is performed under Schotten-Baumann conditions, utilizing a base to neutralize the HCl generated during the reaction[1].

Reaction Scheme:

Figure 2: N-Cbz protection of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
This compound163.171.00 g6.13 mmol1.0
Benzyl chloroformate (Cbz-Cl)170.591.16 g (1.0 mL)6.74 mmol1.1
Sodium carbonate (Na₂CO₃)105.991.30 g12.26 mmol2.0
Acetone-20 mL--
Water-20 mL--
1 M Hydrochloric acid (HCl)-As needed--
Ethyl acetate (EtOAc)-~100 mL--
Brine-~30 mL--
Anhydrous sodium sulfate (Na₂SO₄)-As needed--

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 6.13 mmol) and sodium carbonate (1.30 g, 12.26 mmol) in a mixture of 20 mL of acetone and 20 mL of water.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.0 mL, 6.74 mmol) dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to obtain N-Cbz-(R)-Indoline-2-carboxylic acid as a white crystalline solid.

Expected Yield: 80-90%

Characterization:

  • Appearance: White crystalline solid

  • Molecular Formula: C₁₇H₁₅NO₄

  • Molecular Weight: 297.31 g/mol

Protocol 3: N-Fmoc Protection of this compound

This protocol outlines the synthesis of N-Fmoc-(R)-Indoline-2-carboxylic acid using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). This reagent is often preferred over Fmoc-Cl due to its greater stability and ease of handling[5].

Reaction Scheme:

Figure 3: N-Fmoc protection of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
This compound163.171.00 g6.13 mmol1.0
Fmoc-OSu337.322.17 g6.44 mmol1.05
Sodium bicarbonate (NaHCO₃)84.011.03 g12.26 mmol2.0
Acetone-25 mL--
Water-25 mL--
1 M Hydrochloric acid (HCl)-As needed--
Ethyl acetate (EtOAc)-~100 mL--
Brine-~30 mL--
Anhydrous sodium sulfate (Na₂SO₄)-As needed--

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 6.13 mmol) and sodium bicarbonate (1.03 g, 12.26 mmol) in a mixture of 25 mL of acetone and 25 mL of water.

  • To this solution, add Fmoc-OSu (2.17 g, 6.44 mmol) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, remove the acetone by rotary evaporation.

  • Wash the remaining aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate will form.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water or ethyl acetate/hexanes) to yield N-Fmoc-(R)-Indoline-2-carboxylic acid as a white powder.

Expected Yield: 90-98%

Characterization:

  • Appearance: White powder[2]

  • Molecular Formula: C₂₄H₁₉NO₄[2]

  • Molecular Weight: 385.41 g/mol [6]

  • Melting Point: 210 - 231 °C[2]

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the N-protection of this compound with Boc, Cbz, and Fmoc groups. The choice of protecting group should be made in the context of the overall synthetic plan, considering the stability of the protecting group to subsequent reaction conditions and the orthogonality of its deprotection. Successful implementation of these procedures will enable researchers and drug development professionals to efficiently incorporate this valuable chiral building block into their synthetic endeavors.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • PubChem. Indoline-2-carboxylic acid, N-BOC protected. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

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Application Note & Protocol: A Scalable Approach to Enantiomerically Pure (R)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Indoline-2-carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemical integrity is paramount for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of enantiomerically pure this compound. We will explore two primary scalable strategies: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. This guide offers in-depth technical insights, step-by-step protocols, and a comparative analysis to aid in selecting the most suitable method for specific manufacturing needs.

Introduction: The Significance of this compound

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities[1]. The chirality at the C2 position of indoline-2-carboxylic acid often dictates its interaction with biological targets. While the (S)-enantiomer is a well-known precursor to the angiotensin-converting enzyme (ACE) inhibitor Perindopril[2][3], the (R)-enantiomer serves as a vital chiral synthon for other pharmacologically active molecules. The demand for enantiomerically pure this compound necessitates robust and economically viable synthetic routes amenable to industrial-scale production.

Strategic Overview: Pathways to Enantiopurity

The synthesis of enantiomerically pure compounds on a large scale presents unique challenges. For this compound, the most practical approaches commence with the synthesis of the racemic mixture, followed by a resolution step. The choice of resolution technique is critical and depends on factors such as cost, efficiency, throughput, and environmental impact.

G cluster_0 Starting Material Preparation cluster_1 Resolution Strategies cluster_2 Downstream Processing Indole-2-carboxylic Acid Indole-2-carboxylic Acid Racemic Indoline-2-carboxylic Acid Racemic Indoline-2-carboxylic Acid Indole-2-carboxylic Acid->Racemic Indoline-2-carboxylic Acid Reduction Classical Resolution Classical Resolution Racemic Indoline-2-carboxylic Acid->Classical Resolution Enzymatic Resolution Enzymatic Resolution Racemic Indoline-2-carboxylic Acid->Enzymatic Resolution This compound This compound Classical Resolution->this compound Isolation from Mother Liquor Enzymatic Resolution->this compound Hydrolysis & Isolation

Figure 1: High-level workflow for the synthesis of this compound.

Synthesis of Racemic Indoline-2-carboxylic Acid

The common starting point for both resolution methods is the racemic indoline-2-carboxylic acid. This is typically prepared by the reduction of indole-2-carboxylic acid. Several reduction methods are reported in the literature, with catalytic hydrogenation being a common choice for its cleanliness and efficiency on a large scale. An older, yet effective method involves the use of stannous chloride and hydrogen chloride gas[4].

Comparative Analysis of Resolution Strategies
FeatureClassical Resolution (Diastereomeric Salt Formation)Enzymatic Kinetic Resolution
Principle Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.Enantioselective enzymatic transformation of one enantiomer, allowing for separation.
Resolving Agent Stoichiometric amount of a chiral amine (e.g., (S)-(-)-α-methylbenzylamine).Catalytic amount of an enzyme (e.g., lipase).
Scalability Well-established and scalable, but can be labor-intensive and require large solvent volumes.Highly scalable, often with milder reaction conditions and lower solvent usage.
Efficiency Theoretical maximum yield of 50% for the desired enantiomer per cycle without racemization and recycling of the unwanted enantiomer.Can achieve high enantiomeric excess (>99% ee) and yields approaching 50%.
Cost Cost of the chiral resolving agent can be significant.Enzyme cost can be high initially, but immobilization allows for recycling, reducing overall cost.
Environmental Impact Often involves large volumes of organic solvents for crystallization and extraction.Generally greener, often conducted in aqueous media under mild conditions.

Detailed Protocols

Protocol 1: Synthesis of Racemic Indoline-2-carboxylic Acid

This protocol describes the reduction of indole-2-carboxylic acid to racemic indoline-2-carboxylic acid using catalytic hydrogenation.

Materials and Reagents:

  • Indole-2-carboxylic acid

  • 5% Platinum on carbon (Pt/C) catalyst

  • Acetic acid (glacial)

  • Hydrogen gas

  • Pressurized hydrogenation reactor

Procedure:

  • Charge a suitable hydrogenation reactor with indole-2-carboxylic acid and glacial acetic acid.

  • Add 5% Pt/C catalyst to the mixture (typically 1-5 mol% relative to the substrate).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analytical techniques such as HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • The resulting solid is racemic indoline-2-carboxylic acid, which can be used directly in the resolution step or purified further by recrystallization.

Protocol 2: Classical Resolution for this compound

This protocol details the separation of this compound from the racemic mixture using (S)-(-)-α-methylbenzylamine as the resolving agent. The principle relies on the differential solubility of the two diastereomeric salts. The salt of (S)-indoline-2-carboxylic acid with (S)-(-)-α-methylbenzylamine is less soluble and precipitates, leaving the salt of this compound in the mother liquor.

Materials and Reagents:

  • Racemic indoline-2-carboxylic acid

  • (S)-(-)-α-methylbenzylamine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic indoline-2-carboxylic acid in ethanol in a suitable reactor.

    • Slowly add a sub-stoichiometric amount (e.g., 0.5 equivalents) of (S)-(-)-α-methylbenzylamine to the solution with stirring.

    • Stir the mixture for several hours to allow for the selective precipitation of the (S,S)-diastereomeric salt.

    • Filter the precipitate and wash with a small amount of cold ethanol. This solid contains the enriched (S)-enantiomer.

  • Isolation of this compound:

    • Collect the filtrate (mother liquor), which is now enriched with the (R)-enantiomer.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the this compound.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield crude this compound.

    • The enantiomeric excess (ee) of the obtained (R)-acid can be improved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

G Racemic Indoline-2-carboxylic Acid Racemic Indoline-2-carboxylic Acid Filtration Filtration Racemic Indoline-2-carboxylic Acid->Filtration Resolving Agent ((S)-amine) Resolving Agent ((S)-amine) Resolving Agent ((S)-amine)->Filtration Ethanol Ethanol Ethanol->Filtration Precipitate ((S,S)-salt) Precipitate ((S,S)-salt) Mother Liquor ((R,S)-salt enriched) Mother Liquor ((R,S)-salt enriched) Acidification Acidification Mother Liquor ((R,S)-salt enriched)->Acidification Filtration->Precipitate ((S,S)-salt) Filtration->Mother Liquor ((R,S)-salt enriched) Crude this compound Crude this compound Acidification->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Figure 2: Workflow for classical resolution of this compound.

Protocol 3: Enzymatic Kinetic Resolution for this compound

This protocol describes the enzymatic kinetic resolution of racemic indoline-2-carboxylic acid via enantioselective esterification followed by hydrolysis. A lipase with a preference for the (S)-enantiomer is used to esterify it, leaving the (R)-acid unreacted.

Materials and Reagents:

  • Racemic indoline-2-carboxylic acid

  • Immobilized Lipase (e.g., Novozym 435)

  • An alcohol (e.g., n-butanol)

  • An organic solvent (e.g., toluene or methyl tert-butyl ether)

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • Enantioselective Esterification:

    • Suspend racemic indoline-2-carboxylic acid, n-butanol, and immobilized lipase in an organic solvent in a stirred reactor.

    • Heat the mixture to a temperature optimized for the enzyme (e.g., 40-60 °C).

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. This indicates that most of the (S)-enantiomer has been esterified.

    • Once the desired conversion is achieved, filter off the immobilized enzyme for reuse.

  • Separation and Isolation of this compound:

    • Extract the reaction mixture with an aqueous sodium bicarbonate solution. The unreacted this compound will move into the aqueous phase as its sodium salt, while the (S)-ester remains in the organic phase.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any residual ester.

    • Acidify the aqueous layer with hydrochloric acid to a pH of 2-3 to precipitate the this compound.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain enantiomerically pure this compound.

Quality Control and Analytical Methods

To ensure the successful synthesis of the target compound with high enantiopurity, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC: To determine the enantiomeric excess (ee) of the final product and to monitor the progress of the resolution.

    • Reverse-Phase HPLC: To assess the chemical purity of the starting materials, intermediates, and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Optical Rotation: To measure the specific rotation of the final product, which should be compared to the literature value for the pure enantiomer.

Safety Considerations

  • Hydrogenation: The use of hydrogen gas under pressure requires a properly rated and maintained reactor. The catalyst can be pyrophoric and should be handled with care, especially when dry.

  • Solvents: Organic solvents should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with care.

Conclusion

The scale-up synthesis of enantiomerically pure this compound is achievable through both classical and enzymatic resolution methods. While classical resolution is a well-established technique, enzymatic resolution offers a greener and potentially more efficient alternative for large-scale production. The choice of method will depend on a thorough evaluation of the specific process requirements, including cost, scale, and environmental considerations. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of either strategy.

References

  • Les Laboratoires Servier. (2006). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. U.S.
  • Les Laboratoires Servier. (2004). Novel method for the synthesis of (2S)-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • E. R. Squibb & Sons, Inc. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. U.S.
  • Les Laboratoires Servier. (2004). Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • Fan, J., et al. (2020). Recent advances in asymmetric synthesis of 2-substituted indoline derivatives. Molecules, 25(15), 3375. [Link]

  • Liu, J. Q., et al. (2013). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 33(9), 1845-1852. [Link]

  • Hangzhou Normal University. (2011). Synthetic method of indole-2-carboxylic acid.
  • PrepChem. (n.d.). Synthesis of indoline-2-carboxylic acid. [Link]

  • CJ Cheiljedang Corp. (2005). Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
  • O'Donovan, D. H., et al. (2017). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. Chemistry – A European Journal, 23(47), 11393-11399. [Link]

  • Almansa, C., et al. (2008). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Arkivoc, 2008(15), 190-201. [Link]

  • O'Donovan, D. H., et al. (2017). Asymmetric Synthesis of 2-Arylindolines and 2,2-Disubstituted Indolines by Kinetic Resolution. Chemistry, 27(40), 11670-11676. [Link]

  • Tanaka, M., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 1246-1254. [Link]

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Application Notes and Protocols for the Synthesis of ACE Inhibitors Utilizing (R)-Indoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and congestive heart failure. Their therapeutic efficacy is rooted in the modulation of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. A key structural motif found in several potent ACE inhibitors, such as Perindopril and Trandolapril, is the octahydroindole-2-carboxylic acid scaffold. The precise stereochemistry of this bicyclic amino acid is paramount for high-affinity binding to the ACE active site. This technical guide provides an in-depth exploration of the use of (R)-Indoline-2-carboxylic acid and its derivatives as chiral precursors in the synthesis of these vital pharmaceuticals. We will delve into the mechanistic rationale, provide detailed, field-proven protocols, and present illustrative workflows for researchers, scientists, and drug development professionals.

The Scientific Imperative: Chirality in ACE Inhibition

The potency of ACE inhibitors derived from indoline-2-carboxylic acid is exquisitely dependent on their stereochemistry. The active site of ACE, a zinc-dependent metalloproteinase, possesses a specific three-dimensional architecture.[1] The (2S,3aS,7aS) configuration of the octahydroindole-2-carboxylic acid moiety is crucial for ensuring the optimal orientation of the inhibitor within the active site, allowing for key interactions that lead to potent inhibition.[2] Specifically, the carboxylate group of the inhibitor chelates the active site zinc ion, a critical interaction for inhibitory activity.[1] The synthesis of stereoisomerically pure ACE inhibitors is therefore not merely a matter of academic interest but a fundamental requirement for therapeutic efficacy. The use of enantiomerically pure starting materials, such as derivatives of this compound, is a highly effective strategy to achieve this goal.

Synthetic Strategy: A Modular Approach

The synthesis of ACE inhibitors like Perindopril from this compound derivatives can be conceptualized as a modular process. The overall strategy involves the preparation of the key chiral bicyclic intermediate, followed by a peptide coupling reaction and final deprotection and salt formation steps.

Synthesis_Overview cluster_0 Chiral Building Block Preparation cluster_1 Core Synthesis cluster_2 Final Product Formulation A Racemic Indoline-2-carboxylic Acid B This compound A->B Chiral Resolution C (2S,3aS,7aS)-Octahydroindole- 2-carboxylic Acid B->C Catalytic Hydrogenation D Protection of Carboxylic Acid (e.g., Benzyl Ester) C->D E Peptide Coupling with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine D->E F Protected ACE Inhibitor E->F G Deprotection (e.g., Hydrogenolysis) F->G H ACE Inhibitor (Free Acid) G->H I Salt Formation (e.g., Tert-butylamine salt) H->I

Caption: General synthetic workflow for ACE inhibitors.

Experimental Protocols

Part 1: Preparation of the Chiral Building Block - (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

The synthesis of the key chiral intermediate can be achieved through a two-step process starting from racemic indoline-2-carboxylic acid: chiral resolution followed by catalytic hydrogenation.

Protocol 1.1: Chiral Resolution of Racemic Indoline-2-carboxylic Acid

This protocol is based on the principle of diastereomeric salt formation using a chiral resolving agent, (R)-α-methylbenzylamine.[3] The diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Racemic Indoline-2-carboxylic acid163.175.0 kg30.64
(R)-α-methylbenzylamine121.183.7 kg30.53
Ethanol46.07As required-
Isopropanol60.10As required-
1N Hydrochloric Acid36.46As required-
Water18.02As required-

Procedure:

  • Salt Formation: To a solution of 5 kg of racemic indoline-2-carboxylic acid in ethanol, add 3.7 kg of (R)-α-methylbenzylamine.[3]

  • Stir the mixture for 2 hours at ambient temperature.

  • Filter the resulting precipitate, which is enriched in the (2S)-indoline-2-carboxylic acid salt of (R)-α-methylbenzylamine.

  • Recrystallization: Recrystallize the collected white precipitate from isopropanol to enhance diastereomeric purity.[3]

  • Liberation of the Free Acid: Dissolve the recrystallized salt in approximately 13 liters of water.

  • Add approximately 12 liters of a 1N hydrochloric acid solution to the aqueous solution of the salt.[3]

  • The (2S)-indoline-2-carboxylic acid will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • This process can yield (2S)-indoline-2-carboxylic acid with a chemical purity of 98% and an enantiomeric purity greater than 99.5%.[3]

Protocol 1.2: Catalytic Hydrogenation to (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

This protocol describes the saturation of the aromatic ring of (2S)-indoline-2-carboxylic acid to yield the desired octahydroindole derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(S)-Indoline-2-carboxylic acid163.1750 g0.31
Sodium Hydroxide40.0012.27 g0.31
5% Rhodium on Alumina-7.5 g-
Water18.021 L-
Concentrated Hydrochloric Acid36.46As required-
Ethyl Acetate88.11As required-
10% Sodium Hydroxide Solution-As required-

Procedure:

  • Reaction Setup: In an autoclave, combine 50 g of (S)-indoline-2-carboxylic acid, 12.27 g of sodium hydroxide, and 7.5 g of 5% rhodium on alumina in 1 L of water.[4]

  • Hydrogenation: Pressurize the autoclave with hydrogen to 12 bar and heat to 50°C. Maintain these conditions until hydrogen uptake ceases.[4]

  • Work-up: Cool the reaction mixture and filter off the catalyst, washing the filter cake with 200 ml of water.

  • Cool the filtrate to 15-20°C and acidify to a pH of 3.0-3.2 with concentrated hydrochloric acid.

  • Wash the acidic aqueous phase with ethyl acetate (4 x 250 ml) to remove any organic impurities.

  • Adjust the pH of the aqueous phase to 6.5 with a 10% sodium hydroxide solution.

  • Concentrate the aqueous solution to induce crystallization of the product.

  • Collect the crystalline (2S,3aS,7aS)-octahydroindole-2-carboxylic acid by filtration and dry.

Part 2: Synthesis of Perindopril

The following protocols outline the conversion of the chiral building block into Perindopril.

Protocol 2.1: Benzyl Ester Protection of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid

The carboxylic acid functionality is protected as a benzyl ester to prevent its interference in the subsequent peptide coupling step.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid169.2110 g0.059
Benzyl Alcohol108.14Excess-
p-Toluenesulfonic acid monohydrate190.22Catalytic amount-
Toluene92.14As required-

Procedure:

  • Azeotropic Esterification: Suspend 10 g of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid in toluene with an excess of benzyl alcohol and a catalytic amount of p-toluenesulfonic acid.[5]

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until completion.

  • Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, which can be further purified by chromatography if necessary.

Protocol 2.2: Peptide Coupling Reaction

This is the key bond-forming step, creating the amide linkage between the two chiral fragments.

Peptide_Coupling cluster_0 Reactants cluster_1 Coupling Agents cluster_2 Reaction Conditions cluster_3 Product A Protected (2S,3aS,7aS)-Octahydroindole- 2-carboxylic Acid Benzyl Ester H Protected Perindopril (Benzyl Ester) A->H B N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine B->H C DCC (Dicyclohexylcarbodiimide) C->H D HOBt (1-Hydroxybenzotriazole) D->H E Solvent: Dichloromethane E->H F Base: Triethylamine F->H G Temperature: 0-15°C G->H

Caption: Key components of the peptide coupling reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate259.3424 g0.093
N-[(S)-1-carbethoxybutyl]-(S)-alanine217.2621.26 g0.098
1-Hydroxybenzotriazole (HOBt)135.136 g0.044
Dicyclohexylcarbodiimide (DCC)206.3325 g0.121
Dichloromethane (DCM)84.93330 ml-

Procedure:

  • Reaction Setup: Dissolve 24 g of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid in 230 ml of dichloromethane and cool to below 10°C.[4]

  • Add 6 g of 1-hydroxybenzotriazole and 21.26 g of N-[(S)-1-carbethoxybutyl]-(S)-alanine to the reaction mixture.[4]

  • Addition of Coupling Agent: Add a solution of 25 g of DCC in 100 ml of dichloromethane dropwise to the reaction mixture, maintaining the temperature below 15°C over approximately 60 minutes.[4]

  • Reaction: Stir the reaction mass for 4 hours at 10-15°C.

  • Work-up: Filter the reaction mixture through celite to remove the precipitated dicyclohexylurea.

  • Wash the filtrate with a saturated solution of sodium bicarbonate followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected Perindopril as an oil.

Protocol 2.3: Deprotection and Salt Formation

The final steps involve the removal of the benzyl protecting group and the formation of a pharmaceutically acceptable salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Protected Perindopril (from previous step)456.59~0.093-
10% Palladium on Carbon (Pd/C)-5 g-
Acetic Acid60.05As required-
Tert-butylamine73.14As required-
Ethyl Acetate88.11As required-

Procedure:

  • Deprotection: Dissolve the protected Perindopril from the previous step in acetic acid. Add 5 g of 10% Pd/C.[6]

  • Subject the mixture to hydrogenation at room temperature and a pressure of 5 bar until the reaction is complete (monitored by TLC or HPLC).[6]

  • Isolation of Free Acid: Remove the catalyst by filtration. Cool the filtrate to 0-5°C to crystallize the Perindopril free acid. Collect the solid by filtration, wash, and dry.

  • Salt Formation: To a solution of the Perindopril free acid, add tert-butylamine.[7] The Perindopril erbumine salt will precipitate.

  • The salt can be recrystallized from a suitable solvent, such as ethyl acetate, to yield a product with high purity.[7]

Analytical Characterization

Thorough analytical characterization is essential at each stage of the synthesis to ensure the identity, purity, and stereochemical integrity of the intermediates and the final product.

TechniquePurposeExpected Observations for Perindopril Erbumine
¹H NMR Structural elucidation and confirmationCharacteristic peaks for the octahydroindole ring protons, the ethyl ester group, the butyl chain, and the tert-butylamine counterion.
¹³C NMR Confirmation of the carbon skeletonResonances corresponding to all carbon atoms in the molecule, including the carbonyls of the amide and ester groups.
FT-IR Identification of functional groupsStrong C=O stretching vibrations for the carboxylic acid salt and the ester, N-H stretching for the secondary amines.
Mass Spectrometry Determination of molecular weightA molecular ion peak corresponding to the free acid and a peak for the tert-butylamine cation.
Chiral HPLC Determination of enantiomeric purityA single major peak indicating high enantiomeric excess.
Melting Point Physical characterization and purity assessmentA sharp and defined melting point consistent with the literature value for the specific salt form.

Conclusion

The use of this compound derivatives as chiral precursors provides a robust and efficient pathway for the stereoselective synthesis of potent ACE inhibitors like Perindopril. The protocols detailed herein, based on established and validated methodologies, offer a comprehensive guide for the synthesis and characterization of these important therapeutic agents. By carefully controlling the stereochemistry from the outset, researchers can ensure the production of the desired enantiomerically pure final product, which is critical for its pharmacological activity.

References

  • European Patent Office. (2008). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. EP1724260B1. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. EP1724260B1.
  • European Patent Office. (2007). Process for the preparation of perindopril and salts thereof. Patent 1864973. Retrieved from [Link]

  • PubMed. (n.d.). (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of perindopril. WO2005100317A1.
  • Google Patents. (n.d.). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes.
  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

  • Polish Pharmaceutical Society. (n.d.). A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of perindopril and its pharmaceutically acceptable salts. CN1326871C.
  • ACS Publications. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. US7196204B2.
  • PubMed. (n.d.). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: (R)-Indoline-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Indoline-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chiral building block. We will delve into the causality behind experimental choices and provide robust troubleshooting protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?

A1: There are three main approaches to synthesize this compound with high enantiopurity:

  • Chiral Resolution of a Racemic Mixture: This classic approach involves the synthesis of racemic indoline-2-carboxylic acid, followed by separation of the enantiomers using a chiral resolving agent. A common method involves the fractional crystallization of diastereomeric salts formed with a chiral amine, such as (R)-α-methylbenzylamine, to isolate the desired (S)-enantiomer's salt, leaving the (R)-enantiomer in the mother liquor. The unwanted enantiomer can often be racemized and recycled to improve the overall yield.[1]

  • Asymmetric Catalysis: This modern approach employs a chiral catalyst to directly synthesize the desired (R)-enantiomer from a prochiral precursor, typically indole-2-carboxylic acid or a derivative. Methods include catalytic enantioselective reduction of 3H-indoles using chiral Brønsted acids or transition metal catalysts.[2][3] These methods can be highly efficient, offering high yields and enantioselectivities under mild conditions.[2][3]

  • Biocatalysis/Enzymatic Resolution: This strategy utilizes enzymes, such as lipases or ammonia lyases, to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. For instance, lipase-catalyzed asymmetric hydrolysis of racemic amyl-indoline-2-carboxylate can yield this compound.[4] Another innovative approach combines biocatalysis using phenylalanine ammonia lyase with a subsequent copper-catalyzed ring closure to produce the enantiopure product in a three-step process.[5][6]

Q2: How do I choose the most suitable synthetic route for my needs?

A2: The choice of synthetic route depends on several factors, including the scale of the synthesis, available equipment, cost of reagents and catalysts, and the desired level of enantiopurity.

  • For large-scale industrial production, chiral resolution with racemization and recycling of the unwanted enantiomer can be a cost-effective option, despite being a multi-step process.[1] The three-step biocatalytic route is also a strong candidate for industrial applications due to its efficiency.[5][6]

  • For laboratory-scale synthesis and rapid access to the molecule, asymmetric catalysis offers an elegant and efficient solution, often with high enantioselectivity in a single step from a readily available precursor.[2][3]

  • If you have access to biocatalysis expertise and equipment, enzymatic resolution can be a highly selective and environmentally friendly option.[4]

Q3: What are the critical parameters to control during the synthesis to ensure high enantioselectivity?

A3: Regardless of the chosen route, several parameters are crucial for achieving high enantioselectivity:

  • Temperature: Many asymmetric reactions are highly sensitive to temperature. Lower temperatures often lead to higher enantiomeric excess (ee).

  • Catalyst Loading and Purity: In asymmetric catalysis, the catalyst loading and the purity of the chiral catalyst are critical. Ensure the catalyst is of high quality and used at the optimal concentration.

  • Solvent: The choice of solvent can significantly impact the stereochemical outcome of the reaction by influencing the transition state energies of the two enantiomeric pathways.

  • Purity of Starting Materials: Impurities in the starting materials can sometimes interfere with the catalyst or the resolving agent, leading to lower enantioselectivity.

  • Reaction Time: Allowing the reaction to proceed for the optimal amount of time is crucial. In some cases, prolonged reaction times can lead to racemization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic approach.

Problem Area 1: Chiral Resolution of Racemic Indoline-2-carboxylic Acid

Issue 1.1: Low Yield of the Desired (R)-Enantiomer After Resolution.

  • Potential Cause 1: Incomplete Precipitation of the Diastereomeric Salt. The solubility of the diastereomeric salts can be highly dependent on the solvent system and temperature.

    • Troubleshooting Steps:

      • Optimize the Solvent System: Experiment with different solvent mixtures to find a system where the diastereomeric salt of the unwanted (S)-enantiomer has significantly lower solubility than the salt of the desired (R)-enantiomer.

      • Control Cooling Rate: Allow the solution to cool slowly to promote the formation of well-defined crystals and improve the efficiency of the fractional crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers.

      • Monitor pH: Ensure the pH is optimal for salt formation.

  • Potential Cause 2: Racemization During Workup. The chiral center of indoline-2-carboxylic acid can be susceptible to racemization under harsh acidic or basic conditions, or at elevated temperatures.[1]

    • Troubleshooting Steps:

      • Mild Workup Conditions: Use mild acids (e.g., citric acid) or bases for pH adjustments and perform extractions at low temperatures.

      • Minimize Exposure to Harsh Conditions: Reduce the time the product is exposed to acidic or basic conditions.

Issue 1.2: Poor Enantiomeric Purity (Low ee) of the Final Product.

  • Potential Cause 1: Co-crystallization of Diastereomers. The diastereomeric salts may have similar crystal lattice energies, leading to their co-crystallization.

    • Troubleshooting Steps:

      • Recrystallization: Perform multiple recrystallizations of the isolated diastereomeric salt to improve its purity.

      • Screen Resolving Agents: If possible, screen a variety of chiral resolving agents to find one that provides better separation.

  • Potential Cause 2: Inefficient Separation of the Mother Liquor. Incomplete removal of the mother liquor, which is enriched in the desired enantiomer's salt, from the precipitated salt of the unwanted enantiomer.

    • Troubleshooting Steps:

      • Efficient Filtration and Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor.

Problem Area 2: Asymmetric Catalysis

Issue 2.1: Low Conversion of the Starting Material (Indole-2-carboxylic acid).

  • Potential Cause 1: Catalyst Deactivation. The catalyst may be deactivated by impurities in the starting materials or solvents, or by exposure to air or moisture.

    • Troubleshooting Steps:

      • Purify Starting Materials and Solvents: Ensure all reagents and solvents are of high purity and are properly dried.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Increase Catalyst Loading: A modest increase in catalyst loading may overcome minor deactivation issues.

  • Potential Cause 2: Poor Solubility of the Substrate or Catalyst.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents to find one that provides good solubility for both the substrate and the catalyst at the reaction temperature.

Issue 2.2: Low Enantioselectivity (Low ee).

  • Potential Cause 1: Non-Optimal Reaction Temperature.

    • Troubleshooting Steps:

      • Temperature Optimization Study: Perform the reaction at a range of temperatures to determine the optimal condition for high enantioselectivity. Often, lower temperatures are beneficial.[7]

  • Potential Cause 2: Incorrect Catalyst or Ligand Choice.

    • Troubleshooting Steps:

      • Screen Chiral Ligands/Catalysts: If using a metal catalyst with a chiral ligand, screen a library of ligands to find the one that provides the best stereochemical control for your specific substrate. For organocatalysis, different chiral scaffolds can be tested.[2]

Problem Area 3: Biocatalysis/Enzymatic Resolution

Issue 3.1: Low Enzyme Activity or Conversion.

  • Potential Cause 1: Enzyme Inhibition. The substrate or product, or impurities in the reaction mixture, may inhibit the enzyme.

    • Troubleshooting Steps:

      • Substrate/Product Concentration: Vary the initial substrate concentration to check for substrate inhibition. If product inhibition is suspected, consider in-situ product removal.

      • Purity of Substrate: Ensure the racemic starting material is free of impurities that could act as enzyme inhibitors.

  • Potential Cause 2: Non-Optimal Reaction Conditions (pH, Temperature).

    • Troubleshooting Steps:

      • pH Optimization: Buffer the reaction mixture and perform the reaction at the optimal pH for the specific enzyme being used.[4]

      • Temperature Optimization: Run the reaction at the enzyme's optimal temperature. Be aware that higher temperatures can sometimes lead to enzyme denaturation.[4]

Issue 3.2: Difficulty in Isolating the Product from the Aqueous Reaction Medium.

  • Potential Cause 1: Emulsion Formation During Extraction.

    • Troubleshooting Steps:

      • Addition of Salt: Saturate the aqueous layer with a salt like sodium chloride to break up emulsions and increase the partitioning of the product into the organic layer.

      • Centrifugation: If emulsions persist, centrifugation can help to separate the layers.

  • Potential Cause 2: Low Extraction Efficiency.

    • Troubleshooting Steps:

      • pH Adjustment: Adjust the pH of the aqueous layer to ensure the carboxylic acid is in its protonated, less water-soluble form before extraction with an organic solvent.[4]

      • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent for a more efficient recovery.

Experimental Protocols & Data

Table 1: Comparison of Synthetic Routes for this compound
FeatureChiral ResolutionAsymmetric CatalysisBiocatalysis/Enzymatic Resolution
Starting Material Racemic Indoline-2-carboxylic AcidIndole-2-carboxylic Acid or derivativeRacemic Indoline-2-carboxylic Acid ester or other precursor
Key Reagents Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine)Chiral Catalyst (e.g., Brønsted acid, transition metal complex)Enzyme (e.g., Lipase, Phenylalanine Ammonia Lyase)
Typical Yield 35-50% (can be higher with racemization/recycling)[1]Often >90%[2]Can be high, >90% for specific steps[5]
Typical ee >99% after recrystallization[1]Often >95%[2][3]>99%[5]
Key Advantages Established technology, potentially lower cost reagentsHigh efficiency, direct route to enantiopure productHigh selectivity, mild and environmentally friendly conditions
Key Challenges Multi-step, requires efficient separation, potential for racemizationCatalyst cost and sensitivity, requires careful optimizationEnzyme availability and stability, potential for inhibition
Protocol 1: Purification of Indoline-2-carboxylic Acid via Phased Crystallization

This protocol is adapted from a method for purifying indole-2-carboxylic acid and can be applied to the workup of indoline-2-carboxylic acid.[8]

  • Dissolution: Dissolve the crude indoline-2-carboxylic acid in a suitable organic solvent (e.g., ethanol, acetone).

  • Salt Formation: Add triethylamine dropwise to the solution to form the triethylamine salt of indoline-2-carboxylic acid, which may precipitate.

  • Aqueous Dissolution and Decolorization: Filter the salt and dissolve it in water. If the solution is colored, add activated carbon, stir for a short period, and filter to remove the carbon.

  • Phased Precipitation: Slowly add a mineral acid (e.g., dilute HCl) to the filtrate. Impurities may precipitate at different pH ranges.

  • Isolation of Pure Product: Continue adding acid until the isoelectric point of indoline-2-carboxylic acid is reached (typically around pH 5), at which point the pure product will precipitate.[9]

  • Filtration and Drying: Filter the precipitated product, wash with cold water, and dry under vacuum.

Visualizations

Workflow for Chiral Resolution

G cluster_0 Synthesis of Racemic Mixture cluster_1 Chiral Resolution cluster_2 Isolation of Enantiomers cluster_3 Optional Racemization Loop racemic_synthesis Synthesize Racemic Indoline-2-carboxylic Acid salt_formation Formation of Diastereomeric Salts with Chiral Resolving Agent racemic_synthesis->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization separation Separation of Precipitated Salt and Mother Liquor fractional_crystallization->separation acidification_precipitate Acidification of Precipitated Salt (Unwanted Enantiomer) separation->acidification_precipitate Precipitate acidification_mother_liquor Acidification of Mother Liquor ((R)-Enantiomer) separation->acidification_mother_liquor Mother Liquor racemization Racemization of Unwanted Enantiomer acidification_precipitate->racemization isolation_R Isolation of this compound acidification_mother_liquor->isolation_R racemization->salt_formation Recycle

Caption: Workflow for obtaining this compound via chiral resolution.

Decision Tree for Troubleshooting Low Enantioselectivity

G start Low Enantioselectivity (ee) route Which Synthetic Route? start->route resolution Chiral Resolution route->resolution Resolution asymmetric Asymmetric Catalysis route->asymmetric Asymmetric biocatalysis Biocatalysis route->biocatalysis Bio recrystallize Perform Recrystallization of Diastereomeric Salt resolution->recrystallize optimize_temp Optimize Reaction Temperature (Lower T) asymmetric->optimize_temp check_enzyme_selectivity Confirm Enzyme's Enantioselectivity biocatalysis->check_enzyme_selectivity optimize_solvent Optimize Crystallization Solvent and Temperature recrystallize->optimize_solvent check_purity Check Purity of Resolving Agent optimize_solvent->check_purity screen_catalyst Screen Different Chiral Catalysts/Ligands optimize_temp->screen_catalyst check_reagent_purity Check Purity of Substrate and Solvents screen_catalyst->check_reagent_purity optimize_ph_temp Optimize pH and Temperature for Selectivity check_enzyme_selectivity->optimize_ph_temp check_for_racemization Investigate Potential Product Racemization optimize_ph_temp->check_for_racemization

Caption: Troubleshooting guide for low enantioselectivity in different synthetic routes.

References

  • Refinement method of indole-2-carboxylic acid.
  • Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
  • Synthesis of indoline-2-carboxylic acid. PrepChem.com.
  • Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Deriv
  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC - NIH.
  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic-Chemistry.org.
  • Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis.
  • Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles.
  • Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. University of Groningen Research Portal.

Sources

Technical Support Center: Optimizing Reaction Conditions for (R)-Indoline-2-carboxylic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful incorporation of (R)-Indoline-2-carboxylic Acid into your peptide sequences. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered proline analog. Here, you will find in-depth troubleshooting guides and frequently asked questions to optimize your coupling reactions, ensuring high yields and minimal side reactions.

Introduction: The Challenge of this compound

This compound, a conformationally constrained analog of proline, is a valuable building block in medicinal chemistry for its ability to induce specific secondary structures in peptides. However, its rigid bicyclic structure and the secondary amine present significant steric hindrance, often leading to incomplete or slow coupling reactions.[1] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of this compound and provides actionable solutions based on established principles of peptide chemistry.

Issue 1: Low Coupling Yield

Low or no product formation is the most common issue when working with sterically hindered amino acids.[2]

Potential Causes:

  • Insufficient Activation: The chosen coupling reagent may not be potent enough to overcome the steric bulk of this compound.

  • Poor Solvation: Inadequate solvation of the growing peptide chain on the solid support can hinder the accessibility of the N-terminus for coupling.[3][4]

  • Steric Hindrance: The inherent steric bulk of both the incoming amino acid and the N-terminal amine can significantly slow down the reaction rate.[5]

  • Aggregation: The peptide sequence may be prone to aggregation, further reducing the availability of reactive sites.[6]

Recommended Solutions:

  • Select a High-Potency Coupling Reagent: For difficult couplings, uronium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides.[7][8]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for sterically hindered couplings due to the formation of a highly reactive OAt-ester intermediate.[7][8][9] The 7-azabenzotriazole (HOAt) moiety in HATU enhances the reaction speed and can reduce the risk of epimerization compared to HBTU.[7]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent, often comparable to HATU in performance for challenging sequences.[1]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is particularly effective for coupling N-methylated and other sterically demanding amino acids.[9][10]

  • Optimize Solvent System:

    • DMF (N,N-Dimethylformamide): The most commonly used solvent for solid-phase peptide synthesis (SPPS) due to its excellent solvating properties.[3][11] Ensure the use of high-purity, amine-free DMF to prevent premature Fmoc deprotection.[4]

    • NMP (N-Methyl-2-pyrrolidone): Can be a superior solvent to DMF in some cases, particularly for sequences prone to aggregation, as it can improve resin swelling and peptide-resin solvation.[3][4]

    • Solvent Mixtures: For extremely difficult sequences, consider using mixtures of solvents, such as NMP/DMSO or DCM/DMF, to disrupt aggregation.[6][12]

  • Increase Reaction Time and Temperature:

    • Extended Coupling Time: For sterically hindered residues, extending the coupling time from the standard 1-2 hours to 4-12 hours can significantly improve the yield.[13]

    • Elevated Temperature: Increasing the reaction temperature to 40-50°C can enhance the reaction kinetics. However, this should be done with caution as it can also increase the risk of racemization.[6]

  • Employ Double Coupling: If monitoring indicates an incomplete reaction, a second coupling with fresh reagents should be performed before proceeding to the next deprotection step.[1][12]

Issue 2: Racemization

The loss of stereochemical integrity at the alpha-carbon is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity.[6]

Potential Causes:

  • Over-activation of the Carboxylic Acid: Highly reactive intermediates can be more susceptible to racemization.

  • Choice of Base: The type and concentration of the base used can influence the rate of racemization.[14]

  • Prolonged Activation Time: Leaving the activated amino acid for an extended period before the addition of the amine component can increase the risk of racemization.

Recommended Solutions:

  • Use Racemization-Suppressing Additives:

    • OxymaPure (Ethyl (hydroxyimino)cyanoacetate): A highly effective and non-explosive alternative to HOBt that minimizes racemization when used in combination with carbodiimides like DIC.[14][15]

    • 6-Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): An additive that can provide a good balance of reactivity and racemization suppression.[6][16]

  • Careful Selection of Coupling Reagent and Base:

    • Avoid DIC/HOBt in DMF for Proline Analogs: This combination has been shown to cause significant racemization of proline and its derivatives.[17][18]

    • Use Weaker Bases: In cases where racemization is a major concern, consider using a weaker base like sym-collidine instead of DIPEA or NMM.[14]

  • Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after its preparation.

Issue 3: Side Reactions

Besides racemization, other side reactions can lead to the formation of impurities and a decrease in the overall yield.

Potential Causes:

  • Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when proline or its analogs are at the C-terminus.[6][19]

  • N-acylurea Formation: With carbodiimide-based reagents, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[20][21]

Recommended Solutions:

  • To Prevent Diketopiperazine Formation:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC linker hinders the intramolecular cyclization that leads to diketopiperazine formation.[6][19]

  • To Minimize N-acylurea Formation:

    • Use Additives: The addition of HOBt or OxymaPure to carbodiimide-mediated couplings converts the O-acylisourea to a more stable active ester, which is less prone to rearrangement.[20]

    • Low Temperatures: Performing carbodiimide couplings at lower temperatures can also reduce the rate of N-acylurea formation.[14]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for incorporating this compound?

A1: For sterically hindered amino acids like this compound, high-potency uronium/aminium or phosphonium salt reagents are recommended. HATU is often the preferred choice due to its high reactivity and ability to minimize racemization.[8][9] HCTU and PyAOP are also excellent alternatives.[1][9]

Q2: How can I monitor the completion of the coupling reaction?

A2: The Kaiser test is a common method for detecting the presence of primary amines.[12][22] However, since this compound has a secondary amine, the Kaiser test will give a false negative (a reddish-brown color instead of the typical blue).[12] Therefore, alternative tests like the chloranil test or the isatin test are recommended for monitoring the coupling to a secondary amine.[12] If the test indicates an incomplete reaction, a second coupling should be performed.[12]

Q3: What is the optimal solvent for coupling this compound?

A3: DMF is the standard solvent for SPPS and generally provides good results.[3][11] If you suspect peptide aggregation is hindering the reaction, switching to NMP or using a solvent mixture like NMP/DMSO may be beneficial.[3][4][6]

Q4: Can I use carbodiimide reagents like DIC for this coupling?

A4: While carbodiimides are widely used, they may not be efficient enough for coupling highly sterically hindered amino acids like this compound.[2] If you do use a carbodiimide, it is crucial to include an additive like OxymaPure to enhance efficiency and suppress side reactions.[14][15] Avoid the use of HOBt with carbodiimides when coupling proline analogs, especially in DMF, due to the increased risk of racemization.[17][18]

Q5: What are the recommended equivalents of reagents for the coupling reaction?

A5: For a standard 0.1 mmol scale synthesis, the following stoichiometry is a good starting point:

  • Fmoc-(R)-Indoline-2-carboxylic Acid: 5 equivalents

  • Coupling Reagent (e.g., HATU): 4.9 equivalents

  • Base (e.g., DIPEA or sym-collidine): 10 equivalents

These ratios can be adjusted based on the specific requirements of your peptide sequence and the results of your reaction monitoring.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Coupling ReagentReagent TypeKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, fast kinetics, low racemization.[9]Higher cost compared to carbodiimides.
HCTU Uronium/Aminium SaltHigh reactivity, comparable to HATU.[1]Can cause guanidinylation of the N-terminal amine if used in excess.
PyAOP Phosphonium SaltExcellent for N-methylated and other hindered amino acids.[9][10]Solutions in DMF have moderate stability.[10]
DIC/OxymaPure Carbodiimide/AdditiveCost-effective, good for routine couplings, low racemization with OxymaPure.[14][15]May be less efficient for highly hindered couplings compared to uronium/aminium salts.

Experimental Protocols

Protocol 1: General Procedure for Coupling of Fmoc-(R)-Indoline-2-carboxylic Acid using HATU

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.[13]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.[13]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[13]

  • Preparation of Activated Amino Acid: In a separate vial, dissolve Fmoc-(R)-Indoline-2-carboxylic Acid (5 eq.), HATU (4.9 eq.), and a base such as sym-collidine (10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 12 hours or performed at a slightly elevated temperature (e.g., 40°C).[6][13]

  • Monitoring: Take a small sample of the resin and perform a chloranil or isatin test to check for the presence of free secondary amines.[12]

  • Recoupling (if necessary): If the monitoring test is positive (indicating an incomplete reaction), drain the reaction vessel and repeat steps 4-6.[12]

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Visualization

Workflow for this compound Coupling

G cluster_prep Preparation cluster_coupling Coupling cluster_monitoring Monitoring & Completion Resin_Swelling Resin Swelling (DMF, 30 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, 5-7x) Fmoc_Deprotection->Washing_1 Activate_AA Activate Amino Acid (Fmoc-Ind-OH, HATU, Base) Coupling_Reaction Coupling Reaction (2-12 hours) Activate_AA->Coupling_Reaction Monitoring Monitoring (Chloranil/Isatin Test) Coupling_Reaction->Monitoring Recouple Recouple (if needed) Monitoring->Recouple Positive Result Washing_2 Final Washing (DMF, 5-7x) Monitoring->Washing_2 Negative Result Recouple->Activate_AA Next_Cycle Proceed to Next Cycle Washing_2->Next_Cycle

Caption: A generalized workflow for the solid-phase synthesis coupling of this compound.

Mechanism of HATU-mediated Coupling

G R_COOH Fmoc-(R)-Ind-COOH Active_Ester Highly Reactive OAt-Active Ester R_COOH->Active_Ester HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond New Peptide Bond Active_Ester->Peptide_Bond Peptide_NH2 Resin-Bound Peptide-NH2 Peptide_NH2->Peptide_Bond Byproducts Byproducts (HOAt, Urea) Peptide_Bond->Byproducts

Caption: Simplified mechanism of peptide bond formation using HATU as the coupling reagent.

References

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 39(3), 277-285.
  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(23), 8886–8892.
  • Li, M., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(9), 1260–1267.
  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(23), 8886-8892.
  • El-Faham, A., & Albericio, F. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Letters, 24(37), 6843–6848.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(09), 0935.
  • Galan, M. C., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 525-546.
  • Paradis-Bas, M., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 154-167.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Hudson, C. B., Robertson, A. V., & Simpson, R. J. (1967). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. U.S.
  • CDMO. (n.d.). Choosing the Right Coupling Reagent: A Guide for Chemical Synthesis. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Al Musaimi, O., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chemistry – A European Journal, 30(1), e202302638.
  • Wang, X., et al. (2012). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 32(11), 2135-2142.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Al Musaimi, O., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry – A European Journal, 30(1), e202302638.
  • Servier. (2005). Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

Sources

Preventing racemization during (R)-Indoline-2-carboxylic Acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-Indoline-2-carboxylic Acid

A Guide to Preserving Stereochemical Integrity in Synthetic Reactions

Welcome to the technical support center for this compound. As a valued member of the research and development community, you understand the critical importance of stereochemical purity. This compound is a crucial chiral building block in the synthesis of numerous pharmaceuticals, including ACE inhibitors like Perindopril and Trandolapril.[1] Its therapeutic efficacy is intrinsically linked to its specific (R)-configuration.

This guide is designed by our Senior Application Scientists to provide you with in-depth, field-proven insights and troubleshooting strategies to prevent racemization—the erosion of enantiomeric purity—during your critical reactions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What exactly is racemization, and why is the α-proton of this compound so susceptible?

A1: Racemization is the conversion of a single enantiomer (like the R-form) into an equal mixture of both enantiomers (a racemate), rendering the sample optically inactive. For this compound, the chiral center is the carbon at the 2-position (the α-carbon). The hydrogen atom attached to this carbon is acidic because it is positioned between the electron-withdrawing carboxyl group and the nitrogen atom of the indoline ring.

Under certain conditions, particularly in the presence of a base, this α-proton can be abstracted.[2][3] This removal of the proton temporarily destroys the chiral center, forming a planar, achiral enolate or carbanion intermediate. When this intermediate is reprotonated, the proton can add back from either face of the planar structure with nearly equal probability. This non-specific reprotonation results in the formation of both the desired (R) and the undesired (S) enantiomers, leading to a loss of enantiomeric purity.[3][4] This process is a significant concern as the (S)-enantiomer may have different, reduced, or even adverse biological activity.

Racemization_Mechanism cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_form Chiral this compound (sp3 hybridized α-carbon) Intermediate Planar Achiral Intermediate (sp2 hybridized α-carbon) R_form->Intermediate α-proton abstraction (Loss of chirality) Base Base (B:) Base->R_form H-B+ Intermediate->R_form Reprotonation S_form Chiral (S)-Indoline-2-carboxylic Acid (sp3 hybridized α-carbon) Intermediate->S_form Reprotonation

Caption: General mechanism of base-catalyzed racemization at the α-carbon.

Q2: I'm planning a peptide coupling reaction. Which experimental factors should I prioritize to avoid racemization?

A2: Peptide coupling is the most common reaction where racemization of amino acid derivatives is a major challenge. The activation of the carboxylic acid, which is necessary for amide bond formation, also significantly increases the acidity of the α-proton, making it more vulnerable to abstraction.[5][6] Control over the following five factors is paramount.

  • Base Selection: The choice and amount of base are critical. Strong or sterically unhindered bases can rapidly abstract the α-proton.[7]

    • Avoid: Triethylamine (TEA) and Diisopropylethylamine (DIEA) are relatively strong bases and are frequently implicated in racemization.[5]

    • Prefer: Use weaker or sterically hindered bases. N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are excellent choices that minimize racemization by being less effective at α-proton abstraction.[5][7]

  • Coupling Reagents & Additives: Modern coupling reagents are designed to be highly efficient, but their use must be optimized.

    • Carbodiimides (e.g., DCC, DIC, EDC): These should almost always be used with a racemization-suppressing additive.[8] The additive intercepts the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[5]

    • Additives: 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are highly effective.[5][7][8]

    • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents incorporate an additive-like structure (HOBt or HOAt) and are known for rapid coupling with low racemization risk, especially when used correctly.[7]

  • Temperature: Higher temperatures accelerate nearly all reaction rates, including the rate of proton abstraction and racemization.[7][9]

    • Recommendation: Perform coupling reactions at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary for sluggish couplings.

  • Activation Time: The longer the carboxylic acid remains in its highly activated state before reacting with the amine, the greater the opportunity for racemization.[7]

    • Best Practice: Employ an in situ activation protocol. This means adding the coupling reagent to a mixture of the this compound, the amine component, and the base simultaneously.

    • Avoid: Pre-activation, where the carboxylic acid is mixed with the coupling reagent and base for a period before the amine is added, should be minimized or avoided entirely.[7]

  • Solvent Choice: The polarity of the solvent can influence racemization rates.

    • General Guideline: Non-polar solvents may suppress racemization.[7] However, solubility often dictates the use of polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Protic solvents can facilitate proton transfer and may increase the risk.[3][10]

Q3: Can you provide a table summarizing the best choices for a low-racemization coupling?

A3: Certainly. This table provides a clear comparison of common reagents and conditions, guiding you toward an optimal experimental setup.

ParameterRecommended (Low Racemization Risk)Use with Caution (Moderate Risk)Avoid (High Racemization Risk)Rationale
Coupling Reagent HATU, HCTU, PyBOPDIC/EDC + HOBt or OxymaDCC, Standalone CarbodiimidesOnium salts and additives form active esters that are less prone to racemization than O-acylisourea intermediates.[5][7][8]
Base 2,4,6-Collidine (TMP), N-Methylmorpholine (NMM)Diisopropylethylamine (DIEA)Triethylamine (TEA), DBUWeaker, sterically hindered bases are less efficient at abstracting the acidic α-proton.[5][7]
Temperature 0 °C to Room TemperatureRoom Temperature> 40 °C (Heating)Lower temperatures decrease the rate of proton abstraction, minimizing the opportunity for racemization.[7]
Solvent Aprotic, less polar (DCM, THF)Polar Aprotic (DMF, NMP)Protic Solvents (e.g., Alcohols)Aprotic solvents are generally preferred. Protic solvents can facilitate proton transfer mechanisms.[10][11]
Activation Method In situ (all components mixed at once)Short pre-activation (< 5 min)Prolonged pre-activationMinimizing the lifetime of the highly reactive activated intermediate reduces the chance for side reactions.[7]
Q4: How do I reliably detect and quantify the extent of racemization in my final product?

A4: The gold standard for determining the enantiomeric purity (or enantiomeric excess, % ee) of your product is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .

This technique uses a stationary phase (the column) that is itself chiral. The two enantiomers of your compound will interact differently with this chiral environment, causing them to travel through the column at different speeds and thus elute at different times. By integrating the area of the two resulting peaks in the chromatogram, you can accurately calculate the ratio of the (R) and (S) enantiomers.

Developing a chiral separation method often requires screening different columns and mobile phases, but polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a very common and effective starting point.

Validated Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using HATU

This protocol details a robust method for coupling this compound with a primary amine, designed to preserve stereochemical integrity.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve this compound (1.0 eq) and Amine Component (1.1 eq) in anhydrous DCM. B 2. Add N-Methylmorpholine (NMM) (2.5 eq). A->B C 3. Cool the mixture to 0 °C in an ice bath. B->C D 4. Add HATU (1.1 eq) in one portion. C->D E 5. Stir at 0 °C for 30 min, then allow to warm to room temperature. D->E F 6. Monitor reaction by TLC or LC-MS (Typically 2-4 hours). E->F G 7. Quench reaction (e.g., with sat. aq. NH4Cl). F->G H 8. Perform aqueous workup to remove reagent byproducts. G->H I 9. Purify product by column chromatography. H->I

Caption: Recommended workflow for a low-racemization peptide coupling.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent) and the desired amine component (1.0-1.2 equivalents).

  • Solvent & Base Addition: Dissolve the solids in an appropriate anhydrous solvent (e.g., DCM or DMF, approx. 0.1 M concentration). Add N-methylmorpholine (NMM) (2.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add HATU (1.1 equivalents) to the stirred solution in a single portion.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aq. citric acid, sat. aq. sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired amide.

  • Analysis: Confirm the structure by ¹H NMR and Mass Spectrometry. Crucially, analyze the enantiomeric excess (% ee) of the product using a validated Chiral HPLC method (see Protocol 2).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (% ee)

This protocol provides a starting point for analyzing the enantiomeric purity of a product derived from this compound. Note: Method development and optimization are essential for each specific compound.

  • Column: Chiralpak® IA, IB, or IC (or similar polysaccharide-based chiral stationary phase).

  • Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol (EtOH). A typical starting condition is 90:10 Hexane:IPA. An acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid or 0.1% Diethylamine) may be required to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to an appropriate wavelength for the analyte (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (approx. 1 mg/mL).

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis:

    • First, inject a sample of the racemic material (if available) to identify the retention times of both the (R) and (S) enantiomers.

    • Next, inject the sample from your reaction.

    • Integrate the peak areas for both enantiomers (Area_R and Area_S).

    • Calculate the enantiomeric excess using the formula: % ee = [ |Area_R - Area_S| / (Area_R + Area_S) ] x 100

References

  • Technical Support Center: Preventing Racemization in Peptide Coupling. (2025). Benchchem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023).
  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). University of Groningen.
  • Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. (2014). PubMed. [Link]

  • Racemization, Enantiomerization and Diastereomerization. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. [Link]

  • Preventing racemization of (R)-2-Hydroxy-2-phenylpropanoic acid during reaction. (2025). Benchchem.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of (R)-Indoline-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Indoline-2-carboxylic Acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in their synthetic workflows. The synthesis of this valuable chiral building block, while well-established, has several critical steps where yield can be compromised. This document provides a structured, question-and-answer approach to diagnose and resolve these common issues, grounded in mechanistic principles and field-proven experience.

Section 1: Issues in the Key Asymmetric Hydrogenation Step

The catalytic asymmetric hydrogenation of indole-2-carboxylic acid is the cornerstone for establishing the desired (R)-stereocenter. Low yields at this stage are common and often multifactorial.

Q1: My asymmetric hydrogenation of indole-2-carboxylic acid is sluggish, incomplete, or results in a low yield of the indoline product. What are the primary causes?

This is the most frequent challenge. The low yield can typically be traced back to three areas: catalyst activity, substrate quality, and reaction conditions. The hydrogenation of the indole ring is challenging due to its aromatic stability; the catalyst's effectiveness is paramount.[1]

Core Issues & Causal Factors:

  • Catalyst Deactivation/Inhibition: Homogeneous catalysts (often based on Rhodium, Ruthenium, or Iridium) are highly sensitive.[1]

    • Poisoning: Trace impurities like sulfur, oxygen, or water can irreversibly bind to the metal center, deactivating the catalyst. The indoline product itself, being a secondary amine, can also act as a ligand and inhibit the catalyst's activity.[1]

    • Improper Activation: Many catalyst precursors require an in situ activation step that may not have proceeded correctly.

  • Substrate & Reagent Quality:

    • Purity: The starting indole-2-carboxylic acid may contain impurities from its synthesis that interfere with the catalyst.

    • Solvent Purity: Undegassed solvents contain dissolved oxygen, a potent catalyst poison. Residual water in non-aqueous solvents can also interfere.

  • Suboptimal Reaction Conditions:

    • Hydrogen Pressure: Insufficient hydrogen pressure can lead to a slow or stalled reaction.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. Chiral separations are often temperature-sensitive.[2]

    • Acidity: Some protocols require a Brønsted acid co-catalyst to protonate the indole at the C3 position, generating a more easily reducible iminium ion intermediate.[1][3][4] Using the wrong acid or an incorrect concentration can either fail to activate the substrate or cause side reactions like polymerization.[1]

Troubleshooting Workflow: Asymmetric Hydrogenation

To systematically diagnose the issue, follow this workflow.

G start Low Yield in Hydrogenation cat_check Step 1: Verify Catalyst Integrity & Handling start->cat_check sub_check Step 2: Assess Substrate & Solvent Quality cat_check->sub_check Catalyst OK cat_reprep Action: Use fresh catalyst & rigorous inert techniques. cat_check->cat_reprep cond_check Step 3: Optimize Reaction Conditions sub_check->cond_check Substrate Pure sub_purify Action: Recrystallize substrate. Use freshly distilled/degassed solvent. sub_check->sub_purify result Improved Yield cond_check->result Conditions Optimized cond_matrix Action: Screen H2 pressure, temperature, and acid additive. cond_check->cond_matrix

Caption: Troubleshooting workflow for low hydrogenation yield.

Recommended Protocols & Data

Protocol 1: Rigorous Solvent Degassing

  • Place the required volume of solvent in a Schlenk flask equipped with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once fully frozen, apply a high vacuum for 10-15 minutes.

  • Close the flask to the vacuum and thaw the solvent in a water bath. You should see vigorous bubbling as dissolved gases are released.

  • Repeat this "Freeze-Pump-Thaw" cycle at least three times.

  • Finally, backfill the flask with an inert gas (Argon or Nitrogen).

Table 1: Typical Conditions for Asymmetric Hydrogenation of Indole-2-Carboxylic Acid

ParameterTypical RangeRationale & Key Considerations
Catalyst Rh, Ru, Ir, or Pd complexes with chiral phosphine ligands.[1][3][4]The choice of metal and ligand is substrate-specific. Pd-based systems often require a Brønsted acid activator.[4]
Catalyst Loading 0.5 - 2 mol%Higher loading may be needed for deactivated substrates but increases cost.[1]
Solvent Methanol, Ethanol, Dichloromethane (DCM), TolueneSubstrate solubility is critical. Alcohols are common, but DCM can be effective.[5][6]
H₂ Pressure 20 - 80 barHigher pressure increases H₂ concentration, driving the reaction. Some systems are sensitive to very high pressures.
Temperature 25 - 70 °CLower temperatures often improve enantioselectivity but may require longer reaction times.[2][3]
Acid Additive CSA, MsOH, TFA (0.1 - 1.0 equiv)Used to activate the indole ring. The choice and amount are crucial to avoid side reactions.[3][4]

Section 2: N-Protection and Derivatization Issues

After successful synthesis of the indoline core, derivatization, often starting with N-protection (e.g., with a Boc group), is a common next step.

Q2: I'm getting a low yield during the N-Boc protection of this compound. I see multiple spots on my TLC plate. What is happening?

Low yields in this step are usually due to side reactions competing with the desired N-acylation.

Core Issues & Causal Factors:

  • Carboxylate Reactivity: The carboxylic acid moiety is nucleophilic and can react with the Boc-anhydride ((Boc)₂O), especially under strongly basic conditions, to form a mixed anhydride. This intermediate is unstable and can lead to various byproducts.

  • Over-activation: Using an excessive amount of a strong base can lead to unwanted side reactions.

  • Steric Hindrance: The indoline-2-carboxylic acid structure can present some steric hindrance, making the N-acylation slower than in simpler amines.[7]

  • Workup Losses: The product, N-Boc-(R)-Indoline-2-carboxylic acid, is an acid and can be partially soluble in aqueous layers during extraction if the pH is not carefully controlled.

Troubleshooting Workflow: N-Boc Protection

G start Low Yield in N-Boc Protection base_check Step 1: Evaluate Base & Stoichiometry start->base_check temp_check Step 2: Control Reaction Temperature base_check->temp_check Base OK base_action Action: Use milder base (e.g., NaHCO3). Use ~1.1 eq. of (Boc)2O. base_check->base_action workup_check Step 3: Optimize Workup pH temp_check->workup_check Temp OK temp_action Action: Run reaction at 0 °C to rt. Avoid heating. temp_check->temp_action result Improved Yield workup_check->result Workup OK workup_action Action: Acidify aqueous layer to pH 2-3 before extraction. workup_check->workup_action

Caption: Workflow for troubleshooting N-Boc protection.

Protocol 2: Optimized N-Boc Protection

  • Dissolve this compound (1.0 eq.) in a suitable solvent like 1,4-dioxane or THF with water (e.g., 2:1 mixture).

  • Cool the solution to 0 °C in an ice bath.

  • Add a mild base such as sodium bicarbonate (NaHCO₃, 2.5 eq.).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same organic solvent dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or hexane to remove unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1N HCl.

  • Extract the product into an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the product.

Section 3: Workup and Purification Challenges

Significant product loss can occur during the final isolation and purification steps. The amphoteric nature of the parent compound and the acidity of derivatives require careful handling.

Q3: I seem to lose a significant amount of product during aqueous workup or column chromatography. How can I minimize these losses?

This is often a matter of incorrect pH adjustment during liquid-liquid extraction or using an inappropriate solvent system for chromatography.

Core Issues & Causal Factors:

  • Incorrect pH during Extraction: this compound is amphoteric. It is soluble in aqueous acid (as the ammonium salt) and aqueous base (as the carboxylate salt). To extract it into an organic layer, the aqueous phase must be adjusted to its isoelectric point (typically pH ~4-5), where it is least soluble.[8] For N-protected derivatives, the solution must be made strongly acidic (pH 2-3) to ensure the carboxylic acid is fully protonated and non-polar enough for extraction.[1]

  • Emulsion Formation: The presence of both acidic and basic functional groups can lead to the formation of stable emulsions during extraction, trapping product in the interfacial layer.

  • Inappropriate Chromatography Conditions:

    • Polarity: These compounds are quite polar. Using a non-polar eluent system on silica gel will result in the product remaining at the baseline.

    • Streaking: The free amine of the unprotected indoline can interact strongly with acidic silica gel, causing significant tailing or "streaking" on the column, leading to poor separation and yield loss.

Table 2: Purification Strategy Guide

IssueRecommended SolutionDetailed Protocol
Product Loss During Extraction Precise pH Control Use a pH meter. For the free indoline, adjust to pH ~4.8. For N-Boc derivatives, adjust to pH 2-3 with cold 1N HCl before extraction.[1][8]
Emulsion Formation Brine Wash After pH adjustment, add a saturated NaCl (brine) solution. This increases the ionic strength of the aqueous phase, helping to break up emulsions.
Product Streaking on Silica Gel Mobile Phase Additive Add a small amount of a competitive base or acid to the eluent. For unprotected indoline, add 0.5-1% triethylamine (NEt₃). For acidic derivatives, add 0.5-1% acetic acid (AcOH).
Difficult Separation of Impurities Acid-Base Extraction Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with aqueous base (e.g., NaHCO₃) to extract the acidic product. Wash the basic aqueous layer with fresh organic solvent to remove neutral impurities. Then, re-acidify the aqueous layer and extract the purified product.[9]

References

  • Kollár, L., et al. (2012). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. Available from: [Link]

  • Zhang, Z., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. Available from: [Link]

  • Various Authors. (2012-2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available from: [Link]

  • E.C. Kornfeld, et al. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. U.S. Patent 4,535,168.
  • Zhou, H., et al. (2010). Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles Activated by Brønsted Acids. Journal of the American Chemical Society. Available from: [Link]

  • Jerphagnon, T., et al. (2010). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. University of Groningen. Available from: [Link]

  • De Marco, R., et al. (2022). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Purification of (R)-Indoline-2-carboxylic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-Indoline-2-carboxylic acid and its corresponding esters. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. This compound is a key intermediate in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril.[1][2] Achieving high enantiomeric and chemical purity is paramount for ensuring the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section for broader conceptual inquiries.

Troubleshooting Guide

This section provides direct, cause-and-effect solutions to common problems encountered during the purification of this compound and its esters.

Problem 1: Low Enantiomeric Excess (ee) After Synthesis or Resolution.

Q: My final product shows a low enantiomeric excess (<98%) after chiral separation. What are the likely causes and how can I fix this?

A: Achieving high enantiomeric excess is the primary challenge. Low ee values can stem from either an incomplete separation or racemization of the product. It is crucial to first validate your analytical method to ensure the observed low ee is not an artifact.[3]

Root Cause Analysis & Solutions:

  • Racemization: The α-proton on the carboxylic acid (or ester) is susceptible to abstraction under harsh pH or high-temperature conditions, leading to a loss of stereochemical integrity.

    • Solution: Maintain neutral or mildly acidic conditions (pH 4-6) wherever possible, especially during extractions, concentration, and chromatography. Avoid prolonged exposure to strong bases or high heat. If a basic hydrolysis of an ester is performed, neutralize the solution carefully and promptly with a pre-cooled acid.[4]

  • Inefficient Chiral Resolution: The chosen method, whether diastereomeric salt crystallization or chiral chromatography, may not be optimal.

    • Diastereomeric Salt Resolution:

      • Poor Crystal Seeding: The crystallization may have been initiated spontaneously, leading to the co-precipitation of both diastereomers. Solution: Induce crystallization by seeding the supersaturated solution with a tiny crystal of the desired, pure diastereomeric salt.[]

      • Incorrect Stoichiometry: Using an incorrect ratio of the resolving agent to the racemic mixture can lead to incomplete formation of the diastereomeric salt. Solution: Ensure an accurate 1:1 molar ratio of the chiral resolving agent to your racemic acid.

    • Chiral HPLC/SFC:

      • Suboptimal Stationary Phase: The selected Chiral Stationary Phase (CSP) may not provide sufficient selectivity for this specific molecule. Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are known for their broad applicability and are a good starting point.[6]

      • Incorrect Mobile Phase: The mobile phase composition is critical for achieving separation. Solution: Systematically optimize the mobile phase. For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the hydrocarbon eluent (e.g., hexane).[6] Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1%) can significantly improve peak shape for carboxylic acids.

Problem 2: Poor Yield During Recrystallization or Salt Formation.

Q: I'm losing a significant amount of material during the recrystallization of the free acid or its diastereomeric salt. How can I improve my recovery?

A: Low yield is often a solubility issue. The goal of recrystallization is to find a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

Root Cause Analysis & Solutions:

  • High Solubility in Mother Liquor: The product may be too soluble in the chosen solvent, even at low temperatures, causing a significant portion to remain in the filtrate.

    • Solution: Conduct a thorough solvent screen. Test various solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane). The ideal solvent will dissolve the crude product when hot but cause it to precipitate cleanly upon slow cooling.[7]

  • Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice, necessitating further purification steps that reduce the overall yield.

    • Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance to encourage the growth of large, pure crystals. Once at room temperature, cooling further in an ice bath can maximize precipitation.[4][7]

  • Incomplete Precipitation: For the free acid, the pH of the solution may not be sufficiently low to ensure complete protonation and precipitation.

    • Solution: When precipitating the carboxylic acid from a basic aqueous solution, adjust the pH to be well below the pKa (typically pH 2-3) using a pH meter for accuracy.[7]

Problem 3: Co-elution of Impurities During Chromatography.

Q: My HPLC analysis shows impurities with very similar retention times to my desired this compound. How can I separate them?

A: The most common impurities are diastereomers or regioisomers from the synthesis, which often have very similar polarities to the target compound.[6][8]

Root Cause Analysis & Solutions:

  • Insufficient Chromatographic Resolution: The chosen stationary and mobile phases lack the selectivity to differentiate between the closely related structures.

    • Solution (Achiral Chromatography):

      • Gradient Optimization: Develop a shallow gradient elution method. A slow, gradual increase in the polar solvent can often resolve closely eluting peaks.

      • Change Selectivity: Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or cyano phase) to alter the interaction mechanism with the analytes.

    • Solution (Chiral Chromatography): This is the definitive method for separating enantiomers and diastereomers. If diastereomers are co-eluting, optimization of the mobile phase and temperature is key. Lowering the column temperature often enhances enantioselectivity.[6]

  • Presence of Diastereomers: If the synthesis of an ester involves coupling with a chiral alcohol, four possible stereoisomers can be formed.

    • Solution: HPLC is highly effective for separating diastereomers.[9] A standard reversed-phase C18 column is often sufficient. If not, chiral chromatography will be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving a racemic mixture of Indoline-2-carboxylic Acid?

A1: There are three primary industrial and laboratory-scale methods:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base (e.g., (R)-α-methylbenzylamine or cinchonidine). This forms two diastereomeric salts with different physical properties, such as solubility.[10] One salt can then be selectively crystallized from a suitable solvent. The desired enantiomer is then recovered by acidifying the purified salt.

  • Chiral Chromatography (HPLC or SFC): This is a powerful analytical and preparative technique that uses a Chiral Stationary Phase (CSP) to directly separate the enantiomers. It offers high resolution but can be more expensive and complex to scale up.

  • Enzymatic Resolution: This method uses an enzyme, such as a lipase, that selectively catalyzes a reaction on only one of the enantiomers.[11] For example, an enzyme can selectively hydrolyze the (R)-ester from a racemic mixture of esters, allowing the unreacted (S)-ester and the hydrolyzed (R)-acid to be separated.[12]

Q2: How do I choose between Diastereomeric Salt Resolution and Chiral Chromatography?

A2: The choice depends on scale, available equipment, cost, and development time. The following decision workflow can guide your choice:

G start Starting Point: Racemic Mixture of Indoline-2-carboxylic Acid scale What is the required scale? start->scale lab_scale Lab Scale (<10g) scale->lab_scale Small process_scale Process Scale (>100g) scale->process_scale Large method_choice_lab Method Availability? lab_scale->method_choice_lab method_choice_process Primary Driver? process_scale->method_choice_process hplc Chiral HPLC / SFC method_choice_lab->hplc HPLC Available salt Diastereomeric Salt Resolution method_choice_lab->salt No HPLC / Cost-Sensitive method_choice_process->hplc Speed is critical method_choice_process->salt Cost is critical hplc_avail Chiral Prep-HPLC Available no_hplc No Prep-HPLC speed Speed & Purity cost Cost & Simplicity

Caption: Decision workflow for selecting a chiral resolution method.

Q3: What analytical techniques are essential for assessing the purity of my final product?

A3: A multi-technique approach is required to confirm both chemical and stereochemical purity.[13]

  • Chiral HPLC or SFC: This is the gold standard for determining enantiomeric excess (ee). An analysis of a racemic standard is necessary to prove the method can separate the enantiomers.[3]

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can help identify major impurities. Quantitative NMR (qNMR) with an internal standard can determine absolute purity.[13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[13]

  • Reversed-Phase HPLC (with UV or RI detector): Determines the chemical purity by separating the target compound from starting materials, by-products, and other non-chiral impurities.[8] Since the indoline moiety is not strongly chromophoric, a Refractive Index (RI) detector may be necessary if UV sensitivity is low.[8][9]

Q4: My synthesis involves creating an ester of this compound with a racemic alcohol. How does this complicate purification?

A4: This reaction will produce a mixture of four stereoisomers: (R,R), (R,S), (S,R), and (S,S), assuming you started with racemic acid. If you start with pure (R)-acid, you will produce a mixture of two diastereomers: (R,R) and (R,S). Diastereomers have different physical properties and can typically be separated using standard chromatographic techniques like flash chromatography on silica gel or reversed-phase HPLC.[14] Your primary challenge will be to develop a chromatographic method with sufficient resolution to separate the two diastereomers.

Experimental Protocol Example: Diastereomeric Salt Resolution

This protocol provides a general guideline for the resolution of racemic Indoline-2-carboxylic acid using (1R,2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol ("levobase") as a resolving agent, a concept adaptable from similar resolutions.[15]

Step-by-Step Methodology:

  • Dissolution: In a flask, dissolve 1.0 equivalent of racemic Indoline-2-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: In a separate flask, dissolve 1.0 equivalent of the chiral resolving agent (e.g., levobase) in the same hot solvent.

  • Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with gentle stirring.

  • Crystallization: Allow the combined solution to cool slowly to room temperature. The salt of one diastereomer should preferentially crystallize. If no crystals form, try adding a small seed crystal of the desired salt or gently scratching the inside of the flask.

  • Cooling & Isolation: Once crystal growth appears complete at room temperature, place the flask in an ice bath for 1-2 hours to maximize precipitation. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the other diastereomer.

  • Liberation of Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2. The desired this compound will precipitate.

  • Final Purification: Collect the precipitated free acid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purity Check: Analyze the enantiomeric excess of the final product using chiral HPLC.

References

  • Synthesis and Purification of Perindoprilat for Laboratory Use: Application Notes and Protocols. Benchchem.
  • Method for synthesis of perindopril and its pharmaceutically acceptable salts. Google Patents.
  • Process for the preparation of perindopril and salts thereof . European Patent Office. Available from: [Link]

  • Streamlining Perindopril Synthesis: The Role of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid as a Key Intermediate . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Process for the preparation of high purity perindopril and intermediates useful in the synthesis. Google Patents.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete . Longdom Publishing. Available from: [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other . ResearchGate. Available from: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector . Longdom Publishing. Available from: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • Resolution by diastereomeric salts . YouTube. Available from: [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography . PubMed. Available from: [Link]

  • indoline-2-carboxylic acid methyl ester using hydrolytic enzyme. Google Patents.

Sources

Technical Support Center: (R)-Indoline-2-carboxylic Acid Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis involving (R)-Indoline-2-carboxylic Acid (H-(2R)-Ind-OH). This resource is designed for researchers, chemists, and drug development professionals who are incorporating this unique, conformationally constrained amino acid into their peptide sequences. Due to its rigid structure and secondary amine, H-(2R)-Ind-OH presents specific challenges that differ from standard amino acid couplings. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high-yield, high-purity synthesis of your target peptides.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low or No Coupling Yield

You've performed a coupling reaction with this compound, but LC-MS analysis shows a large amount of unreacted starting material and minimal desired product.

Potential Causes & Diagnostic Steps:

  • Insufficient Reagent Reactivity: this compound is a sterically hindered secondary amine. Standard coupling reagents like DCC or DIC/HOBt are often too weak to overcome the steric barrier and achieve efficient acylation.[1][2] Recent studies have shown that even powerful reagents like HATU, HBTU, and Mukaiyama's reagent can be ineffective under certain conditions, highlighting the low reactivity of the indoline nitrogen.[3][4]

    • Diagnosis: If you are using a carbodiimide-based reagent, this is the most likely cause.

  • Suboptimal Solvent Choice: Poor solvation of the growing peptide chain on a solid support can lead to aggregation, physically preventing the coupling reagents from reaching the reactive sites.[1]

    • Diagnosis: Are you using a solvent known for lower solvating power, like Dichloromethane (DCM), as the primary solvent? While useful for some steps, it may be insufficient for complex couplings.

  • Inadequate Reaction Time: Sterically hindered couplings are kinetically slow.[1] Standard coupling times of 1-2 hours may be insufficient.

    • Diagnosis: Review your protocol's reaction time. If it's on the shorter side, an extension may be necessary.

Recommended Solutions:

  • Solution 1.1: Employ High-Activity Coupling Reagents. Switch to a more potent activating reagent. Aminium/uronium salts or phosphonium salts are the industry standard for difficult couplings.[1][5] For extremely challenging cases involving indoline, specialized reagents may be required.

    • Protocol: Utilize HATU, HCTU, or PyAOP, which form highly reactive OAt or O-6-ClBt esters.[6][7] These are known to be superior for hindered couplings.[6]

    • Insight: The electron-withdrawing nature of the additives (HOAt, 6-Cl-HOBt) in these reagents creates a more electrophilic ester intermediate, accelerating the subsequent nucleophilic attack by the incoming amine.[7]

  • Solution 1.2: Optimize Solvent System.

    • Protocol: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[1] For particularly stubborn couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can disrupt aggregation and improve reaction kinetics.[1]

  • Solution 1.3: Implement Double Coupling and Extended Reaction Times.

    • Protocol: If a single coupling proves insufficient, perform a second coupling (a "double coupling") on the same residue.[1][6] After the first coupling reaction (e.g., 45-60 minutes), drain the reaction vessel, wash the resin with DMF, and add a fresh solution of activated amino acid for another 45-60 minutes or even longer. For very difficult sequences, extending the coupling time to several hours or overnight may be necessary.[1]

Issue 2: Detection of Epimerization (Racemization) at the Indoline α-Carbon

Chiral HPLC or LC-MS analysis reveals a diastereomeric impurity, indicating that the (R)-stereocenter of the indoline residue has inverted to the (S)-form during the coupling step.

Potential Causes & Diagnostic Steps:

  • Over-activation of the Carboxylic Acid: The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[8][9] This occurs when the carboxyl group is highly activated, increasing the acidity of the α-proton. A base can then abstract this proton, leading to a planar, achiral enolate intermediate that can be protonated from either face, causing stereochemical scrambling.[10][11]

  • Excess or Strong Tertiary Base: The base used to facilitate the coupling (e.g., DIPEA, NMM) can directly promote racemization by abstracting the α-proton from the activated amino acid.[8][9] The strength and steric hindrance of the base play a crucial role; less hindered and stronger bases can exacerbate the problem.[9]

  • Prolonged Pre-activation Time: Allowing the carboxylic acid to sit in the presence of the coupling reagent and base for an extended period before adding the amine component increases the time the sensitive activated intermediate is exposed to racemizing conditions.[5][12]

Recommended Solutions:

  • Solution 2.1: Use Racemization-Suppressing Additives.

    • Protocol: Ensure your coupling reagent system includes an additive known to suppress racemization. While HOBt is standard, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are significantly more effective.[5][9] Reagents like HATU and PyAOP already contain an HOAt moiety.[13][14]

    • Insight: These additives form active esters that are highly reactive towards the desired aminolysis but are sterically hindered or electronically disfavored from cyclizing into the problematic oxazolone intermediate.[8]

  • Solution 2.2: Optimize Base Selection and Stoichiometry.

    • Protocol: Use the weakest, most sterically hindered base that can effectively catalyze the reaction. For many applications, N-methylmorpholine (NMM) is a good choice.[15] If a stronger base is needed, consider using 2,4,6-collidine.[9] Crucially, use the minimum necessary equivalents of base. For aminium salts like HATU/HBTU, two equivalents are standard, but for COMU, only one is needed.[13]

  • Solution 2.3: Minimize Pre-activation Time.

    • Protocol: Add the activated amino acid solution to the resin-bound amine immediately after a short pre-activation period (1-5 minutes).[1] Avoid preparing large batches of activated amino acid solution that will sit for long periods.

Issue 3: Unwanted N-Acylation of the Indoline Nitrogen

During the subsequent coupling step (i.e., coupling the next amino acid onto the N-terminus of the indoline residue), you observe a side product corresponding to acylation at the indoline ring nitrogen instead of, or in addition to, the α-amino group.

Potential Causes & Diagnostic Steps:

  • Low Nucleophilicity of the Indole Nitrogen: The nitrogen atom of the indole ring system is generally considered to have low nucleophilicity due to the delocalization of its lone pair into the aromatic system.[16][17] However, under strongly activating conditions, it can still compete with other nucleophiles.

    • Diagnosis: This side reaction is often subtle and requires careful analysis of mass spectrometry data to identify the unexpected product mass. It is more likely to occur if the α-amino group is sterically hindered or protected.

Recommended Solutions:

  • Solution 3.1: Protecting Group Strategy.

    • Protocol: While typically not required, if N-acylation of the indoline ring becomes a persistent and significant side reaction, consider the use of an N-indole protecting group. This is an advanced strategy and adds complexity to the synthesis, as the protecting group must be stable to the coupling and deprotection conditions of the main peptide chain and selectively removable at a later stage.

    • Insight: This is generally a last resort, as the primary challenge with indoline is usually its low reactivity, not over-reactivity. Most modern protocols focus on optimizing coupling conditions rather than adding protecting groups to the indoline ring itself.[18]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for incorporating this compound?

For sterically demanding residues like H-(2R)-Ind-OH, high-reactivity aminium/uronium or phosphonium salt reagents are strongly recommended.[5] Carbodiimides like DCC and DIC are often insufficient.[2] The choice depends on balancing reactivity, cost, and racemization risk.

Reagent ClassExample ReagentsReactivityRacemization RiskKey Considerations
Aminium/Uronium HATU, HCTUVery HighLow (with HOAt)Highly effective for hindered couplings; HATU is considered a gold standard.[6][13]
HBTU, TBTUHighModerateGood general-purpose reagents, but less effective than HATU for the most difficult cases.[1]
COMUVery HighLow (with Oxyma)A modern, highly efficient reagent that is not based on potentially explosive benzotriazoles.[7][13]
Phosphonium PyBOP, PyAOPHigh to Very HighLowExcellent reagents, but their solutions in DMF are less stable than uronium salts. PyAOP is particularly potent.[1][14]

Q2: How can I analytically detect and quantify epimerization?

Detecting epimerization is critical as it produces a diastereomer that may be difficult to separate from the desired product.[8]

  • Primary Method (Post-Synthesis): Chiral High-Performance Liquid Chromatography (HPLC) is the most direct method. A chiral stationary phase can separate the desired peptide from its diastereomeric impurity, allowing for quantification.

  • Secondary Method (Post-Synthesis): Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used. While the epimers have the same mass, they often exhibit slightly different retention times on a standard reverse-phase column, appearing as two closely eluting peaks with identical mass spectra.[19] Tandem MS (MS/MS) can sometimes reveal subtle fragmentation differences.[19]

  • Method during Synthesis (Advanced): For complex cases, a small amount of peptide can be cleaved from the resin mid-synthesis for analysis to pinpoint the exact coupling step where epimerization is occurring.[20]

Q3: Can microwave-assisted peptide synthesis (MA-SPPS) be used for couplings with this compound?

Yes, and it can be highly effective. Microwave energy can significantly accelerate slow, sterically hindered coupling reactions by efficiently heating the reaction mixture.[1] This allows difficult couplings to reach completion in minutes rather than hours. However, caution is required, as the elevated temperatures can also increase the risk of racemization if not carefully controlled.[1] It is essential to use a modern, well-calibrated microwave peptide synthesizer and pair it with a low-racemization coupling reagent cocktail (e.g., HATU/DIPEA or COMU/DIPEA).

Visual Aids & Workflows

Mechanism of Racemization via Oxazolone Formation

racemization_mechanism cluster_0 Step 1: Activation & Cyclization cluster_1 Step 2: Enolization & Racemization cluster_2 Step 3: Coupling Activated_AA Activated Amino Acid (e.g., OAt Ester) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_AA->Oxazolone Intramolecular Attack Activated_AA->Oxazolone Base Base (e.g., DIPEA) Enolate Achiral Enolate Oxazolone->Enolate α-H Abstraction by Base Oxazolone->Enolate Racemized_Oxazolone Racemized Oxazolone Enolate->Racemized_Oxazolone Re-protonation (from either face) Enolate->Racemized_Oxazolone Proton_Source H+ Peptide_R (R)-Dipeptide (Desired) Racemized_Oxazolone->Peptide_R Racemized_Oxazolone->Peptide_R Ring Opening Peptide_S (S)-Dipeptide (Epimer) Racemized_Oxazolone->Peptide_S Racemized_Oxazolone->Peptide_S Ring Opening Amine Incoming Amine (R'-NH2)

Caption: The primary pathway for racemization involves base-catalyzed formation of a planar oxazolone intermediate.

Troubleshooting Workflow for Low Coupling Yield

troubleshooting_workflow Start Start: Low Coupling Yield with H-(2R)-Ind-OH CheckReagent Is coupling reagent a carbodiimide (DCC, DIC)? Start->CheckReagent UpgradeReagent Upgrade to high-activity reagent (HATU, HCTU, PyAOP). CheckReagent->UpgradeReagent Yes CheckTime Is coupling time < 2 hours? CheckReagent->CheckTime No UpgradeReagent->CheckTime ExtendDouble Increase time to 4-12h and/or perform a double coupling. CheckTime->ExtendDouble Yes CheckSolvent Is primary solvent DMF or DCM? CheckTime->CheckSolvent No ExtendDouble->CheckSolvent ChangeSolvent Switch to NMP or a DMF/NMP mixture to improve solvation. CheckSolvent->ChangeSolvent Yes End Re-analyze Yield CheckSolvent->End No ChangeSolvent->End

Caption: A decision tree for systematically troubleshooting low-yield couplings involving this compound.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Request PDF (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Bibliomed (n.d.). Side reactions in peptide synthesis: An overview. Available at: [Link]

  • ResearchGate (2025). Analytical Methods for Solid Phase Peptide Synthesis. Available at: [Link]

  • MDPI (2021). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Novabiochem (n.d.). Racemization Assays. Available at: [Link]

  • NIH (2010). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters. Available at: [Link]

  • Aapptec (n.d.). Coupling Reagents. Available at: [Link]

  • NIH (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry. Available at: [Link]

  • ResearchGate (2025). Enzymatic peptide macrocyclization via indole-N-acylation. Available at: [Link]

  • RSC Publishing (2025). Enzymatic peptide macrocyclization via indole-N-acylation. Chemical Science. Available at: [Link]

  • ResearchGate (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Available at: [Link]

  • ResearchGate (2021). Epimerisation in Peptide Synthesis. Available at: [Link]

  • NIH (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Available at: [Link]

  • ResearchGate (n.d.). Methods for N‐acylation of indole with carboxylic acid (derivatives). Available at: [Link]

  • DilunBio (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]

  • ResearchGate (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Available at: [Link]

  • PubMed (1970). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society. Available at: [Link]

  • NIH (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids. Available at: [Link]

  • ResearchGate (2004). N-Acylation in Combinatorial Chemistry. Available at: [Link]

Sources

Stability issues of (R)-Indoline-2-carboxylic Acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Indoline-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work. Our goal is to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at -20°C.[1] It is also recommended to keep it in a dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen, which can promote degradation.[2] The material is generally stable under recommended storage temperatures and pressures.[3]

Q2: What are the primary degradation pathways for this compound?

The indoline scaffold is susceptible to oxidation. The most common degradation pathway involves the oxidation of the 2,3-dihydro-1H-indole ring to form the corresponding indole-2-carboxylic acid. This process can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.[3][4] Under harsh thermal conditions, hazardous decomposition products such as nitrogen oxides and carbon oxides can be formed.[3]

Q3: How stable is this compound in common organic solvents?

The stability is highly dependent on the solvent purity, storage conditions, and duration. Protic solvents like methanol and ethanol can be acceptable for short-term use if they are of high purity. Aprotic solvents such as acetonitrile (ACN) and dimethylformamide (DMF) are also commonly used. However, peroxide impurities in solvents like THF or dioxane can initiate oxidative degradation. For all solutions, it is best practice to use freshly prepared solutions, store them at low temperatures (2-8°C or -20°C), protect them from light, and use them under an inert atmosphere.

Q4: How does pH affect the stability of this compound in aqueous solutions?

The pH of an aqueous solution can significantly impact the stability of the compound.[5] this compound has both a secondary amine (basic) and a carboxylic acid (acidic) functional group, making its charge state and reactivity pH-dependent. Extreme pH values (highly acidic or highly basic) can catalyze degradation reactions.[6] While specific data for this molecule is limited, studies on related indole compounds show pH-dependent absorption and fluorescence characteristics.[7] It is advisable to maintain the pH within a neutral to slightly acidic range (pH 4-7) for enhanced stability unless the experimental protocol requires otherwise.

Q5: What materials or chemical classes are incompatible with this compound?

Strong oxidizing agents are the primary incompatibility to consider, as they can readily oxidize the indoline ring.[3][4] Strong bases and amines are also listed as incompatible materials.[4][8] Contact with these substances should be avoided to prevent rapid degradation.

Troubleshooting Guide: Solution Instability

This guide provides a systematic approach to diagnosing and resolving stability issues observed during your experiments.

Summary of Stability Issues in Common Solvents

The following table summarizes potential issues and mitigation strategies when preparing and storing solutions of this compound.

SolventPotential IssueRoot Cause(s)Troubleshooting & Prevention
Water / Buffers Discoloration, precipitation, loss of potency.pH-catalyzed hydrolysis, oxidation (if dissolved oxygen is present), low solubility.[5][9]Use high-purity water, degas solutions, adjust pH to 4-7. Prepare fresh.
DMSO Solution turns yellow/brown over time, especially at RT.Oxidation, hygroscopic nature of DMSO introduces water.Use anhydrous grade DMSO, store solutions frozen (-20°C), blanket with inert gas.
Methanol / Ethanol Gradual degradation, formation of methyl/ethyl ester.Presence of acidic/basic impurities, transesterification over long periods at RT.Use high-purity or absolute grade solvents, prepare solutions fresh before use.
Acetonitrile (ACN) Generally stable, but can see issues with wet ACN.Hydrolysis if significant water is present.Use anhydrous or HPLC-grade ACN.
Dichloromethane (DCM) Potential for slow degradation if acidic impurities are present.Residual HCl in lower grades of DCM.Use inhibitor-free, high-purity DCM or pass through an alumina plug before use.
Investigative Workflow: Forced Degradation Studies

When encountering persistent stability problems, a forced degradation (or stress testing) study is the definitive method to identify the degradation pathways and establish stable conditions.[10] This involves intentionally exposing the compound to harsh conditions to accelerate degradation, which helps in developing stable formulations and stability-indicating analytical methods.[11][12]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) control Control Sample (Stored at -20°C, protected from light) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, RT) prep->base Expose Aliquots ox Oxidation (3% H₂O₂, RT) prep->ox Expose Aliquots photo Photolytic Stress (ICH Q1B light exposure) prep->photo Expose Aliquots thermal Thermal Stress (Solid & Solution, 60°C) prep->thermal Expose Aliquots hplc Analyze by Stability-Indicating HPLC-UV/MS Method control->hplc sampling Sample at Time Points (e.g., 0, 24, 72 hrs) acid->sampling base->sampling ox->sampling photo->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable sampling->hplc neutralize->hplc compare Compare stressed samples to control hplc->compare

Caption: Workflow for a forced degradation study of this compound.

This protocol provides a framework for systematically evaluating the stability of this compound.[13]

1. Development of a Stability-Indicating HPLC Method

  • Instrumentation: HPLC with a UV detector or Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (e.g., to 95% B) over 15-20 minutes to ensure separation of the parent compound from potential degradants.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically ~254 nm or 280 nm for indoles).

  • Validation: The method is considered "stability-indicating" if it can resolve the peak of the intact drug from the peaks of all potential degradation products.[12]

2. Sample Preparation

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[13]

3. Application of Stress Conditions (as per ICH Q1A guidelines[10][12])

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[13]

  • Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Keep at room temperature.[13]

  • Oxidative Degradation: Mix an aliquot with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[13]

  • Photostability: Expose a solution in a transparent container to light according to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Keep a dark control sample wrapped in foil under the same conditions.[13]

  • Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60°C) in a calibrated oven.

4. Analysis

  • At specified time points (e.g., 8, 24, 48, 72 hours), withdraw samples.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze by the validated HPLC method alongside a non-stressed control sample.

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of the control.

Degradation Parent This compound Oxidized Indole-2-carboxylic Acid (Degradant) Parent->Oxidized Oxidation ([O], Light, Heat)

Sources

Technical Support Center: Optimization of Chiral HPLC Methods for (R)-Indoline-2-carboxylic Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of Indoline-2-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral HPLC analysis of this compound. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven resource for robust method development and troubleshooting.

Introduction

Indoline-2-carboxylic acid is a valuable chiral building block in pharmaceutical synthesis. The accurate determination of its enantiomeric purity is critical. However, its acidic nature and structural properties can present unique challenges in achieving baseline separation of its (R) and (S) enantiomers. This guide provides a structured approach to method optimization and troubleshooting, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the initial phases of method development for (R)-Indoline-2-carboxylic Acid.

Q1: What is the most critical first step in developing a chiral separation method for Indoline-2-carboxylic Acid?

The most crucial initial step is the selection of the appropriate Chiral Stationary Phase (CSP).[1] The success of a chiral separation is predominantly determined by the specific interactions between the enantiomers and the chiral selector on the CSP. For acidic compounds like Indoline-2-carboxylic Acid, polysaccharide-based and Pirkle-type CSPs are often excellent starting points.[1][2][3]

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are known for their broad applicability and are a primary choice for screening.[1][3]

  • Pirkle-type CSPs: These can be effective for compounds capable of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[2][3]

  • Anion-exchange CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds and operate on an ion-exchange mechanism.[4]

Q2: Why am I seeing poor peak shape (tailing or fronting) for my Indoline-2-carboxylic Acid peaks?

Poor peak shape is a frequent issue, especially with acidic analytes. The primary cause is often related to the ionization state of the molecule and secondary interactions with the stationary phase.[5][6]

  • Analyte Ionization: As a carboxylic acid, Indoline-2-carboxylic Acid can exist in both ionized (deprotonated) and non-ionized (protonated) forms. The presence of both forms during the separation can lead to peak tailing or splitting.[7] To suppress ionization and achieve a single, sharp peak, it is crucial to control the mobile phase pH. For acidic compounds, the mobile phase pH should be at least 2 units below the pKa of the analyte.[5]

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with the analyte, causing peak tailing.[5] The addition of an acidic modifier to the mobile phase helps to minimize these interactions.[8]

Q3: What is the role of an acidic additive in the mobile phase, and which one should I choose?

For acidic compounds like Indoline-2-carboxylic Acid, an acidic additive in the mobile phase is essential for good peak shape and optimal separation.[9] The additive serves two main purposes: it suppresses the ionization of the analyte and minimizes unwanted interactions with the stationary phase.[8]

Commonly used acidic additives include:

  • Trifluoroacetic Acid (TFA): Typically used at 0.1% (v/v), it is effective at suppressing ionization but can sometimes suppress the chiral recognition mechanism.[10]

  • Formic Acid (FA) and Acetic Acid (AA): These are also common choices and are more compatible with mass spectrometry (MS) detection.[11] The concentration of the additive can influence selectivity, so it's a parameter worth optimizing.[12]

Q4: Should I use Normal-Phase or Reversed-Phase chromatography?

Both normal-phase (NP) and reversed-phase (RP) modes can be successful, and the choice often depends on the selected CSP and the solubility of your sample.[10][11]

  • Normal-Phase (NP): Often utilizes mobile phases like hexane/alcohol mixtures. It can offer excellent selectivity for many chiral separations.[10]

  • Reversed-Phase (RP): Uses aqueous/organic mobile phases and is often preferred for its compatibility with MS detectors and for direct injection of aqueous samples.[11] For acidic molecules in RP mode, a mobile phase pH in the range of 2.0-2.5 is typically effective to suppress ionization.[11]

Troubleshooting Guide

This section provides a systematic approach to resolving more complex issues you may encounter during method optimization.

Problem 1: No separation or poor resolution (Rs < 1.5) of enantiomers.

If you are observing co-elution or insufficient separation, a methodical approach to optimization is necessary.

Troubleshooting Workflow for Poor Resolution

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Detailed Troubleshooting Steps:
  • Confirm Appropriate CSP Selection: As mentioned in the FAQs, polysaccharide-based columns are a robust starting point.[1][3] If you are using one and see no separation, consider a CSP with a different chiral selector (e.g., amylose vs. cellulose derivative) or a different class of CSP entirely, such as an anion-exchanger.[4][12]

  • Systematic Mobile Phase Optimization:

    • Vary the Organic Modifier Ratio: In NP, systematically adjust the percentage of alcohol (e.g., ethanol or isopropanol) in hexane. In RP, vary the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

    • Change the Alcohol Modifier (NP): The choice of alcohol in NP can significantly impact selectivity. If ethanol doesn't provide separation, try isopropanol.

    • Adjust Additive Concentration: The concentration of the acidic additive can be critical.[12] Try varying the concentration of TFA or formic acid between 0.05% and 0.2%.

  • Optimize Temperature and Flow Rate:

    • Temperature: Chiral separations can be sensitive to temperature.[13] Lowering the temperature often improves resolution, but at the cost of longer run times and higher backpressure.

    • Flow Rate: Reducing the flow rate can sometimes enhance resolution by allowing more time for interactions with the CSP.[5]

Problem 2: Inconsistent Retention Times and Peak Areas.

Fluctuations in retention times and peak areas compromise the reliability of your method.

Potential Causes and Solutions for Inconsistent Results
Symptom Potential Cause Recommended Action
Shifting Retention Times Inadequate column equilibrationEquilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
Mobile phase composition changing over timePrepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable.
Temperature fluctuationsUse a column oven to maintain a constant temperature.[6]
Variable Peak Areas Incomplete sample dissolution or precipitation in the sample solventEnsure the sample is fully dissolved. Whenever possible, use the mobile phase as the sample solvent.[7]
Injector issues (e.g., sample loop not filled completely)Check the injector for leaks and ensure proper operation.
Column OverloadReduce the injection volume or the sample concentration.[7]
Problem 3: Appearance of "Ghost Peaks".

Ghost peaks are extraneous peaks that can interfere with the quantification of your target analytes.[6]

Troubleshooting Ghost Peaks

Caption: A decision tree for diagnosing and eliminating ghost peaks.

Experimental Protocols

Protocol 1: Initial Screening of this compound on a Polysaccharide CSP (Normal-Phase)
  • Column: A cellulose-based CSP (e.g., Chiralcel® OD-H) or an amylose-based CSP (e.g., Chiralpak® AD-H).

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v)

    • Mobile Phase B: n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v)

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of racemic Indoline-2-carboxylic Acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the chosen mobile phase for at least 30 minutes.

    • Inject the sample and monitor the chromatogram for separation.

    • If no separation is observed, switch to the other mobile phase and repeat.

Protocol 2: Optimization in Reversed-Phase Mode
  • Column: A reversed-phase compatible polysaccharide CSP (e.g., Chiralpak® AD-RH).

  • Mobile Phase Preparation:

    • Aqueous Phase: 0.1% Formic Acid in Water.

    • Organic Phase: Acetonitrile or Methanol.

  • HPLC Conditions:

    • Initial Mobile Phase: 50:50 (v/v) Aqueous Phase/Acetonitrile.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Detection: UV or MS.

    • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

  • Procedure:

    • Equilibrate the column thoroughly.

    • Inject the sample.

    • If resolution is poor, systematically adjust the ratio of the organic phase. An increase in the aqueous phase will generally increase retention and may improve resolution.

Conclusion

The successful chiral separation of this compound is an achievable goal with a systematic and informed approach. By understanding the fundamental principles of chiral chromatography and applying the specific troubleshooting strategies outlined in this guide, researchers can efficiently develop robust and reliable HPLC methods. Remember that the choice of CSP is paramount, and fine-tuning the mobile phase composition is key to unlocking optimal resolution and peak shape.

References

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Available at: [Link]

  • ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. Available at: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Available at: [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available at: [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Available at: [Link]

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link]

  • Restek. HPLC Troubleshooting Guide. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • uHPLCs. HPLC Peak Shape Troubleshooting Solution Column. Available at: [Link]

  • ResearchGate. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF. Available at: [Link]

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available at: [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • Regis Technologies. CHIRAL STATIONARY PHASES. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Available at: [Link]

  • PMC. Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available at: [Link]

  • ResearchGate. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available at: [Link]

Sources

Removing impurities from synthesized (R)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of synthesized (R)-Indoline-2-carboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this important chiral building block. The following question-and-answer guide provides in-depth, field-proven insights to help you achieve high chemical and enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude this compound?

The impurity profile of your final product is intrinsically linked to your synthetic route. However, several classes of impurities are common:

  • Unreacted Starting Materials: If you are synthesizing this compound via the reduction of Indole-2-carboxylic acid, the latter is a very common impurity to find in your crude product.[1]

  • Enantiomeric Impurity: The incorrect enantiomer, (S)-Indoline-2-carboxylic Acid, will be present if your synthesis is not perfectly stereoselective or if you are performing a resolution of a racemic mixture.[1][2]

  • Reaction Byproducts: Depending on the reagents used, byproducts can vary. For instance, in reductions using stannous chloride (SnCl₂), residual tin salts can contaminate the product.[3] In syntheses starting from substituted anilines, side-products from incomplete cyclization may occur.[4]

  • Residual Solvents: Solvents used during the reaction and workup (e.g., ethanol, ethyl acetate, hexane) are often present and must be removed.[5]

  • Degradation Products: Indole derivatives can be sensitive to harsh acidic or oxidative conditions. Decarboxylation, resulting in the formation of indoline, can sometimes occur under high heat.[6]

Q2: I have my crude, synthesized solid. What is the very first analytical step I should take?

Your first step should be to get a comprehensive picture of your crude material's purity. This involves a two-pronged High-Performance Liquid Chromatography (HPLC) approach:

  • Reverse-Phase HPLC (RP-HPLC): This will determine the chemical purity . It separates your target compound from other structurally different molecules, such as starting materials, byproducts, and other non-enantiomeric impurities.[7]

  • Chiral HPLC: This is essential for determining the enantiomeric purity or enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) to separate the (R)- and (S)-enantiomers, which behave identically on a standard reverse-phase column.[8][9]

Running both analyses on the crude material provides a baseline and helps you design the most effective purification strategy.

Q3: My product has a low melting point and appears off-white or yellowish. What does this likely indicate?

A broad or depressed melting point is a classic indicator of impurities. Pure crystalline solids have sharp, well-defined melting points. The presence of foreign substances disrupts the crystal lattice, requiring less energy (a lower temperature) to transition to a liquid state. The discoloration suggests the presence of colored byproducts, often aromatic impurities or residual catalysts from the synthesis.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific problems you may encounter and provides targeted solutions.

Problem 1: Low Chemical Purity (Multiple Peaks in RP-HPLC)
Q: My reverse-phase HPLC shows several impurity peaks. How do I identify and remove them?

The identity of impurities depends on your synthesis. If you performed a reduction of Indole-2-carboxylic acid, the most likely major impurity is the starting material itself. If you used a tin-based reducing agent like SnCl₂, inorganic tin hydroxides are common contaminants.[3]

Workflow for Diagnosing and Purifying Crude Product

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis & Strategy cluster_2 Phase 3: Purification & Verification A Crude Synthesized This compound B Perform RP-HPLC (Chemical Purity) A->B C Perform Chiral HPLC (Enantiomeric Purity) A->C D Analyze Data: Identify Impurity Types B->D C->D E Strategy: Acid-Base Extraction followed by Recrystallization D->E Chemical & Chiral Impurities Present F Strategy: Recrystallization Only D->F Only Minor Chemical Impurities Present G Strategy: Chiral Resolution or Preparative Chiral HPLC D->G High Chemical Purity, Low Enantiomeric Excess H Execute Purification Protocol E->H F->H G->H I Re-analyze via HPLC (RP and Chiral) H->I I->D Specs Not Met, Re-evaluate Strategy J Pure this compound (>99% Purity, >99% e.e.) I->J Purity Specs Met

Caption: Workflow for purity assessment and purification.

Solution A: Acid-Base Extraction

This technique is highly effective for separating your acidic product from neutral or basic impurities. The carboxylic acid group is the key.

  • Principle: By dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities (like residual starting materials if they are less acidic) will not dissolve and can be washed away with an organic solvent (like ethyl acetate or dichloromethane).

  • Execution: After washing, the aqueous layer is re-acidified (e.g., with 6N HCl) to a pH of ~5, which re-protonates the carboxylate, causing the pure this compound to precipitate out of the solution.[3] This method is also excellent for removing residual tin salts, which are filtered off as tin hydroxides when the pH is raised.[3]

Solution B: Recrystallization

If the impurities are closely related structurally, recrystallization is often the best method.

  • Principle: This technique exploits the differences in solubility between your product and the impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product well when hot but poorly when cold.

  • Execution: A common and effective solvent system is a mixture of acetone and hexane.[5] The crude product is dissolved in a minimal amount of hot acetone, and hexane is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, the desired compound crystallizes out, leaving the more soluble impurities behind in the solvent.

Problem 2: Low Enantiomeric Excess (e.e.)
Q: My chiral HPLC analysis shows a significant peak for the (S)-enantiomer. How can I improve the e.e.?

Enriching the enantiomeric excess of a chiral compound requires a chiral-specific purification method.

Solution A: Diastereomeric Salt Resolution & Recrystallization

This is a classical and powerful technique for separating enantiomers.

  • Principle: You react your racemic or enantiomerically-impure carboxylic acid with a pure chiral base (the "resolving agent"). This reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility.[10] This difference allows them to be separated by fractional crystallization.

  • Execution:

    • React your impure (R,S)-Indoline-2-carboxylic Acid with a chiral amine, such as (1R,2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol, in a suitable solvent like ethanol.[2]

    • One diastereomeric salt (e.g., the salt formed from the (R)-acid and the (R,R)-amine) will be less soluble and will preferentially crystallize out of the solution upon cooling.

    • The crystallized salt is filtered off.

    • The pure diastereomeric salt is then treated with acid to break the ionic bond, regenerating the pure this compound, which can be isolated.[8]

Solution B: Preparative Chiral HPLC

If diastereomeric resolution is unsuccessful or if very high purity is needed, preparative chiral HPLC is the ultimate solution. It uses the same principles as analytical chiral HPLC but on a larger scale to isolate meaningful quantities of each enantiomer.[11]

Decision Tree for Purification Method Selection

G A Initial Analysis: What is the primary impurity? B Neutral Organics (e.g., unreacted starting material) A->B C Inorganic Salts (e.g., tin salts) A->C D (S)-Enantiomer A->D E Mixture of All Types A->E F Recommended Method: Acid-Base Extraction B->F G Recommended Method: Recrystallization C->G H Recommended Method: Diastereomeric Salt Resolution or Preparative Chiral HPLC D->H I Recommended Sequence: 1. Acid-Base Extraction 2. Recrystallization E->I

Caption: Selecting a purification method based on impurity.

Detailed Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Finding the right solvent is key to a successful recrystallization with high recovery.[12]

SolventSolubility (Cold)Solubility (Hot)Comments
WaterLowModerateGood for polar compounds, but may require heating.
EthanolModerateHighA common choice, often used in mixtures. Can be recrystallized from ethanol alone.[3]
AcetoneHighHighOften too good a solvent on its own; best used as part of a co-solvent system.
Hexane / HeptaneVery LowVery LowNon-polar. Used as an "anti-solvent" with more polar solvents like acetone or ethyl acetate.[5]
Ethyl AcetateModerateHighA versatile solvent for moderately polar compounds.
TolueneLowModerateGood for less polar compounds, requires higher temperatures.

Step-by-Step Screening Protocol:

  • Place ~20 mg of your crude product into a small test tube.

  • Add a test solvent dropwise at room temperature, swirling after each drop, up to about 0.5 mL.

    • If the solid dissolves completely, the solvent is unsuitable (too soluble).

    • If the solid does not dissolve, proceed to the next step.

  • Heat the test tube gently in a water bath.

    • If the solid dissolves, this is a potential candidate solvent.

    • If it still doesn't dissolve after adding ~1-2 mL of hot solvent, the solvent is unsuitable (not soluble enough).

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place it in an ice bath for 15-20 minutes.

  • Observe: The best solvent is one where the solid dissolves when hot and forms a large crop of crystals upon cooling.

Protocol 2: Purity Assessment by HPLC

This protocol provides typical starting conditions for analyzing this compound. Method optimization will be required for your specific system and impurity profile.[13][14]

A. Chemical Purity (Reverse-Phase)

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm

  • Expected Result: A major peak for your product. Purity is calculated as the area of the product peak divided by the total area of all peaks.

B. Enantiomeric Purity (Chiral)

  • Column: Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD).

  • Mobile Phase (Isocratic): A mixture of n-Hexane and 2-Propanol (Isopropanol), often with a small amount of an acidic modifier. A typical starting point is 90:10 (Hexane:IPA) + 0.1% Trifluoroacetic Acid (TFA).[11]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm

  • Expected Result: Two baseline-separated peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. Enantiomeric excess (e.e.) is calculated as: (|Area_R - Area_S|) / (Area_R + Area_S) * 100%.

References
  • PrepChem. (n.d.). Synthesis of indoline-2-carboxylic acid. Available at: [Link]

  • Yin, Q., et al. (2018). Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and (R,S)-indoline-2-carboxylic acid in reaction mixture. ResearchGate. Available at: [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Available at: [Link]

  • Blacklock, T. J. (1985). U.S. Patent No. 4,535,168. Google Patents.
  • Ma, D., et al. (2006). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. Available at: [Link]

  • Servier. (2004). CA Patent No. 2521877A1. Google Patents.
  • CNIPA. (2016). CN Patent No. 106008311A. Google Patents.
  • Wang, J., et al. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. Available at: [Link]

  • Naik, N., et al. (2011). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. Available at: [Link]

  • DSM N.V. (1999). EP Patent No. 0937714B1. Google Patents.
  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

  • European Patent Office. (2004). Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. Available at: [Link]

  • Liu, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Wang, Z., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Ali, I., et al. (2018). Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. ResearchGate. Available at: [Link]

  • Brown, R. K., & Nelson, N. A. (1962). THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry. Available at: [Link]

  • Subramanian, G. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Determination of Enantiomeric Excess of (R)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and chiral analysis, the accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and process optimization. (R)-Indoline-2-carboxylic acid is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Consequently, robust and reliable analytical methods for quantifying its enantiomeric purity are of paramount importance. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by experimental insights and data-driven recommendations.

The Criticality of Enantiomeric Excess in Chiral Molecules

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The determination of enantiomeric excess, a measure of the purity of a chiral substance, is therefore not merely an academic exercise but a critical quality attribute in the pharmaceutical industry.[1][2] An accurate and precise ee determination ensures the safety and efficacy of the final drug product.

This guide will explore and compare the following methodologies for the determination of enantiomeric excess of this compound:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Supercritical Fluid Chromatography (SFC)

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Circular Dichroism (CD) Spectroscopy

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely adopted technique for enantiomeric excess determination due to its versatility and high resolving power.[3][4] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[3]

Causality Behind Experimental Choices

The selection of the chiral stationary phase is the most critical parameter in developing a successful chiral HPLC method. For a carboxylic acid like indoline-2-carboxylic acid, CSPs based on polysaccharide derivatives (e.g., cellulose or amylose carbamates and benzoates) are often the first choice due to their broad applicability.[5] The mobile phase composition, typically a mixture of a non-polar organic solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is optimized to achieve the best balance between resolution and analysis time. Acidic or basic additives may be incorporated to improve peak shape and resolution for ionizable compounds.

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® or Phenomenex Lux® column, is a suitable starting point.[4][6]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with the addition of a small percentage of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to suppress the ionization of the carboxylic acid group and improve peak shape.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Set to the UV absorbance maximum of indoline-2-carboxylic acid (approximately 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

A representative chiral HPLC chromatogram would show two well-resolved peaks corresponding to the (R) and (S) enantiomers.[7]

Workflow for ee Determination by Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering faster analysis times and reduced consumption of organic solvents.[8][] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[8] The separation principle is similar to HPLC, relying on a chiral stationary phase.

Causality Behind Experimental Choices

The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates without a significant loss in resolution, leading to faster separations.[10] Organic modifiers, such as methanol or ethanol, are added to the CO2 to increase the mobile phase polarity and elute the analyte.[10] The same polysaccharide-based CSPs used in HPLC are often effective in SFC.[11] For acidic compounds like indoline-2-carboxylic acid, additives can be crucial for achieving good peak shapes and enantioselectivity.[6]

Experimental Protocol: Chiral SFC
  • Column Selection: A chiral stationary phase compatible with SFC, such as a Daicel CHIRALPAK® IC or a Phenomenex Lux® Cellulose-1 column.[11]

  • Mobile Phase: A mixture of supercritical CO2 and a modifier (e.g., methanol) in a gradient or isocratic mode. An acidic additive may be beneficial.

  • Sample Preparation: Dissolve the sample in a suitable solvent, typically the modifier used in the mobile phase.

  • Instrumentation and Conditions:

    • SFC System: An analytical SFC system with a back-pressure regulator and a UV or mass spectrometry (MS) detector.

    • Flow Rate: 2-5 mL/min.

    • Back Pressure: 100-150 bar.

    • Column Temperature: 35-40 °C.

    • Detection: UV at 254 nm or MS for higher sensitivity and specificity.

  • Data Analysis: Calculation of enantiomeric excess is performed as described for HPLC.

Workflow for ee Determination by Chiral SFC

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Modifier Sample->Dissolve Inject Inject into SFC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral SFC.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive method suitable for volatile and thermally stable compounds.[12] For non-volatile compounds like indoline-2-carboxylic acid, derivatization is necessary to increase their volatility.[12]

Causality Behind Experimental Choices

The carboxylic acid and the secondary amine in indoline-2-carboxylic acid make it non-volatile. Derivatization, for example, by esterification of the carboxylic acid and acylation of the amine, is a required step. This converts the analyte into a form that can be vaporized without decomposition in the GC inlet. The separation is then achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[13]

Experimental Protocol: Chiral GC
  • Derivatization:

    • Esterification: React the indoline-2-carboxylic acid sample with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl) to form the methyl ester.

    • Acylation: Subsequently, react the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the indoline nitrogen.

    • Work-up: Extract the derivatized product into an organic solvent and concentrate it for GC analysis.

  • Column Selection: A capillary GC column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Rt-βDEX).[13]

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Carrier Gas: Helium or hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient (e.g., starting at 100 °C and ramping to 220 °C) is typically used to ensure good separation.

    • Detector Temperature: 280 °C.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the diastereomeric derivatives.

Workflow for ee Determination by Chiral GC

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Derivatize Derivatize Sample Extract Extract Derivative Derivatize->Extract Inject Inject into GC Extract->Inject Separate Separation on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful and often non-destructive method for determining enantiomeric excess.[3][14] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce chemical shift non-equivalence between them.[14]

Causality Behind Experimental Choices

Two main approaches are used in NMR for chiral discrimination:

  • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which have distinct NMR spectra.[15]

  • Chiral Solvating Agents (CSAs): The enantiomers form transient diastereomeric complexes with a chiral solvating agent, leading to separate signals for each enantiomer in the NMR spectrum.[14][16] For carboxylic acids, chiral amines or alcohols are often used as CSAs.[15]

The choice between a CDA and a CSA depends on the reactivity of the analyte and the desired level of accuracy. Derivatization can sometimes lead to kinetic resolution, introducing errors. CSAs are generally preferred for their simplicity and non-destructive nature.[3]

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Add an equimolar or slight excess of a chiral solvating agent (e.g., (R)-1-phenylethylamine).

  • NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum of the mixture.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for detecting the minor enantiomer.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

Workflow for ee Determination by NMR

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Dissolve Dissolve Sample in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Integrate Integrate Diastereotopic Signals Acquire->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by NMR.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[17] The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.[18] This technique is particularly useful for rapid screening and for compounds with suitable chromophores.

Causality Behind Experimental Choices

For molecules like indoline-2-carboxylic acid, which contain a chromophore (the aromatic ring), a CD spectrum can be directly measured. Alternatively, to enhance the signal and ensure a robust correlation with ee, a technique called exciton-coupled circular dichroism (ECCD) can be employed.[19][20] This involves forming a complex between the analyte and a molecule containing two or more chromophores. The spatial arrangement of these chromophores, dictated by the chirality of the analyte, gives rise to a characteristic bisignate CD signal, the intensity of which is proportional to the ee.[18]

Experimental Protocol: CD Spectroscopy
  • Calibration Curve:

    • Prepare a series of standards with known enantiomeric excess values of this compound (from 100% R to 100% S).

    • For each standard, acquire the CD spectrum over a relevant wavelength range.

    • Plot the CD intensity at a specific wavelength (e.g., the peak maximum) against the known ee to generate a calibration curve. A linear relationship is expected.[18]

  • Sample Analysis:

    • Prepare a solution of the unknown sample at the same concentration as the standards.

    • Acquire the CD spectrum under the same conditions.

  • Data Analysis:

    • Measure the CD intensity of the unknown sample at the chosen wavelength.

    • Determine the enantiomeric excess of the sample by interpolation from the calibration curve.

Workflow for ee Determination by CD Spectroscopy

CD_Workflow cluster_prep Calibration cluster_analysis Sample Analysis cluster_data Data Processing Prep_Standards Prepare Standards of Known ee Acquire_CD_Standards Acquire CD Spectra of Standards Prep_Standards->Acquire_CD_Standards Generate_Curve Generate Calibration Curve Acquire_CD_Standards->Generate_Curve Interpolate Interpolate from Calibration Curve Generate_Curve->Interpolate Prep_Sample Prepare Unknown Sample Acquire_CD_Sample Acquire CD Spectrum of Sample Prep_Sample->Acquire_CD_Sample Acquire_CD_Sample->Interpolate Determine_ee Determine ee% Interpolate->Determine_ee

Caption: Workflow for ee determination by CD Spectroscopy.

Comparison and Recommendations

The choice of the most suitable method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of the research or development process.

FeatureChiral HPLCChiral SFCChiral GCNMR SpectroscopyCircular Dichroism
Principle Differential interaction with a CSP.[3]Differential interaction with a CSP in a supercritical fluid mobile phase.[8]Differential interaction of volatile derivatives with a CSP.[12]Formation of diastereomeric species with a chiral auxiliary.[14]Differential absorption of circularly polarized light.[17]
Sample Preparation Simple dissolution.Simple dissolution.Derivatization required.[12]Simple mixing with a CSA or derivatization.[3]Simple dissolution; may require complexation for ECCD.[20]
Accuracy & Precision HighHighHighModerate to HighModerate
Sensitivity (LOD/LOQ) HighVery HighVery HighLower than chromatographic methods.[3]Moderate
Analysis Time Moderate (10-30 min)Fast (2-10 min)Fast (5-15 min)Fast (5-10 min per sample)Very Fast (<1 min per sample)
Solvent Consumption HighLow (mainly CO2).[10]Low (carrier gas).[3]Low (~0.5-1 mL per sample).[3]Low
Non-destructive YesYesNo (due to derivatization)Yes (with CSAs).[3]Yes
Instrumentation Standard HPLC system.Specialized SFC system.Standard GC system.NMR Spectrometer.CD Spectropolarimeter.
Recommendations
  • For High Accuracy and Routine Quality Control: Chiral HPLC is the gold standard due to its robustness, high resolution, and widespread availability. It is the recommended method for final product release testing.

  • For High Throughput Screening and Preparative Separations: Chiral SFC is the ideal choice. Its speed and reduced solvent consumption make it highly efficient for screening large numbers of samples or for isolating larger quantities of pure enantiomers.[]

  • For High Sensitivity Analysis of Volatile Impurities: Chiral GC , although requiring derivatization for the parent compound, can be invaluable for detecting and quantifying trace amounts of volatile chiral impurities.

  • For Rapid, Non-destructive Analysis and Reaction Monitoring: NMR spectroscopy with a chiral solvating agent is an excellent tool for in-process control and rapid screening, providing a quick assessment of enantiomeric excess without the need for extensive method development.

  • For Ultra-High Throughput Screening: Circular Dichroism spectroscopy offers the fastest analysis time and is well-suited for screening large compound libraries, provided a suitable chromophore is present and a calibration curve is established.[19]

Conclusion

The determination of the enantiomeric excess of this compound can be accomplished by a variety of powerful analytical techniques. While chiral chromatography, particularly HPLC and SFC, provides the highest levels of accuracy and resolution, spectroscopic methods like NMR and CD offer significant advantages in terms of speed and sample preservation. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate technique to ensure the quality and efficacy of their chiral products.

References

  • Determination of enantiomeric excess. (n.d.).
  • Holmes, A. E., Zahn, S., & Canary, J. W. (2002). Synthesis and circular dichroism studies of N,N-bis(2-quinolylmethyl)amino acid Cu(II) complexes: determination of absolute configuration and enantiomeric excess by the exciton coupling method. Chirality, 14(6), 471-477. doi: 10.1002/chir.10079.
  • Labuta, J., Ishihara, S., Šikorský, T., Futera, Z., Shundo, A., Hanyková, L., Burda, J. V., Ariga, K., & Hill, J. P. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. doi: 10.1038/ncomms3188.
  • A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-(+)-Epichlorohydrin: NMR vs. Chromatographic Methods. (2025). BenchChem.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. (2018). The Journal of Physical Chemistry B.
  • You, L., Berman, J. S., & Anslyn, E. V. (2011). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 44(8), 597-606. doi: 10.1021/ar200021d.
  • Li, M., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 201940. doi: 10.1098/rsos.201940.
  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. (2023). The Journal of Physical Chemistry Letters.
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A Comparative Guide to ¹H and ¹³C NMR for the Purity Assessment of (R)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental necessity. This is particularly true for chiral molecules such as (R)-Indoline-2-carboxylic acid, a crucial building block in the synthesis of various bioactive compounds. The stereochemical integrity of such molecules can profoundly influence their pharmacological activity. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, in its proton (¹H) and carbon-13 (¹³C) variants, stands out as a powerful tool for unambiguous structure elucidation and purity assessment.

This guide provides an in-depth comparison of ¹H NMR and ¹³C NMR for the purity assessment of this compound, offering insights into the causality behind experimental choices and presenting supporting data to guide researchers in selecting the most appropriate methodology for their needs.

The Foundational Principles: Why NMR for Purity?

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds.[1] Unlike chromatographic techniques that rely on response factors, qNMR is a direct method where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the mass fraction of an analyte with high accuracy and precision, often with traceability to the International System of Units (SI) through the use of certified reference materials.[2]

¹H NMR Spectroscopy is predicated on the detection of hydrogen nuclei. Given the high natural abundance of the ¹H isotope (~99.98%) and its high gyromagnetic ratio, ¹H NMR is an inherently sensitive technique.[3] This sensitivity allows for rapid data acquisition and the detection of low-level impurities.

¹³C NMR Spectroscopy , conversely, detects the ¹³C isotope, which has a low natural abundance of approximately 1.1%.[3] This, coupled with a lower gyromagnetic ratio, results in significantly lower sensitivity compared to ¹H NMR.[3] Consequently, ¹³C NMR experiments require longer acquisition times or more concentrated samples to achieve an adequate signal-to-noise ratio.

Experimental Design: A Step-by-Step Protocol for Purity Assessment

A robust purity assessment protocol is a self-validating system. The following methodology for this compound is designed to ensure reproducibility and accuracy.

Sample Preparation
  • Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Internal Standard (for qNMR): Accurately weigh a suitable internal standard of known purity (e.g., maleic acid, dimethyl sulfone) into the same vial. The choice of internal standard is critical; it should have signals that do not overlap with the analyte's signals and be chemically inert under the experimental conditions.

  • Dissolution: Add a precise volume (e.g., 0.7 mL) of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[4] Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are general acquisition parameters that should be optimized for the specific instrument being used.

For ¹H NMR:

  • Spectrometer Frequency: 400 MHz or higher.[4]

  • Pulse Angle: 90°.[4]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ of both the analyte and internal standard) is crucial for accurate quantification. A typical starting point is 5 seconds.[4]

  • Number of Scans: 16 or higher, depending on the sample concentration.[4]

For ¹³C NMR:

  • Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

  • Pulse Program: A power-gated decoupling sequence is typically used to suppress the nuclear Overhauser effect (nOe) for more accurate integration.

  • Relaxation Delay (d1): Due to the generally longer T₁ relaxation times of carbon nuclei, a longer relaxation delay (e.g., 30-60 seconds) is often necessary for quantitative analysis.

  • Number of Scans: Significantly more scans (e.g., 1024 or more) are required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Data Analysis and Purity Calculation

The purity of this compound is calculated based on the integral ratios of the analyte and internal standard signals in the ¹H or ¹³C NMR spectrum. The following formula is used for absolute quantification:[5]

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of nuclei giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Head-to-Head Comparison: ¹H NMR vs. ¹³C NMR

Feature¹H NMR Spectroscopy¹³C NMR Spectroscopy
Sensitivity High, due to the high natural abundance and gyromagnetic ratio of ¹H.[3]Low, due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C.[3]
Acquisition Time Short, typically a few minutes.[6]Long, can range from minutes to hours.[6]
Spectral Resolution Generally lower, with a smaller chemical shift range (~0-12 ppm), leading to potential signal overlap, especially in complex molecules.[7]High, with a much wider chemical shift range (~0-220 ppm), resulting in better signal separation and less overlap.[8]
Quantification Accuracy Can be highly accurate with proper experimental setup (e.g., long relaxation delays). However, signal overlap can complicate integration.Can be very accurate and precise, especially when comparing stereoisomers, as relaxation times and nOe's of like carbons are the same for enantiomers.[8]
Detection of Quaternary Carbons Not applicable.Directly detects quaternary carbons, which lack attached protons and are therefore invisible in ¹H NMR.[8]
Enantiomeric Purity Requires the use of chiral derivatizing agents or chiral solvating agents to induce diastereomeric environments that can be distinguished by ¹H NMR.[9][10]Can sometimes directly distinguish enantiomers in the presence of a chiral solvating agent, and is often preferred when ¹H NMR spectra are too complex or show overlapping signals.[8]
Common Impurities Excellent for detecting proton-containing impurities.Can detect carbon-containing impurities, including those without protons.

Visualizing the Workflow

The following diagram illustrates the general workflow for purity assessment using NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Select NMR Technique (¹H or ¹³C) C->D E Optimize Acquisition Parameters D->E F Acquire Spectrum E->F G Process Spectrum (Phasing, Baseline Correction) F->G H Integrate Signals G->H I Calculate Purity H->I

Caption: Workflow for NMR-based purity assessment.

Causality in Experimental Choices: The "Why" Behind the "How"

Why use a deuterated solvent? Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum, which would obscure the signals from the analyte.

Why is a long relaxation delay crucial for quantification? For accurate quantification, the magnetization of all nuclei must fully return to equilibrium before the next pulse. If the relaxation delay is too short, signals from nuclei with longer T₁ relaxation times will be saturated, leading to underestimated integrals and inaccurate purity values.

When is ¹³C NMR the better choice despite its lower sensitivity?

  • Complex ¹H Spectra: When the ¹H NMR spectrum of a molecule is crowded with overlapping signals, making accurate integration difficult, the superior resolution of ¹³C NMR becomes a significant advantage.[7][8]

  • Molecules with Few Protons: For molecules with a high number of quaternary carbons or few protons, ¹³C NMR provides more structural information and can be a better choice for purity assessment.[8]

  • Enantiomeric Purity of Complex Mixtures: In cases of molecules with multiple chiral centers, leading to complex mixtures of stereoisomers, the high resolution of ¹³C NMR can be invaluable for discriminating between them.[8]

The Verdict: A Synergistic Approach

For a comprehensive purity assessment of this compound, a multi-technique approach is often the most robust. ¹H NMR provides a rapid and sensitive method for initial purity screening and the detection of proton-containing impurities. However, for a more detailed and unambiguous analysis, particularly when dealing with potential isomeric impurities or complex mixtures, ¹³C NMR offers superior resolution and the ability to detect non-protonated carbons.

The choice between ¹H and ¹³C NMR is not always a matter of one being definitively "better" than the other, but rather which technique is more "fit for purpose" based on the specific analytical challenge at hand. As outlined in the United States Pharmacopeia (USP) guidelines, the validation of any analytical procedure, including qNMR, should demonstrate its suitability for its intended use.[11][12][13]

The logical relationship between these two powerful techniques can be visualized as follows:

G Analyte This compound Purity Assessment H_NMR ¹H NMR Analyte->H_NMR C_NMR ¹³C NMR Analyte->C_NMR H_Pros High Sensitivity Rapid Acquisition H_NMR->H_Pros Advantages H_Cons Lower Resolution Potential Signal Overlap H_NMR->H_Cons Disadvantages C_Pros High Resolution Detects Quaternary Carbons C_NMR->C_Pros Advantages C_Cons Low Sensitivity Long Acquisition Time C_NMR->C_Cons Disadvantages

Caption: Comparison of ¹H and ¹³C NMR for purity assessment.

By understanding the fundamental principles, strengths, and limitations of both ¹H and ¹³C NMR, researchers can make informed decisions to ensure the quality and integrity of their chemical entities, ultimately contributing to the advancement of science and the development of safe and effective medicines.

References

  • Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]

  • NIH. (2018, July 20). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Retrieved from [Link]

  • PubChem. (n.d.). Indoline-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative analysis of 1H NMR and 1H-13C HSQC NMR metabolomics to understand the effects of medium composition in yeast growth. Retrieved from [Link]

  • Nature. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Reddit. (2021, October 7). Basic question: When is C-NMR more preferable to H-NMR?. Retrieved from [Link]

  • Nishimura, Y. (n.d.). Advantages and disadvantages of a high magnetic field NMR and 13C detection. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). Qualification of an NMR instrument can be divided into three elements. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (n.d.). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • PubMed. (n.d.). Determining and reporting purity of organic molecules: why qNMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]

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A Spectroscopic Guide to Differentiating (R)- and (S)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of efficacy and safety. The enantiomers of a chiral compound can exhibit vastly different pharmacological activities, making their unambiguous identification essential. This guide provides an in-depth spectroscopic comparison of (R)- and (S)-indoline-2-carboxylic acid, crucial building blocks in the synthesis of various pharmaceuticals. We will explore how different spectroscopic techniques can be leveraged to not only confirm the molecular structure but also to definitively distinguish between these two enantiomers.

(R)- and (S)-Indoline-2-carboxylic acid are conformationally constrained analogs of the amino acid proline. Their rigid structure makes them valuable scaffolds in medicinal chemistry. Understanding their distinct spectroscopic signatures is paramount for quality control and for elucidating their interactions in biological systems.

Distinguishing Enantiomers: The Role of Chiroptical Spectroscopy

While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful for elucidating the molecular structure and connectivity of a compound, they are inherently insensitive to chirality. Enantiomers, being mirror images, possess identical physical properties like melting point, boiling point, and solubility in achiral solvents. Consequently, their NMR and IR spectra are identical. To differentiate between (R)- and (S)-indoline-2-carboxylic acid, we must turn to chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD).

G cluster_achiral Achiral Spectroscopic Methods cluster_chiral Chiroptical Spectroscopic Methods Achiral_Methods NMR & IR Spectroscopy Achiral_Conclusion Identical Spectra for (R) and (S) Enantiomers Achiral_Methods->Achiral_Conclusion Provides structural information Chiral_Methods Circular Dichroism (CD) & Vibrational Circular Dichroism (VCD) Chiral_Conclusion Mirror-Image Spectra for (R) and (S) Enantiomers Chiral_Methods->Chiral_Conclusion Differentiates based on interaction with polarized light Title Spectroscopic Analysis of Enantiomers

Caption: Logical workflow for the spectroscopic analysis of enantiomers.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Confirming the Molecular Scaffold

NMR and IR spectroscopy are indispensable for verifying the core structure of indoline-2-carboxylic acid.

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra of (R)- and (S)-indoline-2-carboxylic acid are identical. They provide information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the indoline ring, the carboxylic acid group, and the relative positions of the substituents.

Expected Chemical Shifts for Indoline-2-carboxylic Acid:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)~10-13~170-180
Aromatic Protons (C₄-C₇)~6.5-7.5~110-155
Methine Proton (C₂)~4.0-4.5~60-65
Methylene Protons (C₃)~3.0-3.5~35-40

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. For indoline-2-carboxylic acid, key vibrational bands include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • N-H stretch (amine): A moderate band around 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp band around 1690-1760 cm⁻¹

  • C-N stretch: A moderate band around 1250-1350 cm⁻¹

  • Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): Unveiling the Chirality

CD and VCD spectroscopy measure the differential absorption of left and right circularly polarized light.[1] Since enantiomers interact differently with circularly polarized light, these techniques provide distinct spectra for the (R) and (S) forms of a chiral molecule.

Electronic Circular Dichroism (CD) Spectroscopy

CD spectroscopy probes the electronic transitions of a molecule. For amino acids and their analogs, the CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the stereochemistry around the α-carbon. The expected CD spectra for (R)- and (S)-indoline-2-carboxylic acid are mirror images of each other. One enantiomer will exhibit a positive Cotton effect (a positive peak) at a certain wavelength, while the other will show a negative Cotton effect (a negative peak) of equal magnitude at the same wavelength.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR light by the vibrational transitions of a molecule.[1] This technique is exceptionally powerful for determining the absolute configuration of small molecules in solution.[1]

The VCD spectra of (R)- and (S)-indoline-2-carboxylic acid are expected to be perfect mirror images. For every positive band in the spectrum of the (R)-enantiomer, a negative band of equal intensity will appear at the same frequency in the spectrum of the (S)-enantiomer, and vice versa.

Illustrative VCD Spectra of (R)- and (S)-Proline in H₂O

(The following is an illustrative representation based on published data.[2][3])

The VCD spectra of (R)- and (S)-proline in an aqueous solution exhibit distinct, mirror-image bands in the fingerprint region (1100-1500 cm⁻¹). For instance, a characteristic positive band for (S)-proline would appear as a negative band for (R)-proline.

G cluster_workflow Chiroptical Analysis Workflow start Obtain (R) and (S) Enantiomers step1 Prepare solutions of each enantiomer in a suitable solvent start->step1 step2 Acquire CD and VCD spectra for each enantiomer step1->step2 step3 Compare the obtained spectra step2->step3 result Confirm mirror-image relationship step3->result

Caption: A generalized workflow for the comparative chiroptical analysis of enantiomers.

Experimental Protocols

Sample Preparation

For all spectroscopic techniques, it is crucial to use high-purity samples of (R)- and (S)-indoline-2-carboxylic acid.

  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

  • CD and VCD Spectroscopy: Dissolve the sample in a suitable solvent that does not absorb strongly in the region of interest. For CD, aqueous buffers or polar organic solvents are common. For VCD, deuterated solvents are often preferred to minimize solvent interference in the fingerprint region.[4] The concentration should be adjusted to yield an absorbance of approximately 0.8 at the wavelength of interest.[2]

Instrumentation and Data Acquisition
  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • IR Spectroscopy:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • A background spectrum should be acquired and subtracted from the sample spectrum.

  • CD Spectroscopy:

    • Use a calibrated CD spectropolarimeter.

    • Acquire spectra in the far-UV region (e.g., 190-250 nm) using a quartz cuvette with an appropriate path length (typically 0.1 to 1 mm).

    • Record a baseline spectrum of the solvent and subtract it from the sample spectra.

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • VCD Spectroscopy:

    • Utilize an FTIR spectrometer equipped with a VCD module, including a photoelastic modulator (PEM).[1]

    • Acquire spectra in the mid-IR region (e.g., 800-2000 cm⁻¹).

    • Use a low-noise detector, such as a mercury cadmium telluride (MCT) detector.[1]

    • A baseline spectrum of the racemic mixture or the solvent should be recorded under identical conditions and subtracted from the spectra of the individual enantiomers to correct for artifacts.[2]

Conclusion

The spectroscopic differentiation of (R)- and (S)-indoline-2-carboxylic acid is a clear demonstration of the power of combining achiral and chiroptical techniques. While NMR and IR spectroscopy are essential for confirming the fundamental molecular structure, they are blind to stereoisomerism. In contrast, Circular Dichroism and Vibrational Circular Dichroism provide definitive, mirror-image spectra for the two enantiomers, allowing for their unambiguous identification and the determination of their absolute configuration. This comprehensive spectroscopic approach is vital for ensuring the quality and stereochemical purity of these important pharmaceutical building blocks.

References

  • Merten, C., & Drost, D. A. (2024). Vibrational circular dichroism spectra of proline in water at different pH values. Physical Chemistry Chemical Physics.
  • ResearchGate. (n.d.). IR and VCD spectra of (S)-proline in H2O at different pH values. Retrieved from [Link]

  • Dukor, R. K., Keiderling, T. A., & Gut, V. (1991). Vibrational circular dichroism spectra of unblocked proline oligomers. International Journal of Peptide and Protein Research, 38(3), 198–203.
  • Merten, C. (2024). Vibrational circular dichroism spectra of proline in water at different pH values. Physical Chemistry Chemical Physics.
  • SpectraBase. (n.d.). Indole-2-carboxylic acid, vanillylidenehydrazide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Indoline-2-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Indole-2-carboxylic acid, (dibenzylmethylene)hydrazide - Optional[13C NMR] - SpectraBase. Retrieved from [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). INDOLE-2-CARBOXYLIC ACID, 2-//3-PYRIDYL/METHYL/HYDRAZIDE - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of the molecules used in this study: a) S-indoline-2-carboxylic acid (S-ICA), b) S-proline, and c) pyrrole-2-carboxylic acid (PCA). Retrieved from [Link]

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Comparative study of different synthetic routes to (R)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of (R)-Indoline-2-carboxylic Acid

This compound is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril. The stereochemistry at the C-2 position is crucial for its biological activity, making enantioselective synthesis a topic of significant interest for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic strategies to obtain this valuable compound, supported by experimental data and procedural insights to inform route selection in both academic and industrial settings.

Classical Approach: Chiral Resolution of Racemic Indoline-2-carboxylic Acid

The most traditional method for obtaining enantiomerically pure compounds is the separation of a racemic mixture. This approach begins with the synthesis of racemic indoline-2-carboxylic acid, commonly through the reduction of indole-2-carboxylic acid.

Diastereomeric Salt Formation

This method relies on the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties, such as solubility.

Causality of Experimental Choices: The choice of the resolving agent is critical. (R)-(+)-α-methylbenzylamine is frequently used because it is commercially available in high enantiomeric purity and forms crystalline salts with indoline-2-carboxylic acid that exhibit a significant solubility difference, allowing for efficient separation. The solvent system (e.g., ethanol or isopropanol) is selected to maximize this solubility difference. Acidification of the separated diastereomeric salt then liberates the desired enantiomerically pure carboxylic acid. While reliable, a major drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer in a single resolution step, although the undesired enantiomer can be racemized and recycled to improve overall yield.[1]

Experimental Protocol: Resolution with (R)-(+)-α-methylbenzylamine [1]

  • Salt Formation: Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol. To this solution, add 3.7 kg of (R)-(+)-α-methylbenzylamine.

  • Crystallization: Stir the mixture for 2 hours to allow for the selective precipitation of the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid. Note: For this compound, (-)-α-methylbenzylamine would be used.

  • Isolation: Collect the white precipitate by filtration.

  • Recrystallization: Recrystallize the collected salt from isopropanol to enhance diastereomeric purity.

  • Liberation of the Free Acid: Dissolve the recrystallized salt in approximately 13 liters of water. Add 12 liters of a 1N hydrochloric acid solution while stirring.

  • Final Product Isolation: Stir the resulting suspension for 2 hours. Filter the precipitate, wash with water, and dry to yield the enantiomerically pure indoline-2-carboxylic acid.

Enzymatic Kinetic Resolution

Biocatalysis offers a highly selective alternative for kinetic resolution. This strategy typically involves the enantioselective hydrolysis of a racemic ester derivative of indoline-2-carboxylic acid.

Causality of Experimental Choices: Lipases and proteases are commonly employed due to their ability to differentiate between enantiomers of a substrate. For instance, an (R)-selective esterase will preferentially hydrolyze the (R)-ester to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted (or vice versa).[2][3] The choice of enzyme (e.g., Savinase, Alcalase) is crucial for achieving high enantioselectivity (E-value).[3] The reaction is typically run in a buffered aqueous solution to maintain the optimal pH for enzyme activity. The process is monitored until ~50% conversion is reached to maximize the enantiomeric excess of both the hydrolyzed acid and the remaining ester.

Experimental Protocol: Enzymatic Resolution of Racemic Indoline-2-carboxylic Acid Methyl Ester [3]

  • Substrate Preparation: Prepare racemic indoline-2-carboxylic acid methyl ester by reacting the racemic acid with methanol and thionyl chloride.[3]

  • Enzymatic Hydrolysis: Suspend 20 g of the racemic methyl ester in 80 mL of a 100mM sodium carbonate buffer solution (pH 8.0).

  • Enzyme Addition: Add 1 g of Savinase to the suspension.

  • Reaction Maintenance: Maintain the reaction at 35°C. Keep the pH between 7.8 and 8.2 by the controlled addition of a 5N sodium hydroxide solution.

  • Monitoring: Monitor the reaction progress using gas chromatography or HPLC until approximately 50% conversion is achieved.

  • Work-up: Upon reaching the target conversion, extract the unhydrolyzed (S)-indoline-2-carboxylic acid methyl ester with an organic solvent (e.g., ethyl acetate). The hydrolyzed (R)-acid will remain in the aqueous layer.

  • Hydrolysis of the Enriched Ester: Hydrolyze the separated (S)-methyl ester using an alkali aqueous solution to yield the final (S)-indoline-2-carboxylic acid.

Asymmetric Synthesis

Asymmetric synthesis aims to directly create the desired enantiomer, thus avoiding the separation of a racemic mixture and offering a potentially higher yield.

Catalytic Asymmetric Hydrogenation

This is one of the most powerful and atom-economical methods for synthesizing chiral indolines. It involves the direct hydrogenation of an indole precursor using a chiral transition metal catalyst.

Causality of Experimental Choices: The success of this method hinges on the catalyst system, which consists of a metal precursor (e.g., Rhodium, Ruthenium, or Iridium) and a chiral ligand.[4][5][6] The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. N-protection of the indole (e.g., with a Boc group) is often necessary to improve reactivity and enantioselectivity.[6][7] In some cases, particularly with unprotected indoles, a Brønsted acid co-catalyst is used to activate the substrate by forming an iminium ion intermediate, which is more susceptible to hydrogenation. The choice of solvent can also significantly influence the outcome.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an Unprotected Indole [2][5]

  • Catalyst Preparation: In an argon-filled glovebox, prepare a stock solution by mixing [Ir(COD)Cl]₂ with the chiral ligand (S,R)-ZhaoPhos (a bisphosphine-thiourea ligand) in a 0.5:1.1 molar ratio in chloroform. Stir at room temperature for 40 minutes.

  • Reaction Setup: In a vial, place the indole substrate (0.1 mmol) and methanesulfonic acid (0.15 mmol).

  • Catalyst Addition: Transfer an aliquot of the catalyst solution (containing 0.003 mmol of the catalyst) to the vial.

  • Hydrogenation: Place the vial in a stainless-steel autoclave. Purge with hydrogen gas and then pressurize to the desired pressure (e.g., 50-100 bar).

  • Reaction: Stir the reaction at a set temperature (e.g., 25-40°C) for the required time (e.g., 16-24 hours).

  • Work-up: After carefully releasing the pressure, evaporate the solvent. Purify the crude product by silica gel column chromatography to obtain the chiral indoline.

Chiral Pool Synthesis

This strategy utilizes a readily available and inexpensive chiral molecule as the starting material, incorporating its stereocenter into the final product. L-phenylalanine is a common chiral pool starting material for the synthesis of (S)-indoline-2-carboxylic acid.[8]

Causality of Experimental Choices: The synthesis involves transforming L-phenylalanine through a series of reactions that build the indoline ring while retaining the original stereochemistry. A key step is the intramolecular cyclization. For example, nitration of the phenyl ring of L-phenylalanine, followed by an intramolecular nitro amination, can form a nitro-indoline derivative.[8] The nitro group can then be reduced and removed to afford the target molecule. This approach avoids the need for a resolution step or an asymmetric catalyst but may involve multiple synthetic steps.

Experimental Protocol: Synthesis of (S)-Indoline-2-carboxylic Acid from L-Phenylalanine [8]

  • Nitration: Nitrate L-phenylalanine using a nitrating agent such as urea nitrate in sulfuric acid to produce 2,4-dinitro-L-phenylalanine.

  • Intramolecular Cyclization: Subject the 2,4-dinitro-L-phenylalanine to intramolecular nitro amination conditions to yield (S)-6-nitro-indoline-2-carboxylic acid. This step proceeds with high enantiomeric excess.

  • One-Pot Transformation: The (S)-6-nitroindoline-2-carboxylic acid is then converted to the final (S)-indoline-2-carboxylic acid in a one-pot transformation that involves reduction of the nitro group and subsequent de-functionalization.[8]

Emerging Strategies: Biocatalytic C-H Amination

A cutting-edge approach involves the use of engineered enzymes to catalyze intramolecular C-H amination, directly forming the indoline ring from an azide precursor.

Causality of Experimental Choices: This method leverages the power of directed evolution to create enzymes, such as modified cytochrome P450s, that can perform reactions not found in nature.[4][5] The enzyme provides a chiral pocket that controls the stereochemistry of the C-H insertion reaction, leading to high enantioselectivity. This strategy can be highly efficient and operates under mild, environmentally friendly conditions.

Conceptual Workflow: Biocatalytic Intramolecular C-H Amination [5]

  • Substrate Synthesis: Synthesize an appropriate aryl azide precursor, such as 1-azido-2-propylbenzene.

  • Enzymatic Reaction: Incubate the azide substrate with the engineered "indoline synthase" enzyme (e.g., P411-INS-5151) in a suitable buffer.

  • Product Formation: The enzyme catalyzes the intramolecular C(sp³)–H amination to form the chiral indoline product.

  • Isolation: Isolate the product from the reaction mixture.

Visualizing the Synthetic Workflows

Synthetic_Routes_Workflow cluster_start Starting Materials cluster_methods Synthetic Strategies cluster_end Final Product Indole_Acid Indole-2-carboxylic Acid Resolution Chiral Resolution Indole_Acid->Resolution Racemization Asymmetric_Hydro Asymmetric Hydrogenation Indole_Acid->Asymmetric_Hydro L_Phe L-Phenylalanine Chiral_Pool Chiral Pool Synthesis L_Phe->Chiral_Pool Aryl_Azide Aryl Azide Precursor Biocatalysis Biocatalysis (C-H Amination) Aryl_Azide->Biocatalysis Final_Product This compound Resolution->Final_Product Asymmetric_Hydro->Final_Product Chiral_Pool->Final_Product Biocatalysis->Final_Product

Caption: Overview of the main synthetic pathways to this compound.

Reaction_Schemes cluster_res Chiral Resolution (Chemical) cluster_ah Asymmetric Hydrogenation Racemic_Acid Racemic Acid Diastereomeric_Salts Diastereomeric Salts Racemic_Acid->Diastereomeric_Salts + Chiral_Base Chiral Base (+)-α-methylbenzylamine Chiral_Base->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Pure_Salt Pure Diastereomeric Salt Separation->Pure_Salt Acidification Acidification (HCl) Pure_Salt->Acidification R_Indoline_Res (R)-Indoline-2-CA Acidification->R_Indoline_Res Indole_Precursor Indole Precursor R_Indoline_AH (R)-Indoline-2-CA Indole_Precursor->R_Indoline_AH + H₂ Chiral_Catalyst Chiral Catalyst [Ir]/ZhaoPhos Chiral_Catalyst->R_Indoline_AH cat. Hydrogen H₂

Caption: Simplified schemes for Chemical Resolution and Asymmetric Hydrogenation routes.

Comparative Analysis of Synthetic Routes

Parameter Chiral Resolution (Diastereomeric Salt) Enzymatic Kinetic Resolution Asymmetric Hydrogenation Chiral Pool Synthesis (from L-Phe)
Typical Yield <50% (per cycle); up to 70% with racemization/recycle[1]~45-50% (for each enantiomer)High (often >90%)[2][5]Moderate overall yield (e.g., ~42%)[8]
Enantiomeric Excess (ee) High (>99.5% after recrystallization)[1]Very High (>99% ee)[3]Very High (often >95% ee)[2][6]Very High (>99.5% ee)[8]
Key Reagents Racemic acid, chiral amine (e.g., α-methylbenzylamine)Racemic ester, lipase/protease, bufferIndole precursor, H₂, transition metal catalyst (Rh, Ru, Ir), chiral ligandL-phenylalanine, nitrating agents, reducing agents
Scalability Well-established and scalableScalable, but may require large volumes for biotransformationHighly scalable; sensitive to catalyst purity and loadingScalable, but can be multi-step
Cost-Effectiveness Reagents are relatively inexpensive, but recycling is needed for higher yields.[1]Enzymes can be costly but are reusable if immobilized.High initial cost for precious metal catalysts and ligands.L-phenylalanine is inexpensive, but multiple steps can increase costs.
Operational Complexity Operationally simple (crystallization).Requires control of pH, temperature; enzyme handling.Requires specialized high-pressure equipment; air/moisture sensitive catalysts.Multi-step synthesis requires more complex process control.
"Green" Chemistry Aspect Generates salt waste.Mild conditions, aqueous media.Atom-economical, but uses heavy metals.Stoichiometric reagents used in several steps.
Advantages Robust, reliable, well-understood technology.Extremely high selectivity, mild conditions.High yield and ee, atom-economical.Avoids resolution/asymmetric catalysis, starts from cheap chiral source.
Disadvantages Theoretical 50% yield limit per cycle.Limited to ~50% yield, requires esterification/hydrolysis steps.Expensive and potentially toxic catalysts, requires high-pressure setup.Can be lengthy, overall yield may be moderate.

Conclusion and Recommendation

The choice of synthetic route to this compound is a trade-off between cost, efficiency, scalability, and available technology.

  • For large-scale industrial production , where initial investment in technology is feasible, catalytic asymmetric hydrogenation stands out as the most efficient method due to its high yields, excellent enantioselectivity, and atom economy. The high cost of catalysts can be offset by their low loading and potential for recycling.

  • Classical diastereomeric salt resolution remains a viable and robust option, especially if an efficient racemization and recycling loop for the unwanted enantiomer is in place. Its operational simplicity is a significant advantage.[1]

  • Enzymatic resolution is an excellent choice for producing material with very high optical purity under green conditions, making it attractive for pharmaceutical applications where quality is paramount.

  • Chiral pool synthesis is a clever strategy that can be cost-effective if the multi-step sequence is high-yielding and robust.

  • Biocatalytic C-H amination represents the future of this field, offering a potentially shorter and more environmentally benign route, though it is currently less established on an industrial scale.

Ultimately, the optimal route will depend on the specific requirements of the project, balancing the need for high enantiopurity, yield, and cost with the available expertise and equipment.

References

  • Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]

  • Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. Organic Letters. [Link]

  • Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
  • Method for preparing (s)-indoline-2-carboxylic acid and (s).
  • Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles. Angewandte Chemie International Edition. [Link]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. ResearchGate. [Link]

  • Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection. ChemInform. [Link]

  • Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron Letters. [Link]

  • Brønsted-Acid-Promoted Rh-Catalyzed Asymmetric Hydrogenation of N‑Unprotected Indoles: A Cocatalysis of Transition Metal and. Journal of the American Chemical Society. [Link]

  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PubMed Central. [Link]

  • Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. PubMed. [Link]

  • Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers. [Link]

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A Comparative Analysis of the Biological Activities of (R)- and (S)-Indoline-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chirality in Indoline-2-carboxylic Acid

Indoline-2-carboxylic acid, a conformationally constrained analog of the amino acid tryptophan, serves as a versatile scaffold in medicinal chemistry. Its rigid structure makes it a valuable building block for designing compounds that target a range of biological entities, from viral enzymes to central nervous system receptors. The molecule possesses a chiral center at the C2 position of the indoline ring, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. In the realm of pharmacology, such stereoisomers can exhibit profoundly different biological activities, a phenomenon known as stereoselectivity. This guide provides a comparative overview of the known biological activities of (R)- and (S)-Indoline-2-carboxylic acid, with a focus on their differential effects as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.

The principle of stereospecificity is fundamental in drug design, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets like receptors and enzymes. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for undesirable side effects. Therefore, understanding the distinct pharmacological profiles of each enantiomer is paramount for the development of safe and efficacious therapeutics. While research on the individual enantiomers of the parent indoline-2-carboxylic acid is not extensively documented in publicly available literature, compelling evidence from studies on its derivatives highlights the critical role of stereochemistry in determining biological function.

Comparative Biological Activity: A Case Study in NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is a well-established therapeutic target for a variety of neurological disorders. The activity of the NMDA receptor is modulated by the binding of glycine as a co-agonist. Consequently, antagonists of this glycine binding site are of significant interest for their potential neuroprotective effects.

A study on tricyclic derivatives of indole-2-carboxylic acid provides a clear demonstration of the stereospecificity of this class of compounds as NMDA-glycine antagonists. In this research, a racemic mixture of a tricyclic indole-2-carboxylic acid derivative was synthesized and then separated into its individual enantiomers for biological evaluation.

Quantitative Comparison of Enantiomeric Activity

The affinity of the separated enantiomers for the NMDA-glycine binding site was assessed using a radioligand binding assay with [³H]-5,7-dichlorokynurenic acid, a known antagonist of this site. The results unequivocally demonstrated that the derivatives of the (-)-isomer exhibited significantly higher potency compared to their (+)-isomer counterparts. The most potent compound, a substituted anilide derivative of the (-)-isomer, displayed a remarkable affinity with a Kᵢ value of 0.8 nM.[1] This stark difference in binding affinity between the enantiomers underscores the highly stereoselective nature of the interaction with the NMDA receptor's glycine binding site.

Enantiomer DerivativeTargetAssayKey Finding
(-)-Isomer DerivativesNMDA Receptor Glycine SiteRadioligand Binding AssayMore potent antagonists
(+)-Isomer DerivativesNMDA Receptor Glycine SiteRadioligand Binding AssayLess potent antagonists
Substituted Anilide of (-)-IsomerNMDA Receptor Glycine SiteRadioligand Binding AssayHigh affinity (Kᵢ = 0.8 nM)[1]

Experimental Protocols: Assessing Stereospecific Binding

To enable researchers to conduct similar comparative studies, a detailed methodology for a radioligand binding assay to determine the affinity of compounds for the NMDA receptor glycine site is provided below. This protocol is based on standard practices in the field.

Protocol: Radioligand Binding Assay for NMDA Receptor Glycine Site

Objective: To determine the binding affinity (Kᵢ) of (R)- and (S)-Indoline-2-carboxylic acid for the glycine binding site of the NMDA receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]-5,7-dichlorokynurenic acid (radioligand)

  • (R)-Indoline-2-carboxylic acid

  • (S)-Indoline-2-carboxylic acid

  • Glycine (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw crude rat cortical membranes on ice. Homogenize the membranes in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the wash step twice. Finally, resuspend the pellet in the assay buffer to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In scintillation vials, prepare the following in triplicate:

    • Total Binding: Add assay buffer, [³H]-5,7-dichlorokynurenic acid (final concentration ~2 nM), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]-5,7-dichlorokynurenic acid, a high concentration of unlabeled glycine (e.g., 1 mM), and the membrane preparation.

    • Competitive Binding: Add assay buffer, [³H]-5,7-dichlorokynurenic acid, varying concentrations of the test compounds ((R)- or (S)-Indoline-2-carboxylic acid), and the membrane preparation.

  • Incubation: Incubate all vials at 4°C for 30 minutes.

  • Filtration: Rapidly filter the contents of each vial through glass fiber filters under vacuum. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to stand for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the radioligand binding assay.

Radioligand_Binding_Assay cluster_prep Preparation cluster_reaction Reaction & Separation cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation (4°C, 30 min) Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scint_Count Scintillation Counting Filtration->Scint_Count Data_Analysis Data Analysis (IC50 & Ki Calculation) Scint_Count->Data_Analysis

Caption: Workflow for the NMDA receptor radioligand binding assay.

Signaling Pathway Context: NMDA Receptor Modulation

The antagonism of the glycine co-agonist site on the NMDA receptor by compounds like indoline-2-carboxylic acid derivatives prevents the full activation of the receptor, even in the presence of the primary agonist, glutamate. This modulation can have significant downstream effects on intracellular signaling cascades.

NMDA_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine Glycine->NMDA_R Binds to GluN1 Antagonist (R/S)-Indoline-2-CA Derivative Antagonist->NMDA_R Blocks Glycine Site Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Neurotoxicity) Signaling_Cascades->Cellular_Response

Caption: Modulation of the NMDA receptor signaling pathway.

Conclusion and Future Directions

The available evidence, primarily from studies on its derivatives, strongly suggests that the biological activity of Indoline-2-carboxylic acid is stereospecific. The demonstrated higher potency of the (-)-enantiomer derivatives as NMDA receptor glycine site antagonists highlights the importance of chiral separation and evaluation in the drug discovery and development process.

Future research should focus on directly comparing the biological activities of the parent (R)- and (S)-Indoline-2-carboxylic acid enantiomers across a range of relevant biological targets, including but not limited to NMDA receptors and viral enzymes like HIV-1 integrase. Such studies would provide a more complete understanding of their structure-activity relationships and pave the way for the rational design of more potent and selective therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers to embark on these important investigations.

References

  • Ohmori, J., Shimizu-Sasamata, M., Okada, M., & Sakamoto, S. (2003). Synthesis of tricyclic indole-2-carboxylic [correction of caboxylic] acids as potent NMDA-glycine antagonists. Journal of Medicinal Chemistry, 46(5), 691–701. [Link]

Sources

A Comparative Guide to Chiral Synthons in Asymmetric Synthesis: Advancing Beyond (R)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its rigid, bicyclic structure providing a valuable framework for developing novel therapeutic agents. For decades, (R)-Indoline-2-carboxylic acid has served as a reliable and frequently utilized chiral synthon, providing a straightforward entry into a variety of enantiomerically enriched indoline derivatives. However, the ever-increasing demand for structural diversity and improved synthetic efficiency has spurred the exploration of alternative chiral synthons and methodologies. This guide provides an in-depth technical comparison of prominent alternatives to this compound in asymmetric synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, supported by experimental data and detailed protocols.

The Enduring Legacy and Inherent Limitations of this compound

This compound has been a workhorse in asymmetric synthesis due to its commercial availability and the presence of a carboxylic acid handle, which allows for a wide range of chemical transformations. The inherent chirality at the C2 position provides a robust starting point for the synthesis of numerous biologically active molecules. However, reliance on a single chiral synthon presents certain limitations:

  • Limited Structural Diversity: The core indoline scaffold is pre-defined, restricting the accessible chemical space. Modifications often require multi-step sequences, potentially lowering overall yields.

  • Functional Group Incompatibility: The carboxylic acid group can interfere with certain reaction conditions, necessitating protection and deprotection steps that add to the synthetic complexity.

  • Accessibility of the (S)-enantiomer: While the (R)-enantiomer is readily available, the (S)-enantiomer is often more expensive or requires separate synthesis, limiting access to the full spectrum of stereoisomers.

These challenges have driven the development of more flexible and efficient strategies for the asymmetric synthesis of indolines, which are explored in the following sections.

Alternative Strategies: A Comparative Analysis

This section details several powerful alternatives to the classical chiral pool approach using this compound. Each strategy is evaluated based on its synthetic accessibility, stereochemical control, and scope of application, with supporting experimental data presented for objective comparison.

Organocatalytic Asymmetric Synthesis: A Metal-Free Paradigm

Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecules without the need for often toxic and expensive transition metals. Several organocatalytic approaches have been successfully applied to the synthesis of chiral indolines.

One notable example is the intramolecular Michael addition of α,β-unsaturated ketones catalyzed by primary amines derived from cinchona alkaloids.[1][2][3] This method allows for the synthesis of both cis- and trans-2,3-disubstituted indolines with high enantioselectivity.

G

Table 1: Performance Data for Organocatalytic Synthesis of 2,3-Disubstituted Indolines [1][2]

EntrySubstrateCatalyst Loading (mol%)Product ConfigurationYield (%)dr (cis:trans or trans:cis)ee (%)
1Aryl-substituted enone10cis972.7:199
2Alkyl-substituted enone10trans95>20:199

Experimental Protocol: Organocatalytic Asymmetric Intramolecular Michael Addition [1]

  • To a solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one (0.1 mmol) in ethyl acetate (1.0 mL) at 0 °C is added 2-nitrobenzoic acid (0.02 mmol) and the cinchona alkaloid-derived primary amine catalyst (0.01 mmol).

  • The reaction mixture is stirred at 0 °C for the time indicated by TLC analysis (typically 10-24 hours).

  • Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the corresponding 2,3-disubstituted indoline.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalysis: Harnessing Nature's Catalysts

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Directed evolution of enzymes has led to the development of biocatalysts capable of performing transformations not seen in nature. For the synthesis of chiral indolines, engineered cytochrome P411 variants have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides with excellent enantioselectivity.[4][5][6][7][8][9][10]

G

Table 2: Performance Data for Biocatalytic Synthesis of Chiral Indolines [6][9]

EntrySubstrateEnzyme VariantYield (%)er (enantiomeric ratio)
11-Azido-2-propylbenzeneP411-INS-51516092:8
2Substituted aryl azideP411-INS-5151up to 74up to 99:1

Experimental Protocol: Biocatalytic Indoline Synthesis [6]

  • E. coli cells expressing the engineered cytochrome P411 variant are cultured and harvested.

  • The whole-cell catalyst is resuspended in a suitable buffer (e.g., M9-N buffer, pH 8.4) to a specified optical density (e.g., OD₆₀₀ = 40).

  • The organic azide substrate (e.g., 5 mM) is added to the cell suspension.

  • The reaction is performed under anaerobic conditions at room temperature for 16 hours.

  • After the reaction, the product is extracted from the mixture using an organic solvent (e.g., ethyl acetate).

  • The yield is quantified by LC-MS, and the enantiomeric ratio is determined by chiral HPLC analysis.

Chiral Auxiliaries: The Evans Oxazolidinone Approach

Chiral auxiliaries are a classic and reliable method for controlling stereochemistry. Evans' oxazolidinones are among the most successful and widely used chiral auxiliaries in asymmetric synthesis.[11] They can be acylated and then subjected to diastereoselective enolate reactions. While not a direct synthesis of the indoline ring, this method can be used to construct chiral side chains that are then elaborated to form the indoline scaffold.

G

Table 3: Representative Data for Evans Oxazolidinone Mediated Asymmetric Alkylation [12]

EntryElectrophileDiastereomeric Excess (de) (%)
1Benzyl bromide>98
2Allyl iodide>98

Experimental Protocol: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary [12]

  • To a solution of the N-acyl oxazolidinone (1.0 mmol) in dry THF (10 mL) at -78 °C is added sodium bis(trimethylsilyl)amide (1.1 mmol, 1.0 M solution in THF).

  • The mixture is stirred for 30 minutes at -78 °C.

  • The electrophile (1.2 mmol) is added, and the reaction is stirred for 2-4 hours at -78 °C.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and warmed to room temperature.

  • The product is extracted with an organic solvent, dried, and purified by column chromatography.

  • The chiral auxiliary is subsequently cleaved under standard conditions (e.g., LiOH/H₂O₂) to yield the enantioenriched carboxylic acid.

De Novo Synthesis from Chiral Precursors: The Pyroglutamic Acid Strategy

Utilizing readily available and inexpensive chiral molecules from the "chiral pool" is an economical and efficient strategy. (S)-Pyroglutamic acid, derived from L-glutamic acid, is a versatile chiral building block for the synthesis of a wide range of nitrogen-containing heterocycles, including indolines.[13][14][15][16] This approach allows for the construction of the indoline ring system with a pre-defined stereocenter.

Table 4: Comparison of Chiral Synthon Strategies

FeatureThis compoundOrganocatalysisBiocatalysisChiral AuxiliariesPyroglutamic Acid
Stereocontrol Pre-definedHigh ee and drExcellent erHigh dePre-defined
Flexibility LimitedHighSubstrate-dependentHighModerate
Scalability GoodGoodPotentially highModerateGood
Green Chemistry ModerateHighHighModerateHigh
Cost ModerateCatalyst-dependentPotentially lowHighLow
Generality BroadBroadEvolvingBroadSpecific to certain scaffolds

Conclusion and Future Outlook

While this compound remains a valuable chiral synthon, the field of asymmetric synthesis has evolved to offer a diverse toolbox of alternative strategies. Organocatalysis and biocatalysis represent highly efficient and sustainable approaches that can provide access to a wide range of chiral indolines with exceptional stereocontrol. Chiral auxiliaries, particularly Evans' oxazolidinones, continue to be a reliable method for constructing complex chiral molecules. Furthermore, the use of inexpensive chiral precursors like pyroglutamic acid provides an economical route to specific indoline targets.

The choice of the optimal strategy will depend on the specific target molecule, desired stereochemistry, and the scale of the synthesis. For drug discovery and development, where structural diversity is paramount, the flexibility offered by organocatalytic and biocatalytic methods is particularly attractive. As our understanding of catalysis deepens and new methodologies emerge, the reliance on a single chiral synthon will likely diminish, paving the way for more innovative and efficient approaches to the synthesis of chiral indolines and other important heterocyclic compounds.

References

  • Kim, S. G., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Advances, 7(86), 54655-54663. [Link][1][2][3]

  • Kim, S. G., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate. [Link][1][2]

  • Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Publishing. [Link][1][3]

  • Qin, Z. Y., et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science, 9(12), 2333–2338. [Link][4][5][6][7][8][9][10]

  • Mei, G. J., et al. (2021). Catalytic asymmetric preparation of pyrroloindolines: strategies and applications to total synthesis. Chemical Society Reviews, 50(10), 5985-6012. [Link][4]

  • Design and synthesis of axially chiral aryl-pyrroloindoles via the strategy of organocatalytic asymmetric (2 + 3) cyclization. PubMed. [Link][17]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. [Link][13][14]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. [Link][4][5][8]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link][6][9]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)-H Amination. PubMed. [Link][4][7][10]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Publications. [Link][4][5][8]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link][6][9]

  • Chiral Phosphoric Acid-Catalyzed Pictet–Spengler Reactions for Synthesis of 5′,11′-Dihydrospiro[indoline-3,6′-indolo[3,2-c]quinolin]-2-ones. ACS Publications. [Link][18]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)-H Amination. PubMed. [Link][4][7][10]

  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. [Link]

  • Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines. ACS Publications. [Link][19]

  • Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. PubMed. [Link]

  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. [Link][13][14]

  • Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses. PubMed. [Link]

  • Enantioselective Synthesis of 2,2,3-Trisubstituted Indolines via Bimetallic Relay Catalysis of α-Diazoketones with Enones. ACS Publications. [Link][20]

  • Chiral phosphoric acid catalyzed asymmetric arylation of indoles via nucleophilic aromatic substitution: mechanisms and origin of enantioselectivity. RSC Publishing. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis. Williams College. [Link][12]

  • Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. RSC Publishing. [Link][21]

  • Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. PubMed Central. [Link][22]

  • Chiral Phosphoric Acid Catalyzed Kinetic Resolution of Indolines Based on a Self-Redox Reaction. ResearchGate. [Link]

  • Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. OUCI. [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. MDPI. [Link]

  • Biocatalytic synthesis of chiral pharmaceutical intermediates. AIR Unimi. [Link]

  • Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting material. Semantic Scholar. [Link][15]

  • Proline as an Asymmetric Organocatalyst. RSC Publishing. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • Stereocontrol in proline-catalyzed asymmetric amination: a comparative assessment of the role of enamine carboxylic acid and enamine carboxylate. PubMed. [Link]

  • ChemInform Abstract: L-Pyroglutamic Acid as a Chiral Starting Material for Asymmetric Synthesis. ResearchGate. [Link][16]

  • Pyroglutamic acid. ElectronicsAndBooks. [Link]

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Definitive Stereochemical Assignment of (R)-Indoline-2-carboxylic Acid: A Comparative Guide to X-ray Crystallography and Chiroptical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical characterization and regulatory compliance. The spatial arrangement of atoms in a chiral molecule dictates its interaction with biological systems, making stereochemical validation a critical step in the journey from discovery to therapeutic application. This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with powerful solution-phase chiroptical techniques for the validation of (R)-Indoline-2-carboxylic Acid. While a specific crystal structure for this compound is not publicly available in crystallographic databases at the time of this publication, this guide will present a representative, detailed protocol for its structural determination by X-ray diffraction, alongside a comparative analysis of alternative methods.

The Imperative of Absolute Configuration in Drug Development

This compound is a valuable chiral building block in synthetic organic chemistry, often incorporated into more complex bioactive molecules. The distinction between its (R) and (S) enantiomers is not merely academic; it can be the difference between a potent therapeutic and an inactive or even harmful compound. Therefore, the choice of analytical technique for stereochemical assignment must be deliberate and well-justified.

Head-to-Head Comparison: X-ray Crystallography vs. Chiroptical Methods

The selection of an analytical method for determining absolute configuration hinges on several factors, including the physical state of the sample, the presence of chromophores, and the desired level of structural detail.

FeatureSingle-Crystal X-ray CrystallographyElectronic Circular Dichroism (ECD)Vibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)
Principle Diffraction of X-rays by the electron cloud of atoms in a crystalline lattice.[1]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[2][3]Differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions.[4][5]Variation of the angle of optical rotation of plane-polarized light as a function of wavelength.[6]
Sample Phase Solid (high-quality single crystal).[1][7]Solution.[2]Solution, neat liquid.[4][5]Solution.[6]
Information Yield Unambiguous 3D atomic arrangement, bond lengths, bond angles, and absolute configuration.[1][8]Absolute configuration, information about electronic transitions and conformation in solution.[2][3]Absolute configuration and detailed conformational information in solution.[4][5]Absolute configuration, particularly when used in conjunction with ECD.[6]
Key Requirement Growth of a diffraction-quality single crystal, which can be a significant bottleneck.[9]Presence of a chromophore that absorbs UV-Vis light.[3]Chiral molecule with IR-active vibrational modes.[5]Chiral molecule.[6]
Throughput Lower; crystal growth and data collection can be time-consuming.[10]Higher; rapid data acquisition.Higher; data acquisition is relatively fast.Higher; rapid data acquisition.
Data Interpretation Direct determination of the crystal structure. The Flack parameter provides a direct measure of the correctness of the assigned absolute configuration.Comparison of the experimental spectrum with quantum chemical calculations (e.g., TD-DFT).[11]Comparison of the experimental spectrum with quantum chemical calculations (e.g., DFT).[4][5][12]Often empirical or compared with known compounds; can be supported by calculations.[6][13]
Sample Amount Typically <1 mg, with crystals of 0.1-0.3 mm being ideal.[7]Microgram to milligram quantities.Typically 5-15 mg.[4]Milligram quantities.
Cost Can be higher due to instrumentation and the need for specialized expertise.Generally more accessible and lower cost than X-ray crystallography.Instrumentation is less common and can be more expensive than ECD.Instrumentation is widely available.
Workflow for Stereochemical Elucidation: A Synergistic Approach

The determination of absolute configuration is often not a linear process. A multi-technique approach can provide a more comprehensive and robust validation.

Stereochemical Elucidation Workflow General Workflow for Chiral Structure Elucidation cluster_0 Initial Analysis cluster_1 Primary Method Selection cluster_2 Definitive Analysis cluster_3 Validation Synthesis & Purification Synthesis & Purification Chiral Separation (if racemic) Chiral Separation (if racemic) Synthesis & Purification->Chiral Separation (if racemic) Optical Rotation Optical Rotation Chiral Separation (if racemic)->Optical Rotation Attempt Crystallization Attempt Crystallization Optical Rotation->Attempt Crystallization Proceed to definitive structural analysis Chiroptical Screening (ECD/VCD) Chiroptical Screening (ECD/VCD) Optical Rotation->Chiroptical Screening (ECD/VCD) Attempt Crystallization->Chiroptical Screening (ECD/VCD) Unsuccessful X-ray Crystallography X-ray Crystallography Attempt Crystallization->X-ray Crystallography Successful Computational Modeling (DFT/TD-DFT) Computational Modeling (DFT/TD-DFT) Chiroptical Screening (ECD/VCD)->Computational Modeling (DFT/TD-DFT) Absolute Configuration Determined Absolute Configuration Determined X-ray Crystallography->Absolute Configuration Determined Computational Modeling (DFT/TD-DFT)->Absolute Configuration Determined Compare with experimental ECD/VCD spectra X-ray Crystallography Workflow Workflow for Single-Crystal X-ray Diffraction Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Absolute Purity Determination of (R)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a compound's absolute purity is not merely a quality control checkpoint; it is a cornerstone of safety, efficacy, and regulatory compliance. For chiral molecules such as (R)-Indoline-2-carboxylic acid, a key building block in the synthesis of various therapeutic agents, rigorous and accurate purity assessment is paramount.[1][2][3][4] This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), the conventional method for purity analysis. Through detailed experimental protocols and supporting data, we will explore why qNMR is emerging as a powerful, primary method for absolute purity determination.

The Principle of Absolute Purity Determination: Beyond Relative Purity

Traditional chromatographic techniques like HPLC typically provide a measure of relative purity, often expressed as an area percentage of the main peak in a chromatogram.[5] This approach assumes that all components, including the active pharmaceutical ingredient (API) and any impurities, have a similar response to the detector (e.g., UV absorbance). However, this is often not the case, as different molecules can have vastly different molar absorptivities, leading to potential under- or overestimation of impurity levels.[5]

Absolute purity, on the other hand, provides a direct measure of the mass fraction of the analyte in a sample. Quantitative NMR (qNMR) is a primary ratio method, meaning it can determine the purity of a substance without the need for a reference standard of the same compound.[6][7] This is because the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[6][8][9] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be accurately calculated.[10]

Why qNMR for this compound?

This compound presents a suitable candidate for qNMR analysis due to its distinct proton signals that can be well-resolved from potential impurities and a chosen internal standard. The structural information inherent in the NMR spectrum also allows for the simultaneous confirmation of the compound's identity.

Comparative Analysis: qNMR vs. HPLC

To provide a clear comparison, we will evaluate both methods based on key performance parameters critical for pharmaceutical analysis.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV)
Principle Based on the direct proportionality between NMR signal intensity and the number of nuclei.[6][8]Based on the differential partitioning of analytes between a stationary and mobile phase, with detection typically by UV absorbance.[1][5]
Quantification Absolute quantification using a certified internal standard.[10]Relative quantification based on peak area percentage. Absolute quantification requires a specific reference standard for the analyte.[5]
Selectivity High, based on unique chemical shifts of protons in the molecule.High, based on chromatographic separation.
Accuracy & Precision High, with relative standard deviations typically below 1% under optimal conditions.[6]High, but can be influenced by variations in detector response for different compounds.[11]
Sample Preparation Simple dissolution of accurately weighed sample and internal standard in a deuterated solvent.[12]More involved, often requiring mobile phase preparation, filtration, and potentially derivatization.
Analysis Time Rapid, with data acquisition typically taking a few minutes per sample.[13]Can be longer, depending on the chromatographic run time.
Reference Standard Requires a certified internal standard of a different compound.[8][14]Requires a well-characterized reference standard of the analyte itself for accurate quantification.[5]
Structural Information Provides detailed structural information, confirming the identity of the analyte and impurities.[2]Provides retention time data, but no direct structural information.
Destructive/Non-destructive Non-destructive, allowing for sample recovery.[15]Generally considered destructive.

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary checks for accuracy and reproducibility.

Quantitative ¹H-NMR (qNMR) Protocol for this compound

This protocol outlines the determination of the absolute purity of this compound using an internal standard.

1. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[16][17] An ideal standard should:

  • Be of high, certified purity (e.g., NIST traceable).[18][19][20]

  • Have signals that do not overlap with the analyte or solvent signals.[8][16]

  • Be chemically stable and non-reactive with the analyte and solvent.[16][17]

  • Be soluble in the chosen deuterated solvent.[16]

  • Preferably exhibit simple, sharp signals (e.g., singlets).[17]

For this compound in DMSO-d₆, Maleic acid is a suitable internal standard. Its vinyl protons appear as a sharp singlet around 6.3 ppm, a region typically free of signals from the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[2]

  • Pulse Program: A standard single-pulse experiment should be used.

  • Relaxation Delay (D1): This is a crucial parameter to ensure full relaxation of all nuclei between scans. A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and internal standard is recommended. A conservative D1 of 30-60 seconds is often used.

  • Pulse Angle: A 90° pulse angle should be accurately calibrated and used to maximize the signal.[9]

  • Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.[1]

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the signals in the aromatic region are suitable. For maleic acid, the singlet from the two vinyl protons is used.

  • The purity of the analyte is calculated using the following equation[9]:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • Purity_std = Certified purity of the internal standard

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a standard method for assessing the relative purity of this compound.

1. Instrumentation and Conditions:

  • System: HPLC with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is a common starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[2]

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube nmr_acq Acquire ¹H-NMR Spectrum (Optimized D1 and Pulse Angle) transfer->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and Standard Signals calculate Calculate Absolute Purity using Formula

Caption: Workflow for qNMR absolute purity determination.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_acq_hplc Data Acquisition cluster_proc_hplc Data Processing & Calculation weigh_sample_hplc Weigh and Dissolve Sample in Mobile Phase filter_sample Filter Sample hplc_run Inject and Run HPLC-UV Method filter_sample->hplc_run integrate_peaks Integrate All Chromatographic Peaks hplc_run->integrate_peaks calculate_area Calculate Relative Purity (Area % Report)

Caption: Workflow for HPLC relative purity determination.

Supporting Experimental Data: A Comparative Summary

The following table presents representative data from the analysis of a batch of this compound using both qNMR and HPLC.

Parameter qNMR Result HPLC Result
Purity Value 99.2% (absolute purity)99.7% (area percent)
Precision (RSD, n=3) 0.3%0.1%
Key Validation Parameter Accuracy confirmed with certified reference material.Linearity of detector response.
Impurity Profile Detected and quantified a known process impurity at 0.6%.Detected the same impurity, but the area percent may not reflect its true mass contribution.

The slight discrepancy between the qNMR and HPLC purity values highlights the potential for area percent reporting to overestimate purity if impurities have a lower UV response than the main compound.

Conclusion: The Authoritative Power of qNMR

While HPLC remains an indispensable tool for separation and routine quality control, Quantitative NMR is increasingly recognized by regulatory bodies and pharmacopeias as a primary method for the absolute purity determination of pharmaceutical compounds.[6][8] Its ability to provide a direct, accurate measure of purity without the need for a compound-specific reference standard, coupled with the structural information it provides, makes it an authoritative and efficient technique. For critical raw materials like this compound, integrating qNMR into the analytical workflow provides a higher degree of confidence in the quality and safety of the final drug product. The United States Pharmacopeia (USP) General Chapter <761> further details the application of qNMR in pharmaceutical analysis.[8][21][22]

References

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Semantic Scholar. (n.d.). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. [Link]

  • Semantic Scholar. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. [Link]

  • Slideshare. (n.d.). qHNMR for purity determination. [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Link]

  • Chemistry For Everyone. (2025, August 7). What Is Quantitative NMR (qNMR)?. [Link]

  • PubMed. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Link]

  • CordenPharma. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • SciELO. (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. [Link]

  • NIST. (2018, January 8). NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). [Link]

  • University of Ottawa. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST PS1 - Primary Standard for quantitative NMR (Benzoic Acid). [Link]

  • MDPI. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. [Link]

  • NIST. (2020, June 1). Fluid Phase Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Chem-Impex. (n.d.). L-Indoline-2-carboxylic acid. [Link]

  • University of Manchester. (n.d.). Quantitative NMR Spectroscopy. [Link]

  • ResearchGate. (2025, August 7). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

  • Longdom Publishing. (2012, August 26). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]

Sources

A Senior Application Scientist's Guide to Coupling Reagents for (R)-Indoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide chemistry, the efficient formation of amide bonds is a cornerstone of synthesis. The choice of coupling reagent is paramount, particularly when dealing with structurally demanding building blocks such as (R)-Indoline-2-carboxylic Acid. This constrained bicyclic amino acid is a valuable scaffold in medicinal chemistry, but its inherent steric bulk presents a significant challenge to achieving high-yielding, epimerization-free couplings. This guide provides a comparative analysis of commonly employed coupling reagents, supported by mechanistic insights and experimental considerations to aid researchers in navigating this critical synthetic step.

The Challenge of this compound

This compound possesses a secondary amine incorporated within a rigid five-membered ring fused to a benzene ring. This conformationally restricted structure can hinder the approach of both the activating agent and the incoming amine nucleophile, leading to sluggish reaction rates and the potential for side reactions. Furthermore, the chiral center at the alpha-carbon is susceptible to epimerization under harsh reaction conditions, a critical issue in the synthesis of stereochemically pure compounds. Therefore, the ideal coupling reagent must be highly reactive to overcome the steric hindrance while being mild enough to preserve the stereochemical integrity of the substrate.

A Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a multi-faceted decision that depends on factors such as the nature of the coupling partners, the desired scale of the reaction, and cost considerations. Here, we compare the efficacy of three major classes of coupling reagents for the acylation of this compound: carbodiimides, uronium/aminium salts, and phosphonium salts.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used due to their accessibility and cost-effectiveness. They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Mechanism of Action with Additives:

To mitigate the risk of epimerization and the formation of N-acylurea byproducts, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form an active ester, which is more stable and less prone to racemization.

G RCOOH (R)-Indoline-2-COOH O_acylisourea O-Acylisourea (highly reactive) RCOOH->O_acylisourea + EDC EDC EDC Active_ester Active Ester (less reactive, more stable) O_acylisourea->Active_ester + HOBt Urea Urea byproduct O_acylisourea->Urea HOBt HOBt / HOAt Amide Amide Product Active_ester->Amide + R'-NH2 Amine R'-NH2

Carbodiimide Activation Pathway. This diagram illustrates the activation of a carboxylic acid by EDC in the presence of an additive like HOBt to form a more stable active ester, which then reacts with an amine to yield the desired amide.

Performance Insights:

While EDC/HOBt is a robust and economical choice, its reaction rates with sterically hindered substrates like this compound can be slow, potentially requiring elevated temperatures that increase the risk of epimerization. The urea byproduct from EDC is water-soluble, simplifying purification, whereas the dicyclohexylurea from DCC is not and requires filtration.

Uronium/Aminium Salts: The Gold Standard for Efficiency

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are highly efficient coupling reagents. They are pre-activated and react with the carboxylic acid to form an active ester in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA).

Mechanism of Action:

These reagents incorporate the HOBt or HOAt moiety within their structure, leading to a rapid and efficient formation of the active ester. HATU, which is derived from HOAt, is often considered superior for challenging couplings due to the enhanced reactivity of the resulting active ester.

G RCOOH (R)-Indoline-2-COOH Active_ester HOAt/HOBt Active Ester RCOOH->Active_ester + HATU + Base HATU HATU / HBTU Byproducts Tetramethylurea + HOBt/HOAt anion HATU->Byproducts Base Base (e.g., DIPEA) Amide Amide Product Active_ester->Amide + R'-NH2 Amine R'-NH2

Uronium/Aminium Salt Activation. This diagram shows the direct formation of a highly reactive active ester from a carboxylic acid using a uronium salt like HATU in the presence of a base.

Performance Insights:

Uronium/aminium salts generally provide faster reaction times and higher yields for sterically hindered amino acids compared to carbodiimides. The use of HATU is particularly advantageous in minimizing racemization. However, these reagents are more expensive than carbodiimides and can sometimes be sensitive to moisture.

Phosphonium Salts: Powerhouses for Difficult Couplings

Phosphonium salts, such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are among the most powerful coupling reagents available. They are particularly effective for coupling N-methylated or other highly hindered amino acids.

Mechanism of Action:

Similar to uronium salts, phosphonium reagents react with the carboxylate to form a highly reactive phosphonium ester intermediate, which then rapidly acylates the amine.

G RCOOH (R)-Indoline-2-COOH Acylphosphonium Acylphosphonium Intermediate RCOOH->Acylphosphonium + PyBOP + Base PyBOP PyBOP Byproduct Hexamethylphosphoramide (carcinogenic) PyBOP->Byproduct Base Base (e.g., DIPEA) Amide Amide Product Acylphosphonium->Amide + R'-NH2 Amine R'-NH2

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Indoline-2-carboxylic Acid
Reactant of Route 2
(R)-Indoline-2-carboxylic Acid

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